molecular formula C47H98N4O22P4 B15547820 18:0-20:4 PI(3,4,5)P3

18:0-20:4 PI(3,4,5)P3

Katalognummer: B15547820
Molekulargewicht: 1195.2 g/mol
InChI-Schlüssel: HIQNCTCJCORHBS-PRERETILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:0-20:4 PI(3,4,5)P3 is a useful research compound. Its molecular formula is C47H98N4O22P4 and its molecular weight is 1195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H98N4O22P4

Molekulargewicht

1195.2 g/mol

IUPAC-Name

azane;[(2R)-1-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60);4*1H3/b13-11-,19-17-,24-22-,30-28-;;;;/t39-,42+,43+,44?,45-,46+,47?;;;;/m1..../s1

InChI-Schlüssel

HIQNCTCJCORHBS-PRERETILSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Enduring Significance of 18:0-20:4 PI(3,4,5)P3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a fleeting yet pivotal second messenger, plays a central role in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism. The specific molecular species, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (18:0-20:4 PI(3,4,5)P3), is a predominant and biologically crucial variant in mammalian cells. This technical guide provides an in-depth exploration of the discovery and history of this vital signaling lipid, detailing the seminal experimental methodologies, summarizing key quantitative data, and illustrating the core signaling pathways it governs.

A Landmark Discovery: Unraveling a Novel Signaling Pathway

The journey to understanding this compound began in the late 1980s with two independent yet complementary streams of research that converged to unveil a new paradigm in signal transduction.

In 1988, the laboratory of Dr. Lewis C. Cantley reported the discovery of a novel phosphoinositide kinase with the unprecedented ability to phosphorylate the 3'-hydroxyl position of the inositol (B14025) ring.[1][2][3] This enzyme, initially named Type I phosphoinositide 3-kinase (PI3K), was first observed to generate phosphatidylinositol-3-phosphate (PI3P).[1] Subsequent research from Cantley's group revealed that the preferred substrate for this enzyme in vivo was in fact phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), leading to the production of the then-unidentified phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1]

Concurrently, in the same year, a research team led by Dr. Alexis Traynor-Kaplan made the critical discovery that a novel, highly polar inositol phospholipid appeared in human neutrophils upon stimulation with the chemoattractant f-Met-Leu-Phe (fMLP).[4][5] Their meticulous work, employing radiolabeling and advanced chromatographic techniques, identified this molecule as PI(3,4,5)P3 and demonstrated its rapid and transient accumulation following receptor activation.[4][5] This pivotal finding provided the first evidence of the natural occurrence and physiological relevance of PI(3,4,5)P3 in a cellular context.

These initial discoveries laid the foundation for what is now recognized as the PI3K signaling pathway, a central axis in cellular regulation and a critical area of investigation in numerous diseases, including cancer and diabetes.

The Predominant Acyl Chain Configuration: 18:0-20:4

While the initial discoveries focused on the phosphorylated inositol headgroup, subsequent research highlighted the significance of the fatty acid chains attached to the glycerol (B35011) backbone. In mammalian cells, particularly in the brain, the most abundant molecular species of PI(4,5)P2, the precursor to PI(3,4,5)P3, is 1-stearoyl-2-arachidonoyl-sn-glycerol.[6] Consequently, this compound is a major species of this critical second messenger.[2]

Quantitative Insights into this compound Dynamics

The levels of PI(3,4,5)P3 are tightly regulated, remaining extremely low in resting cells and undergoing a rapid and significant increase upon stimulation.[1] Early studies relied on radiolabeling techniques to track these changes, while modern mass spectrometry methods have enabled precise quantification of specific molecular species like this compound.

Cell TypeStimulusBasal Level (pmol/mg protein)Stimulated Level (pmol/mg protein)Fold IncreaseReference
Human NeutrophilsfMLP (1 µM)~2~100 (at 10-20 seconds)~50[4]

Experimental Protocols: From Discovery to Modern Analysis

The methodologies for studying phosphoinositides have evolved significantly since their discovery.

Seminal Experimental Protocols (Late 1980s)

The initial identification and characterization of PI(3,4,5)P3 relied on a combination of radiolabeling and chromatographic techniques.

4.1.1. Cell Labeling and Lipid Extraction

  • Metabolic Labeling: Human neutrophils were incubated with either [³H]myo-inositol or [³²P]orthophosphate to radiolabel the phosphoinositide pool.

  • Cell Stimulation: Labeled cells were stimulated with agonists such as fMLP for various time points.

  • Lipid Extraction: Reactions were quenched, and lipids were extracted using an acidified chloroform/methanol mixture to ensure the recovery of highly polar phosphoinositides.[7][8]

4.1.2. Phosphoinositide Separation and Analysis

  • Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC on oxalate-impregnated silica (B1680970) gel plates. This allowed for the initial separation of different phosphoinositide species.

  • Deacylation: The lipid spots were scraped from the TLC plate, and the fatty acid chains were removed by deacylation to yield water-soluble glycerophosphoinositol (B231547) head groups.

  • High-Performance Liquid Chromatography (HPLC): The deacylated head groups were then separated by anion-exchange HPLC, which provided a more precise separation of the different phosphorylated inositol isomers.[4][5][9] A hydroxylapatite column was also utilized for the separation of intact phosphoinositides.[9][10]

Modern Quantitative Analysis by Mass Spectrometry

Current methodologies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly sensitive and specific quantification of this compound.

4.2.1. Lipid Extraction and Sample Preparation

  • Lipid Extraction: An acidified chloroform/methanol extraction is performed to efficiently extract all phosphoinositide species.[7][8]

  • Derivatization (Methylation): To improve ionization efficiency and chromatographic behavior, the phosphate (B84403) groups of the extracted phosphoinositides are often methylated using trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[2][11]

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatography: The derivatized lipid extract is separated using reversed-phase HPLC, which allows for the separation of different acyl chain variants of PI(3,4,5)P3.

  • Tandem Mass Spectrometry: The eluted lipids are ionized (typically by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity for this compound.[1][12]

The PI(3,4,5)P3 Signaling Pathway

Upon its generation at the plasma membrane by PI3K, PI(3,4,5)P3 acts as a docking site for a host of downstream effector proteins. These proteins typically contain a Pleckstrin Homology (PH) domain, which specifically recognizes and binds to 3-phosphorylated inositides.[13][14] This recruitment to the membrane is a critical step in their activation and the propagation of the signal.

PI3K_Signaling_Pathway cluster_PH_domains PH Domain-Containing Effectors RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI 3-Kinase RTK->PI3K Activation PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PIP3->Akt Recruitment GEFs GEFs for Rho/Rac PIP3->GEFs Recruitment & Activation BTK BTK family kinases PIP3->BTK Recruitment & Activation PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylation (Thr308) Cell_Growth Cell Growth Akt->Cell_Growth Cell_Survival Cell Survival Akt->Cell_Survival Metabolism Metabolism Akt->Metabolism mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cytoskeleton Cytoskeletal Rearrangement GEFs->Cytoskeleton PTEN->PIP2 Dephosphorylation

Caption: The PI3K signaling pathway initiated by the generation of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows for the analysis of this compound.

Experimental_Workflow_Historic Start Cell Culture & Metabolic Labeling ([3H]inositol or [32P]Pi) Stimulation Cell Stimulation (e.g., fMLP) Start->Stimulation Extraction Acidified Lipid Extraction Stimulation->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Deacylation Deacylation of Lipid Spots TLC->Deacylation HPLC Anion-Exchange HPLC of Head Groups Deacylation->HPLC Detection Scintillation Counting HPLC->Detection

Caption: Historic workflow for the analysis of radiolabeled phosphoinositides.

Experimental_Workflow_Modern Start Cell Culture & Stimulation Extraction Acidified Lipid Extraction Start->Extraction Derivatization Methylation (TMS-diazomethane) Extraction->Derivatization LC Reversed-Phase Liquid Chromatography Derivatization->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification of This compound MS->Quantification

Caption: Modern workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion and Future Directions

The discovery of this compound and the elucidation of the PI3K signaling pathway have revolutionized our understanding of cellular regulation. From its humble beginnings as an unknown lipid spot on a chromatogram, it has emerged as a master regulator with profound implications for human health and disease. The continuous refinement of analytical techniques, particularly mass spectrometry, will undoubtedly uncover further subtleties in the regulation and function of specific PI(3,4,5)P3 molecular species, paving the way for novel therapeutic strategies targeting this critical signaling network. The development of highly specific inhibitors of PI3K isoforms is a testament to the therapeutic potential of targeting this pathway, a journey that began with the fundamental discovery of this remarkable lipid.

References

18:0-20:4 PI(3,4,5)P3 biosynthesis pathway in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 18:0-20:4 PI(3,4,5)P3 Biosynthesis Pathway in Mammalian Cells

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger phospholipid residing in the plasma membrane that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2] The activation of Class I phosphoinositide 3-kinases (PI3Ks) triggers the production of PI(3,4,5)P3, a key event in cellular signaling.[3] While phosphoinositides (PIPs) are minor components of cellular membranes, their roles in cell communication are integral.[1]

A remarkable feature of phosphoinositides in mammalian cells is their highly specific fatty acid composition. The most prominent molecular species of PI(3,4,5)P3 is the one containing a stearoyl group (18:0) at the sn-1 position and an arachidonoyl group (20:4) at the sn-2 position of the glycerol (B35011) backbone.[4][5] This enrichment suggests that the enzymes involved in the synthesis and degradation of PI(3,4,5)P3 may exhibit selectivity for this specific acyl chain composition.[5][6] This guide provides a detailed overview of the biosynthesis of this compound, relevant experimental protocols, and quantitative data for researchers in cell biology and drug development.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the precursor, phosphatidylinositol (PI), and is tightly regulated by a series of kinases and phosphatases. The entire process is initiated by extracellular stimuli activating cell surface receptors.

  • Generation of the Precursor, 18:0-20:4 PI(4,5)P2: The biosynthesis starts with phosphatidylinositol (PI), which is already significantly enriched with the 18:0/20:4 acyl chain configuration.[6] PI is sequentially phosphorylated at the plasma membrane. First, PI is converted to phosphatidylinositol 4-phosphate (PI4P) by PI 4-kinases. Then, PI4P is phosphorylated by PIP 5-kinases to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[7] This 18:0-20:4 PI(4,5)P2 is the direct substrate for Class I PI3-Kinases.[8]

  • Phosphorylation by Class I PI3-Kinases: Upon stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3-kinases are recruited to the plasma membrane.[9] These enzymes then catalyze the pivotal step: the phosphorylation of the 3'-hydroxyl group on the inositol (B14025) ring of 18:0-20:4 PI(4,5)P2 to produce this compound.[2][10] Class IA PI3Ks (p110α, p110β, p110δ) are heterodimers composed of a catalytic subunit and a regulatory subunit, and are the primary isoforms involved in this conversion in response to RTK signaling.[9]

  • Signal Termination by Phosphatases: The PI(3,4,5)P3 signal is transient and its levels are tightly controlled by the action of lipid phosphatases.

    • PTEN (Phosphatase and Tensin Homolog): This tumor suppressor dephosphorylates the 3' position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2, thereby terminating the signal.[1][10]

    • SHIP (SH2-containing inositol phosphatase): These enzymes (SHIP1 and SHIP2) remove the phosphate (B84403) from the 5' position, converting PI(3,4,5)P3 to PI(3,4)P2.[1][10][11]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane PI 18:0-20:4 PI PIP2 18:0-20:4 PI(4,5)P2 PI:e->PIP2:w PIP3 18:0-20:4 PI(3,4,5)P3 PIP2:e->PIP3:w phosphorylates PTEN PTEN (Phosphatase) PIP3->PTEN dephosphorylates SHIP SHIP (Phosphatase) PIP3->SHIP dephosphorylates Akt Akt/PKB (Downstream Effector) PIP3->Akt activates PIP2_from_PTEN 18:0-20:4 PI(4,5)P2 PI34P2 18:0-20:4 PI(3,4)P2 Stimulus Growth Factor / Stimulus Receptor RTK / GPCR Stimulus->Receptor binds PI3K Class I PI3K (e.g., p110α) Receptor->PI3K recruits & activates PI3K->PIP2 PTEN->PIP2_from_PTEN SHIP->PI34P2 Kinases PI4K & PIP5K Kinases->PI

Caption: The PI3K signaling pathway for this compound biosynthesis.

Quantitative Data

Quantifying specific lipid species is challenging due to their low abundance. However, mass spectrometry-based lipidomics has enabled the relative and absolute quantification of phosphoinositides.

Table 1: Relative Abundance of Phosphoinositide Acyl Species

This table illustrates the enrichment of the 38:4 (18:0/20:4) species in phosphoinositides compared to their precursor lipids in HEK293 cells.

Lipid SpeciesC38:4 (18:0/20:4)Other Species
Phosphatidic Acid (PA) ~15%~85%
Phosphatidylinositol (PI) ~50%~50%
PI(4,5)P2 ~70%~30%
PI(3,4,5)P3 >80%<20%
(Data are conceptual representations based on findings that show strong enrichment of the C38:4 species down the pathway, as specific percentages can vary by cell type and stimulation conditions.[5][6])
Table 2: Example Inhibitor Data for PI3K Pathway

This table provides an example of quantitative data for a small molecule inhibitor targeting the PI3K pathway.

ParameterValueNotes
Compound D-87503 (AEZS-136)Dual PI3K/MAPK inhibitor
IC50 (PI3K) 62 nMIn vitro kinase assay[12]
Effective Cellular Conc. 5-10 µMConcentration to inhibit PI3K pathway in cellular assays[12]

Experimental Protocols

Protocol 1: Indirect Measurement of PI3K Activity via Western Blot for p-Akt

This method assesses PI3K pathway activity by measuring the phosphorylation of its key downstream effector, Akt, at Serine 473.[12][13]

1. Cell Culture and Treatment: a. Culture mammalian cells of interest (e.g., MDA-MB-231) to ~80% confluency. b. To induce PI3K signaling, serum-starve cells overnight. c. Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[13] Include appropriate vehicle and inhibitor controls.

2. Cell Lysis and Protein Quantification: a. Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13] b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) and scrape the cells. c. Incubate the lysate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12][13] e. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[13]

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.[13] d. Transfer separated proteins to a PVDF or nitrocellulose membrane.[12]

4. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[12][13] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13] e. Wash the membrane again three times with TBST.

5. Signal Detection and Analysis: a. Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[13] b. Capture the signal using a digital imager. c. Quantify band intensities using densitometry software. Normalize p-Akt signal to total Akt or a loading control like β-actin.[12]

Protocol 2: Direct In Vitro PI3K Kinase Assay

This protocol directly measures the enzymatic activity of immunoprecipitated PI3K by quantifying the production of PI(3,4,5)P3.[13][14]

1. Cell Lysis and Immunoprecipitation: a. Lyse stimulated/treated cells as described in Protocol 1 (steps 2a-2d). b. Pre-clear the lysate with Protein A/G beads. c. Incubate the lysate with an antibody against a PI3K subunit (e.g., p85) overnight at 4°C. d. Add Protein A/G beads to capture the antibody-PI3K complex. e. Wash the beads several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.

2. Kinase Reaction: a. Resuspend the beads containing the immunoprecipitated PI3K complex in kinase assay buffer. b. Prepare the substrate solution containing PI(4,5)P2 (the 18:0-20:4 species can be used for specific assays). c. Initiate the kinase reaction by adding the PI(4,5)P2 substrate and ATP to the bead suspension.[13][14] d. Incubate at 30°C or room temperature for 20-60 minutes with gentle agitation.[13]

3. Detection of PI(3,4,5)P3: a. Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).[14] b. Centrifuge to pellet the beads and collect the supernatant containing the reaction products. c. Quantify the amount of PI(3,4,5)P3 produced using a competitive ELISA-based kit or a luminescence-based method that measures ADP production.[13][14] Follow the specific manufacturer's protocol for the chosen detection kit.

Protocol 3: Lipidomics Analysis of this compound by LC-MS/MS

This advanced method allows for the specific detection and quantification of the this compound molecular species.[15][16][17]

1. Lipid Extraction: a. Harvest and wash cells with ice-cold PBS. b. Perform a lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.[] c. To improve recovery of highly polar phosphoinositides, the aqueous phase can be acidified. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional but Recommended): a. To improve chromatographic separation and mass spectrometric detection, the phosphate groups of the phosphoinositides can be methylated.[16] b. Use a reagent such as TMS-diazomethane for rapid and complete methylation.[16]

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): a. Reconstitute the dried lipid extract in a suitable solvent for injection. b. Use a reversed-phase liquid chromatography system to separate the different lipid species.[15] Chiral column chromatography can be used to separate different regioisomers.[15] c. The LC system is coupled to a tandem mass spectrometer (e.g., a QTRAP). d. Use electrospray ionization (ESI) in negative ion mode to detect the phosphoinositides.[19] e. Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the parent ion of this compound to its specific fragment ions, allowing for highly sensitive and specific quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis stim 1. Cell Stimulation (e.g., Growth Factor) lysis 2. Cell Lysis (with inhibitor cocktail) stim->lysis ip 3. Immunoprecipitation (using anti-PI3K antibody) lysis->ip reaction 4. In Vitro Kinase Assay + 18:0/20:4 PI(4,5)P2 + ATP ip->reaction stop 5. Stop Reaction (add EDTA) reaction->stop detect 6. Detection of Product (18:0/20:4 PI(3,4,5)P3) stop->detect analysis 7. Data Analysis (Quantify Activity) detect->analysis

Caption: Workflow for an in vitro PI3K kinase activity assay.

Conclusion

The biosynthesis of this compound is a cornerstone of cellular signaling in mammals, translating extracellular cues into a wide array of intracellular responses. The remarkable specificity for the stearoyl-arachidonoyl acyl chain composition underscores a layer of regulation that is still being actively investigated. Understanding this pathway is crucial, as its dysregulation is a hallmark of diseases like cancer and diabetes, making the enzymes involved, particularly Class I PI3-kinases, major targets for therapeutic intervention.[1][20] The protocols and data presented here serve as a technical foundation for researchers aiming to investigate this vital signaling network and develop novel therapeutics.

References

The Cellular Landscape of Stearoyl-Arachidonoyl PIP3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a critical second messenger in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The specific acyl chain composition of PIP3 is emerging as a crucial determinant of its signaling specificity and subcellular localization. This technical guide focuses on a specific, yet understudied, molecular species: stearoyl-arachidonoyl PIP3 (SAP-PIP3). While direct research on SAP-PIP3 is limited, this document synthesizes available information on general PIP3 localization, the distribution of its precursors, and the enzymes governing its synthesis to provide an inferred overview of its cellular geography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of specific lipid second messengers.

Quantitative Data on PIP3 Localization

Cellular CompartmentGeneral PIP3 EnrichmentMethod of DetectionKey Functions
Plasma Membrane High, particularly upon stimulationGFP-PH domain probes, anti-PIP3 immunostaining, electron microscopy[1]Recruitment of PH domain-containing proteins (e.g., Akt/PKB, PDK1), activation of downstream signaling cascades[2]
- Lipid RaftsEnrichedFluorescent biosensors targeted to raft vs. non-raft domains[1]Spatiotemporal regulation of signaling, compartmentalization of signaling components[2]
Endomembranes Observed upon receptor endocytosisPalmitoylation-deficient Ras CAAX motif-targeted PIP3 biosensors[1]Sustained signaling from internalized receptors
Nucleus DetectedImmunofluorescence, lipidomics of nuclear extractsRegulation of gene expression, interaction with nuclear receptors like SF-1[3]

Signaling Pathways Involving PIP3

The canonical PIP3 signaling pathway is initiated by the activation of Class I phosphoinositide 3-kinases (PI3Ks) at the plasma membrane. While the specific involvement of SAP-PIP3 is yet to be elucidated, it is presumed to participate in this core pathway.

PIP3_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3-Kinase RTK->PI3K Activation SAP_PIP3 Stearoyl-Arachidonoyl PIP3 PI3K->SAP_PIP3 Phosphorylation PIP2 PIP2 (likely containing stearoyl and arachidonoyl chains) PDK1 PDK1 SAP_PIP3->PDK1 Recruitment & Activation Akt Akt/PKB SAP_PIP3->Akt Recruitment PTEN PTEN SAP_PIP3->PTEN Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2

Canonical PI3K/Akt signaling pathway initiated at the plasma membrane.

Experimental Protocols

Determining the subcellular localization of a specific lipid species like SAP-PIP3 requires sophisticated analytical techniques that combine cellular fractionation with high-resolution mass spectrometry.

Lipidomics Analysis of Subcellular Fractions

This protocol outlines a general workflow for identifying the acyl chain composition of PIP3 in different organelles.

Experimental_Workflow Start Cell Culture Stimulation Stimulation with Growth Factor (e.g., PDGF, Insulin) Start->Stimulation Harvest Cell Harvesting & Lysis Stimulation->Harvest Fractionation Subcellular Fractionation (e.g., Density Gradient Centrifugation) Harvest->Fractionation Fractions Isolate Organelles (Plasma Membrane, Nucleus, Endosomes, etc.) Fractionation->Fractions Extraction Lipid Extraction (e.g., Bligh-Dyer) Fractions->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Analysis Data Analysis: Identification & Quantification of SAP-PIP3 LC_MS->Analysis End Localization Map Analysis->End

Workflow for determining the subcellular localization of SAP-PIP3.

Detailed Methodologies:

  • Cell Culture and Stimulation:

    • Culture cells of interest (e.g., fibroblasts, neurons) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

    • Stimulate with a relevant agonist (e.g., 100 ng/mL PDGF for 5-10 minutes) to induce PIP3 production.

  • Subcellular Fractionation:

    • Harvest cells and perform Dounce homogenization in an isotonic buffer.

    • Perform differential centrifugation to obtain crude nuclear, mitochondrial, and microsomal pellets.

    • Further purify the plasma membrane and other organelles using a discontinuous sucrose (B13894) density gradient centrifugation.

  • Lipid Extraction:

    • To each organelle fraction, add a mixture of chloroform, methanol, and water (or a suitable acidic solvent system for phosphoinositides) for lipid extraction, following a modified Bligh-Dyer procedure.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

    • Employ a liquid chromatography system with a column designed for lipid separation (e.g., a C18 or a silica-based HILIC column).

    • Couple the LC system to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Use a targeted MS/MS approach, monitoring for the specific precursor-to-product ion transitions for SAP-PIP3 to confirm its identity and quantify its abundance in each fraction.

Synthesis and Turnover of SAP-PIP3

The presence and abundance of SAP-PIP3 are governed by the activities of PI3-kinases and the phosphatase and tensin homolog (PTEN), as well as the availability of its precursor, stearoyl-arachidonoyl PIP2. The enzyme stearoyl-CoA desaturase (SCD) plays a role in the synthesis of monounsaturated fatty acids which are incorporated into various phospholipids, and its activity can influence the overall lipid composition of cellular membranes.[4][5]

SAP_PIP3_Metabolism PLC Phospholipase C (PLC) SAG 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) PLC->SAG IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 SAP_PIP2 Stearoyl-Arachidonoyl PIP2 SAP_PIP2->PLC Hydrolysis PI3K PI3-Kinase SAP_PIP3 Stearoyl-Arachidonoyl PIP3 PI3K->SAP_PIP3 Adds 3'-phosphate PTEN PTEN SAP_PIP3->PTEN Removes 3'-phosphate PTEN->SAP_PIP2

Synthesis and turnover of stearoyl-arachidonoyl phosphoinositides.

Concluding Remarks

The field of lipidomics is rapidly advancing, and with it, our understanding of the profound impact of acyl chain composition on lipid signaling. While direct evidence for the specific cellular localization and function of stearoyl-arachidonoyl PIP3 is still emerging, the information presented in this guide provides a robust framework for future investigations. By combining advanced analytical techniques with targeted biological questions, researchers can begin to unravel the unique roles of this and other specific phosphoinositide species in health and disease.

References

A Technical Guide to the Physical Properties of 18:0-20:4 PI(3,4,5)P3 Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a low-abundance, yet critically important, signaling phospholipid found on the inner leaflet of the plasma membrane. Its generation from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by Class I phosphoinositide 3-kinases (PI3Ks) triggers a cascade of downstream signaling events crucial for cell growth, proliferation, survival, and motility.[1][2] The specific variant, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), denoted as 18:0-20:4 PI(3,4,5)P3, features a saturated 18-carbon stearoyl chain at the sn-1 position and a polyunsaturated 20-carbon arachidonoyl chain at the sn-2 position. This specific acyl chain composition is prevalent in mammalian phosphoinositides and is believed to be crucial for its biological function.[3][4]

The biophysical properties of the lipid bilayer, which are influenced by the constituent lipids, directly impact the recruitment and activation of signaling proteins. The large, highly negatively charged headgroup of PI(3,4,5)P3, combined with its specific acyl chain structure, is expected to significantly modulate the local membrane environment. This guide provides a comprehensive overview of the known and inferred physical properties of lipid bilayers containing this compound, details common experimental methodologies, and illustrates its central role in cellular signaling.

Disclaimer: Direct, quantitative experimental data on the physical properties of lipid bilayers composed solely or primarily of this compound is scarce in publicly available literature. This lipid is primarily utilized in studies focusing on its interaction with proteins in complex biological systems.[5][6] Therefore, this guide combines data from closely related phosphoinositides with established principles of lipid biophysics to provide a comprehensive, yet partially inferred, overview.

Physicochemical Data of this compound

This table summarizes the basic chemical properties of the this compound molecule itself.

PropertyValueSource
Chemical Formula C47H86O22P4[1]
Molar Mass (Neutral) 1126.46 g/mol [1]
Molar Mass (Ammonium Salt) 1195.19 g/mol [7]
Acyl Chain at sn-1 Stearoyl (18:0)[8]
Acyl Chain at sn-2 Arachidonoyl (20:4)[8]
Common Abbreviation SAPIP3-

Inferred Physical Properties of this compound-Containing Bilayers

The following table presents estimated or inferred values for the physical properties of a lipid bilayer containing this compound, typically in a host matrix of a more common phospholipid like POPC or DOPC. These inferences are based on data from similar lipids and general biophysical principles.

Physical PropertyInferred Value/EffectRationale & Notes
Area per Lipid (AL) Likely larger than host lipidThe bulky, highly charged inositol (B14025) trisphosphate headgroup would create significant electrostatic repulsion, increasing the average space occupied by each lipid.
Bilayer Thickness (d) Likely thinner than host bilayerAn increased area per lipid, due to headgroup repulsion, would lead to greater disorder in the acyl chains, causing them to be less extended and thus reducing the overall bilayer thickness.
Phase Transition Temp (Tm) Not well-defined; fluid at 37°CThe presence of the polyunsaturated arachidonoyl chain introduces kinks, disrupting ordered packing and significantly lowering the gel-to-liquid crystalline phase transition temperature. Bilayers would be in a fluid (Ld) phase under physiological conditions.
Bending Rigidity (Kc) Likely decreasedThe mismatch between the saturated stearoyl and polyunsaturated arachidonoyl chains, along with headgroup repulsion, would likely decrease the energy required to bend the membrane. However, strong inter-headgroup interactions could have a counteracting, stiffening effect.[9]
Compressibility Modulus (KA) Likely decreasedIncreased headgroup repulsion and acyl chain disorder would likely make the bilayer easier to stretch (lower KA) compared to a well-packed, saturated lipid bilayer. Typical values for fluid bilayers are around 250 mN/m.[1][10]

Signaling Pathway Involving PI(3,4,5)P3

PI(3,4,5)P3 is a central node in intracellular signaling. Upon stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3-Kinase is recruited to the plasma membrane where it phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3.[2] This lipid then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and Phosphoinositide-dependent kinase 1 (PDK1).[11][12] The recruitment of these kinases to the membrane leads to their activation and the subsequent phosphorylation of a multitude of downstream targets, promoting cell survival, growth, and proliferation. The signal is terminated by the action of phosphatases, such as PTEN, which dephosphorylates the 3'-position of the inositol ring, and SHIP, which dephosphorylates the 5'-position.[1][11]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activation PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream PTEN->PIP3 Dephosphorylation

PI(3,4,5)P3 signaling cascade.

Experimental Protocols for Characterizing Lipid Bilayers

While specific data for this compound is limited, the following protocols describe standard methods used to determine the physical properties of lipid bilayers. These would be the approaches taken to characterize the lipid of interest.

Vesicle Preparation and Supported Lipid Bilayer (SLB) Formation

A prerequisite for many characterization techniques is the formation of model membranes, such as vesicles or supported lipid bilayers.

Methodology:

  • Lipid Film Hydration: A mixture of this compound and a host lipid (e.g., POPC) is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. The film is dried further under vacuum to remove residual solvent.

  • Vesicle Formation: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • SLB Formation: For techniques requiring a planar geometry, the vesicle solution is incubated with a clean, hydrophilic substrate (e.g., mica or silicon dioxide). The vesicles adsorb onto the surface, rupture, and fuse to form a single, continuous lipid bilayer.[10]

SLB_Formation cluster_prep Vesicle Preparation cluster_formation SLB Formation Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration MLVs MLVs Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs LUVs Extrusion->LUVs Adsorption Adsorption LUVs->Adsorption on Substrate Rupture & Fusion Rupture & Fusion Adsorption->Rupture & Fusion Supported\nLipid Bilayer (SLB) Supported Lipid Bilayer (SLB) Rupture & Fusion->Supported\nLipid Bilayer (SLB)

Workflow for Supported Lipid Bilayer (SLB) formation.
Determination of Bilayer Structure (Thickness, Area per Lipid)

Neutron and X-ray scattering are powerful, non-destructive techniques for determining the structure of lipid bilayers averaged over a large ensemble.[13]

Methodology (Neutron/X-ray Scattering):

  • Sample Preparation: Multilamellar vesicles are prepared and oriented on a flat substrate or studied in solution (for small-angle scattering). For neutron scattering, contrast can be enhanced by using deuterated lipids or by varying the D2O/H2O ratio of the solvent.[14]

  • Data Acquisition: A collimated beam of X-rays or neutrons is directed at the sample. The scattered radiation is detected as a function of the scattering angle. The resulting diffraction pattern contains information about the repeating structures within the sample.[15]

  • Data Analysis: For oriented bilayers, the positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar repeat distance (d-spacing).

  • Electron/Scattering Length Density Profile: Fourier analysis of the diffraction peak intensities is used to reconstruct a one-dimensional profile of electron density (for X-rays) or scattering length density (for neutrons) perpendicular to the bilayer plane.

  • Structural Parameter Extraction: The density profile is fitted with a structural model (e.g., a series of Gaussian distributions representing the headgroups, acyl chains, and terminal methyl groups) to determine parameters such as the headgroup-to-headgroup thickness (dHH) and the hydrophobic thickness (2dC). The area per lipid (AL) can then be calculated from the lipid volume (VL), which is known from densitometry, using the formula AL = 2VL / dHH.[13]

Measurement of Mechanical Properties (Compressibility, Bending Rigidity)

Techniques like micropipette aspiration and analysis of vesicle fluctuations provide information on the mechanical properties of the membrane.

Methodology (Micropipette Aspiration):

  • GUV Preparation: Giant Unilamellar Vesicles (GUVs), with diameters of 10-100 µm, are prepared, typically by electroformation.

  • Aspiration: A single GUV is held by a micropipette with a known inner radius. A controlled suction pressure (ΔP) is applied, drawing a portion of the vesicle into the pipette.

  • Data Acquisition: The length of the membrane tongue aspirated into the pipette is measured as a function of the applied suction pressure.

  • Compressibility Modulus (KA) Calculation: At high tensions, the fractional change in membrane area (ΔA/A0) is linearly related to the applied tension (τ). KA is the slope of this relationship.

  • Bending Rigidity (Kc) Calculation: At low tensions, the fluctuations of the vesicle membrane outside the pipette are analyzed. The mean square amplitudes of these fluctuations are inversely proportional to Kc. Alternatively, Kc can be derived from the force required to pull a thin cylindrical tether from the vesicle surface.[4]

Assessment of Phase Behavior (Phase Transition Temperature)

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the energetics of lipid phase transitions.

Methodology (Differential Scanning Calorimetry):

  • Sample Preparation: A concentrated suspension of MLVs is prepared and sealed in a sample pan. A reference pan containing only buffer is also prepared.

  • Data Acquisition: The sample and reference pans are heated and cooled at a constant rate. The DSC instrument measures the differential heat flow required to maintain both pans at the same temperature.

  • Data Analysis: A phase transition, such as the main gel-to-liquid crystalline (Lβ to Lα) transition, involves the absorption of heat (an endothermic process). This appears as a peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[3] For a lipid like this compound, a sharp transition is not expected due to the unsaturated arachidonoyl chain.

Conclusion

This compound is a lipid of immense biological importance, acting as a key hub for a wide array of critical cellular signaling pathways. While its role in recruiting and activating proteins is well-established, a detailed characterization of its intrinsic effects on the physical properties of the membrane is an area requiring further investigation. Based on established biophysical principles, the unique combination of a large, polyanionic headgroup and asymmetric acyl chains suggests that this compound acts as a significant modulator of bilayer structure and mechanics. A deeper understanding of these properties, obtained through the application of the experimental techniques outlined in this guide, will be invaluable for elucidating the complex interplay between membrane environment and protein function, and for the rational design of therapeutics targeting PI3K-related pathways.

References

Whitepaper: The Specific Role of 18:0-20:4 Phosphatidylinositol (3,4,5)-Trisphosphate in PI3K Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. A critical component of this pathway is the second messenger lipid, Phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3], which recruits and activates downstream effector proteins. While the function of the inositol (B14025) headgroup is well-studied, emerging research underscores the importance of the lipid's acyl chain composition. This technical guide focuses on the most abundant molecular species in many mammalian cells, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-(3,4,5)-trisphosphate (18:0-20:4 PI(3,4,5)P3). We detail its specific functions, present quantitative data on its dynamic regulation, provide in-depth experimental protocols for its analysis, and discuss its implications for therapeutic development.

The PI3K Signaling Pathway: An Overview

Class I PI3Ks are activated by various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[1][2] Upon activation, PI3K phosphorylates Phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] at the 3'-position of the inositol ring, generating PI(3,4,5)P3.[3][] This lipid remains in the inner leaflet of the plasma membrane, acting as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (Protein Kinase B) and PDK1.[2][5] This recruitment initiates a cascade of downstream signaling events crucial for normal cellular function and often dysregulated in diseases like cancer and diabetes.[][6][7] The signal is terminated by lipid phosphatases, primarily PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[][8]

Caption: Overview of the PI3K signaling cascade.

The Specificity of this compound

Phosphoinositides are not a single entity but a family of molecular species with varying fatty acyl chains.[3] In many mammalian cells, the predominant species of PI(3,4,5)P3 contains a stearoyl (18:0) group at the sn-1 position and an arachidonoyl (20:4) group at the sn-2 position.[3][9]

Recent advancements in mass spectrometry have revealed that the production of this compound is specifically and dynamically regulated. In EGF-stimulated MCF10a breast cancer cells, there is a selective accumulation of 18:0/20:4 PI(3,4,5)P3, even though its direct precursor, 18:0/20:4 PI(4,5)P2, is the least abundant of the PI(4,5)P2 species.[6][10] This suggests that PI3K enzymes may exhibit substrate selectivity or that signaling occurs within specific membrane microdomains enriched with this particular precursor.[10] This selective mobilization highlights this compound as a key, regulated node in the signaling pathway, rather than a simple passive product.

Quantitative Analysis of this compound

The ability to precisely measure individual phosphoinositide species is critical for understanding their function. Mass spectrometry-based approaches have enabled the quantification of this compound levels in various cellular and tissue contexts.

Cell/Tissue TypeStimulusFold Change of this compoundAnalytical MethodReference
MCF10a CellsEGFSelective AccumulationHPLC-MS/MS[6][10]
Human NeutrophilsfMLPQuantifiedHPLC-MS/MS[10]
Mouse LiverInsulinQuantifiedHPLC-MS/MS[10]
PlateletsGPVI / PAR1No Significant ChangeLC-MS[11]

Table 1: Quantitative measurements of this compound in response to stimuli.

Experimental Protocols

Accurate analysis of this compound requires specialized methodologies to overcome challenges related to its low abundance and high polarity.[3][12]

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of phosphoinositide molecular species from cell or tissue samples.[10][12]

LCMS_Workflow Figure 2: Workflow for LC-MS/MS Quantification A 1. Sample Preparation (e.g., Cell culture, stimulation, and harvesting) B 2. Lipid Extraction (Acidified Folch method) A->B C 3. Phosphate (B84403) Derivatization (Methylation with TMS-diazomethane) B->C D 4. Chromatographic Separation (HPLC with chiral column or SFC) C->D E 5. Mass Spectrometry (ESI-MS/MS in MRM or Neutral Loss Scan mode) D->E F 6. Data Analysis (Quantification against internal standards) E->F

Caption: Key steps for quantifying specific PIP3 species.

Detailed Steps:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a cold solvent mixture. A common method is a modified Folch extraction using chloroform/methanol/HCl.[13]

    • A two-step extraction can be employed to first remove non-polar lipids and then specifically extract highly polar phosphoinositides with an acidic solvent.[10]

  • Derivatization (Phosphate Methylation):

    • To improve ionization efficiency and chromatographic behavior, the highly polar phosphate groups are methylated.[6][12]

    • Treat the dried lipid extract with trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in a methanol/toluene solution. This converts the phosphate groups to their less polar methyl esters.[10][14] For PI(3,4,5)P3, this results in a heptamethylated product.[6][14]

  • LC-MS/MS Analysis:

    • Resuspend the derivatized sample in an appropriate solvent for injection.

    • Separate the lipid species using High-Performance Liquid Chromatography (HPLC), often with a chiral column to resolve regioisomers, or Supercritical Fluid Chromatography (SFC).[6][10]

    • Perform detection using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the mass of methylated this compound, and the fragment ion will be the corresponding diacylglycerol (DAG) moiety.[10]

Analysis of Protein-Lipid Interactions

Identifying the proteins that bind to this compound is key to understanding its downstream effects. Affinity capture followed by mass spectrometry is a powerful technique for elucidating the "PI(3,4,5)P3 interactome".[15][16][17]

Interactome_Workflow Figure 3: Workflow for Interactome Analysis A 1. Probe Synthesis (Synthesize dipalmitoyl or other PI(3,4,5)P3 analogue) B 2. Affinity Matrix Preparation (Immobilize PI(3,4,5)P3 analogue on beads or incorporate into liposomes) A->B D 4. Affinity Capture (Incubate lysate with PI(3,4,5)P3-beads and control beads) B->D C 3. Cell Lysate Preparation (Prepare cytosolic extracts from LIM1215 or other cells) C->D E 5. Elution & Digestion (Wash beads, elute bound proteins, and digest with trypsin) D->E F 6. Protein Identification (Analyze peptides by LC-MS/MS to identify binding partners) E->F Downstream_Effectors Figure 4: this compound as a Signaling Hub cluster_effectors PH Domain-Containing Effectors cluster_responses Cellular Outcomes PIP3 18:0-20:4 PI(3,4,5)P3 (at Plasma Membrane) Akt Akt/PKB PIP3->Akt PDK1 PDK1 PIP3->PDK1 Btk Btk PIP3->Btk GRP1 GRP1/ARNO PIP3->GRP1 DAPP1 DAPP1 PIP3->DAPP1 Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth Metabolism Metabolism Akt->Metabolism Cytoskeleton Cytoskeletal Rearrangement Btk->Cytoskeleton GRP1->Cytoskeleton

References

An In-depth Technical Guide to the Downstream Effector Proteins of 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the downstream effector proteins that interact with a specific and highly significant molecular species of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), namely 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), hereafter referred to as 18:0-20:4 PI(3,4,5)P3. The unique acyl chain composition of this phosphoinositide plays a crucial role in the spatiotemporal regulation of cellular signaling pathways, making its effector proteins key targets for research and therapeutic development.

Introduction to this compound Signaling

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol lipids. The generation of PI(3,4,5)P3 at the plasma membrane is a critical event in signal transduction, initiating a cascade of downstream events that regulate cell growth, proliferation, survival, and motility. While the headgroup of PI(3,4,5)P3 is the primary determinant for protein binding, the composition of the acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can significantly influence the lipid's biophysical properties and its interactions with effector proteins. The 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains are among the most abundant in mammalian phosphoinositides and have been shown to be critical in specific signaling contexts.

Downstream Effector Proteins of this compound

The primary downstream effectors of PI(3,4,5)P3 are proteins containing pleckstrin homology (PH) domains. These domains recognize and bind to the 3',4',5'-trisphosphate headgroup, leading to the recruitment of the effector protein to the plasma membrane and its subsequent activation. While many PH domains bind to PI(3,4,5)P3, there is emerging evidence for acyl chain-dependent specificity.

Key Effector Proteins

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K signaling pathway. The PH domain of Akt1 has been shown to exhibit a preferential binding to 18:0/20:4 PI(3,4,5)P3. This interaction is critical for the activation of Akt, which in turn phosphorylates a wide range of substrates involved in cell survival, growth, and metabolism.

Phosphoinositide-dependent kinase 1 (PDK1): Another key kinase in the PI3K pathway, PDK1 is also recruited to the membrane by PI(3,4,5)P3. It is responsible for phosphorylating and activating Akt and other AGC kinases.

Bruton's tyrosine kinase (Btk): A non-receptor tyrosine kinase crucial for B-cell development and activation. Its PH domain binds with high affinity to PI(3,4,5)P3, leading to its membrane recruitment and activation.

Guanine nucleotide exchange factors (GEFs) for Rho family GTPases: Proteins such as VAV1 are recruited to the membrane by PI(3,4,5)P3 where they activate small GTPases like Cdc42, leading to cytoskeletal rearrangements and cell migration.[1] VAV1 has been identified as a key PI(3,4,5)P3-dependent Cdc42 GEF in macrophages.[1]

Quantitative Data on Effector Protein Binding

The binding affinity of effector proteins to this compound is a critical parameter for understanding the strength and duration of the signaling response. The equilibrium dissociation constant (KD) is a common measure of this affinity, with lower KD values indicating tighter binding.

Effector ProteinDomainLigandKD (µM)Experimental MethodReference
Akt1PH18:0/20:4 PI(3,4,5)P3~1.5Microscale Thermophoresis[2]

Note: Further research is required to populate this table with a broader range of effector proteins and their specific binding affinities for this compound.

Signaling Pathway of this compound

The generation of this compound by PI3K initiates a signaling cascade that is central to many cellular processes. The following diagram illustrates the core PI3K/Akt pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Akt_cyto Akt PIP3->Akt_cyto Recruits PDK1_cyto PDK1 PIP3->PDK1_cyto Recruits PDK1 PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound-protein interactions. The following sections provide step-by-step protocols for key experiments.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in various binding assays.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratio of SAPC and this compound dissolved in chloroform. A common ratio is 95:5 (SAPC:PI(3,4,5)P3).

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the appropriate volume of hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). Vortex the vial vigorously for several minutes to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 50°C). This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Pass the lipid suspension through the extruder at least 11 times to generate LUVs of a uniform size.

  • Storage: Store the prepared liposomes at 4°C and use within a few days for optimal results.

Liposome_Preparation_Workflow Liposome Preparation Workflow start Start mix_lipids Mix Lipids in Chloroform start->mix_lipids dry_film Dry to a Thin Film mix_lipids->dry_film vacuum Vacuum Desiccation dry_film->vacuum hydrate Hydrate with Buffer vacuum->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through Membrane freeze_thaw->extrude end LUVs Ready extrude->end

Caption: Workflow for the preparation of unilamellar liposomes.

Protein-Lipid Overlay Assay

This qualitative assay is used to screen for interactions between a protein of interest and various lipids, including this compound.

Materials:

  • Hybond-C extra nitrocellulose membrane

  • This compound and other control lipids

  • Solvent for lipids (e.g., 2:1:0.8 methanol:chloroform:water)

  • Purified protein of interest (e.g., with a GST or His-tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lipid Spotting: Spot 1 µL aliquots of serial dilutions (e.g., 100, 50, 25, 12.5 pmol) of this compound and control lipids onto the nitrocellulose membrane.[3]

  • Drying: Allow the membrane to dry completely at room temperature for 1 hour.[3]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

  • Protein Incubation: Decant the blocking buffer and incubate the membrane with the purified protein of interest (e.g., 0.5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST.

  • Detection: Apply the chemiluminescence reagent and visualize the signal using an appropriate imaging system.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the quantitative analysis of binding kinetics and affinity between a protein and lipid vesicles.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Prepared liposomes (control and this compound-containing)

  • Purified protein of interest

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Immobilization: Inject the control liposomes over one flow cell and the this compound-containing liposomes over another flow cell to create a stable lipid bilayer on the chip surface.

  • Protein Injection: Inject a series of concentrations of the purified protein of interest over both flow cells.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regeneration: Inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis: Subtract the signal from the control flow cell from the signal from the experimental flow cell. Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow start Start prepare_chip Prepare L1 Sensor Chip start->prepare_chip immobilize_liposomes Immobilize Liposomes prepare_chip->immobilize_liposomes inject_protein Inject Protein (Analyte) immobilize_liposomes->inject_protein measure_binding Measure Binding (Sensorgram) inject_protein->measure_binding regenerate Regenerate Chip Surface measure_binding->regenerate analyze_data Analyze Data (ka, kd, KD) measure_binding->analyze_data regenerate->inject_protein Next Concentration end Results analyze_data->end

Caption: A typical workflow for an SPR experiment.

Conclusion

The study of the downstream effector proteins of this compound is a rapidly evolving field. Understanding the specific interactions between this unique lipid species and its binding partners is crucial for elucidating the fine-tuning of PI3K-mediated signaling pathways. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore this important area of cell biology and identify novel therapeutic targets. Further research is needed to expand the list of known this compound effectors and to fully characterize the quantitative and kinetic parameters of these interactions.

References

enzymatic synthesis of 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Synthesis of 18:0-20:4 PI(3,4,5)P3

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The specific acyl chain composition of phosphoinositides can significantly influence their biological activity and signaling outcomes. The 1-stearoyl-2-arachidonoyl (18:0-20:4) species is a predominant form found in mammalian cells. This technical guide provides a comprehensive overview of the , detailing the relevant signaling pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Enzymatic Synthesis of this compound

The is a multi-step process that begins with the precursor 1-stearoyl-2-arachidonoyl-phosphatidylinositol (18:0-20:4 PI). This precursor undergoes a series of phosphorylation events catalyzed by specific lipid kinases to yield the final product.

The key enzymatic steps are:

  • Phosphorylation of PI to PI(4)P: Catalyzed by a PI 4-kinase.

  • Phosphorylation of PI(4)P to PI(4,5)P2: Catalyzed by a PIP 5-kinase.

  • Phosphorylation of PI(4,5)P2 to PI(3,4,5)P3: This final and crucial step is catalyzed by Phosphoinositide 3-kinase (PI3K).

For laboratory-scale synthesis, the most direct enzymatic route often starts with commercially available 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:0-20:4 PI(4,5)P2) and utilizes a recombinant PI3K enzyme.

Key Signaling Pathways Involving PI(3,4,5)P3

PI(3,4,5)P3 is a central node in the PI3K/AKT signaling pathway. This pathway is essential for regulating cell survival and proliferation. The levels of PI(3,4,5)P3 are tightly controlled by the opposing activities of PI3K and lipid phosphatases, primarily PTEN and SHIP.

  • PI3K Activation: Upon stimulation by growth factors or other extracellular signals, PI3K is recruited to the plasma membrane where it phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3.[1][2]

  • Downstream Signaling: PI(3,4,5)P3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase AKT (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of AKT, which in turn phosphorylates a wide array of downstream targets to promote cell survival and inhibit apoptosis.

  • Negative Regulation by PTEN: The tumor suppressor PTEN (Phosphatase and Tensin Homolog) dephosphorylates the 3-position of the inositol (B14025) ring, converting PI(3,4,5)P3 back to PI(4,5)P2, thereby terminating the signal.[3][4][5]

  • Negative Regulation by SHIP: The SH2-containing inositol 5-phosphatase (SHIP) hydrolyzes the 5-phosphate from PI(3,4,5)P3 to produce PI(3,4)P2.[1][6] There are two major isoforms, SHIP1 and SHIP2.[6][7]

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 ATP->ADP PIP2 18:0-20:4 PI(4,5)P2 PTEN PTEN SHIP SHIP AKT_mem AKT PIP3->AKT_mem Recruits & Activates PTEN->PIP2 Pi PIP3_4 PI(3,4)P2 SHIP->PIP3_4 Pi Downstream Downstream Targets AKT_mem->Downstream Phosphorylates AKT_cyto AKT AKT_cyto->AKT_mem CellSurvival Cell Survival Downstream->CellSurvival Proliferation Proliferation Downstream->Proliferation Growth Growth Downstream->Growth GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/AKT Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from 18:0-20:4 PI(4,5)P2 using recombinant PI3K.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:0-20:4 PI(4,5)P2)

  • Recombinant human PI3Kα

  • Reaction Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (10 mM)

  • Quenching solution (e.g., 1N HCl)

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

Procedure:

  • Prepare a lipid substrate solution by dissolving 18:0-20:4 PI(4,5)P2 in a suitable solvent and then drying it under a stream of nitrogen.

  • Resuspend the lipid film in the reaction buffer by sonication to form liposomes.

  • Initiate the reaction by adding the recombinant PI3Kα enzyme and ATP to the liposome (B1194612) suspension.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids from the reaction mixture using a suitable solvent system (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract and store it at -20°C or proceed to purification.

Purification and Characterization:

  • The synthesized this compound can be purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • The identity and purity of the final product should be confirmed using Mass Spectrometry (MS) to verify the correct molecular weight.

Synthesis_Workflow Start Start: 18:0-20:4 PI(4,5)P2 Prepare Prepare Liposomes in Reaction Buffer Start->Prepare React Add PI3K Enzyme & ATP Incubate at 37°C Prepare->React Quench Stop Reaction (e.g., with HCl) React->Quench Extract Lipid Extraction (e.g., Bligh-Dyer) Quench->Extract Purify Purification (HPLC) Extract->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize End End Product: This compound Characterize->End

References

The Abundance of 18:0-20:4 PI(3,4,5)P3: A Technical Guide to its Quantification and Signaling Role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, pivotal to a multitude of cellular processes including cell growth, proliferation, survival, and migration. The specific acyl chain composition of phosphoinositides can influence their subcellular localization and interaction with effector proteins, thereby adding another layer of complexity to signal transduction. Among the various molecular species, the one containing a stearoyl group (18:0) at the sn-1 position and an arachidonoyl group (20:4) at the sn-2 position, designated as 18:0-20:4 PI(3,4,5)P3, is a predominant and functionally significant species in mammalian cells. This technical guide provides a comprehensive overview of the natural abundance of this compound in different cell types, detailed experimental protocols for its quantification, and a visualization of its central role in cellular signaling.

Data Presentation: Natural Abundance of this compound

The concentration of this compound is tightly regulated and varies between cell types and in response to cellular stimulation. While it is a low-abundance lipid, its levels can increase dramatically upon activation of Class I phosphoinositide 3-kinases (PI3Ks). The following table summarizes the available quantitative data on the abundance of this specific PI(3,4,5)P3 species in various cell types and tissues.

Cell Type/TissueConditionConcentration (pmol/mg protein)Notes
Human Neutrophils Basal (unstimulated)~0.1The 18:0/20:4 species is the most abundant form of PI(3,4,5)P3.
fMLP-stimulated~1.5A rapid and significant increase upon stimulation with the chemoattractant fMLP.[1]
Mouse Prostate Tissue Wild-Type~0.02
Pten-deficient~0.25A significant accumulation is observed in the absence of the PTEN phosphatase.
MCF10A (Human Breast Epithelial Cells) EGF-stimulatedData not quantified, but selective accumulation observedDespite its precursor, 18:0/20:4 PI(4,5)P2, being the least abundant PI(4,5)P2 species, there is a selective accumulation of 18:0/20:4 PI(3,4,5)P3 upon EGF stimulation.[2]
Human Platelets RestingData for 18:0-20:4 PI is 79,658 pmol/mg proteinThis is the precursor to this compound and is a high-abundance species.

Signaling Pathway

PI(3,4,5)P3 is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, growth, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. This lipid second messenger recruits proteins containing a Pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, initiating a downstream signaling cascade.

PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Survival, Proliferation) Downstream->Response

PI3K/Akt Signaling Pathway

Experimental Protocols

The accurate quantification of specific phosphoinositide species like this compound is challenging due to their low abundance and high polarity. The most robust method for this is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a synthesized protocol based on established methodologies.

I. Lipid Extraction from Cultured Cells

This protocol is adapted from the widely used acidified chloroform/methanol (B129727) extraction method, often referred to as the Folch or Bligh & Dyer method, which is effective for quantitative extraction of phosphoinositides.

Materials:

  • Ice-cold PBS

  • HPLC-grade Chloroform (CHCl3)

  • HPLC-grade Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Internal Standard: A non-biological phosphoinositide species (e.g., 17:0/20:4 PI(3,4,5)P3) for accurate quantification.

  • Glass vials

  • Nitrogen gas stream

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer (e.g., a 10 cm dish, ~1-5 x 10^6 cells) twice with ice-cold PBS.

  • Cell Lysis and Quenching: Add 1 ml of ice-cold MeOH to the plate and scrape the cells. Transfer the cell suspension to a glass vial. This step quenches metabolic activity.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell lysate.

  • Acidified Extraction:

    • Add 2 ml of CHCl3 and 0.2 ml of 1M HCl to the vial.

    • Vortex vigorously for 1 minute to create a single-phase system.

    • Let it stand at room temperature for 10-15 minutes.

  • Phase Separation:

    • Add 1 ml of CHCl3 and 1 ml of 0.1 M HCl to induce phase separation.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

II. Derivatization and LC-MS/MS Analysis

To improve the detection and quantification of highly phosphorylated phosphoinositides, a derivatization step to methylate the phosphate (B84403) groups is often employed. This enhances their stability and ionization efficiency in the mass spectrometer.

Materials:

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes)

  • Toluene (B28343)

  • Methanol

  • LC-MS/MS system with a C4 or C18 reverse-phase column

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of CHCl3/MeOH (2:1, v/v).

  • Methylation (Derivatization):

    • Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a chemical fume hood.

    • Add a mixture of toluene and methanol (9:1, v/v) to the lipid extract.

    • Add TMS-diazomethane and incubate at room temperature for 10 minutes. The reaction is typically quenched by the presence of small amounts of water or by adding a small amount of acetic acid.

    • Dry the derivatized sample again under nitrogen.

  • Sample Preparation for LC-MS/MS: Reconstitute the derivatized sample in the initial mobile phase of the LC gradient.

  • LC Separation:

    • Inject the sample onto a C4 or C18 reverse-phase column.

    • Use a gradient elution, for example, with a mobile phase A consisting of water with 0.1% formic acid and a mobile phase B of acetonitrile/isopropanol with 0.1% formic acid. The gradient will separate the different lipid species based on their hydrophobicity.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive ion mode.

    • Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify the this compound species and the internal standard. This involves monitoring the transition from the precursor ion (the methylated lipid) to a specific fragment ion (often the diacylglycerol backbone).

Experimental Workflow

The overall process from sample collection to data analysis can be visualized as a multi-step workflow. This ensures reproducibility and accuracy in the quantification of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis CellCulture 1. Cell Culture & Stimulation Harvesting 2. Harvesting & Quenching CellCulture->Harvesting Extraction 3. Acidified Lipid Extraction Harvesting->Extraction Drying1 4. Drying of Lipid Extract Extraction->Drying1 InternalStd Spike-in Internal Standard Extraction->InternalStd Derivatization 5. Derivatization (Methylation) Drying1->Derivatization LCMS 6. LC-MS/MS Analysis Derivatization->LCMS Data 7. Data Processing & Quantification LCMS->Data MRM MRM for specific precursor-product ion transitions LCMS->MRM

Phosphoinositide Analysis Workflow

Conclusion

The 18:0-20:4 molecular species of PI(3,4,5)P3 is a key lipid second messenger whose levels are dynamically regulated to control fundamental cellular processes. While its quantification presents analytical challenges due to its low abundance, the use of targeted LC-MS/MS methods provides the necessary sensitivity and specificity. The data and protocols presented in this guide offer a valuable resource for researchers in cell biology and drug development, enabling a deeper understanding of the roles of specific phosphoinositide species in health and disease. Further research to expand the quantitative map of this and other PI(3,4,5)P3 species across a wider range of cell types will undoubtedly provide greater insights into the intricacies of lipid-based signaling.

References

An In-depth Technical Guide on the Interaction of 18:0-20:4 PI(3,4,5)P3 with PH Domains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a pivotal second messenger in cellular signaling, orchestrating a multitude of cellular processes including growth, proliferation, survival, and migration. The specific acyl chain composition of PI(3,4,5)P3, such as 1-stearoyl-2-arachidonoyl (18:0-20:4), is increasingly recognized for its role in modulating the lipid's signaling capacity. This technical guide provides a comprehensive overview of the interaction between 18:0-20:4 PI(3,4,5)P3 and Pleckstrin Homology (PH) domains, the primary effectors that recognize and bind to this lipid. We will delve into the quantitative aspects of this interaction, detail the experimental methodologies used to study it, and visualize the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals working in the fields of signal transduction, cell biology, and drug discovery.

Quantitative Analysis of this compound - PH Domain Interactions

The affinity of PH domains for PI(3,4,5)P3 is a critical determinant of the downstream signaling response. This interaction is often characterized by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. While data for the specific 18:0-20:4 acyl chain variant of PI(3,4,5)P3 is not always explicitly detailed in the literature, the values for general PI(3,4,5)P3 are considered representative. The table below summarizes the binding affinities of various PH domains for PI(3,4,5)P3.

PH Domain ProteinCommon NameKd (nM)Experimental MethodReference
Bruton's tyrosine kinaseBtk174 ± 15.2ProLIF (Proteoliposome-based Flow Cytometry)[1][2]
Phospholipase C-delta1PLCδ1Very low affinityProLIF (Proteoliposome-based Flow Cytometry)[1][2]
Protein Kinase BAkt/PKBHigh AffinitySurface Plasmon Resonance (SPR)[3]
Cytohesin-1GRP1High AffinityIn vivo translocation assays[4]

Note: "High Affinity" is indicated where specific Kd values for the 18:0-20:4 variant were not found, but the literature consistently reports strong binding.

Key Signaling Pathways Involving PI(3,4,5)P3 and PH Domains

The canonical pathway involving PI(3,4,5)P3 is the PI3K/Akt signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate phosphoinositide 3-kinases (PI3Ks). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3 at the plasma membrane.[5][6] This accumulation of PI(3,4,5)P3 serves as a docking site for proteins containing PH domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[7] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and subsequent activation of Akt, which then phosphorylates a myriad of downstream targets to regulate cellular functions.[4]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 (PH Domain) PIP3->PDK1 Recruitment Akt Akt (PH Domain) PIP3->Akt Recruitment PDK1_active Active PDK1 PDK1->PDK1_active Akt_active Active Akt Akt->Akt_active PDK1_active->Akt_active Phosphorylation Downstream Downstream Targets Akt_active->Downstream Phosphorylation Response Cellular Responses (Growth, Survival) Downstream->Response

PI3K/Akt Signaling Pathway

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to characterize the interaction between PI(3,4,5)P3 and PH domains.[8][9] The following sections provide detailed protocols for some of the most common and quantitative methods.

General Experimental Workflow

The process of studying the interaction between this compound and a PH domain typically follows a structured workflow, from initial preparation to final data analysis. This involves producing the protein of interest, preparing lipid vesicles (liposomes) containing the specific phosphoinositide, performing the binding assay, and analyzing the resulting data to determine binding affinity and kinetics.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Expression 1. PH Domain Protein Expression & Purification Assay_Choice Select Assay Protein_Expression->Assay_Choice Liposome_Prep 2. Liposome (B1194612) Preparation (with this compound) Liposome_Prep->Assay_Choice SPR Surface Plasmon Resonance (SPR) Data_Acquisition 4. Data Acquisition SPR->Data_Acquisition ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Acquisition Overlay Protein-Lipid Overlay Overlay->Data_Acquisition Assay_Choice->SPR Quantitative Kinetics Assay_Choice->ITC Quantitative Thermodynamics Assay_Choice->Overlay Qualitative Data_Processing 5. Data Processing & Analysis Data_Acquisition->Data_Processing Results 6. Determine Kd, kon, koff Data_Processing->Results

Experimental workflow for analysis.
Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for quantifying biomolecular interactions.[10][11][12][13] It measures changes in the refractive index at the surface of a sensor chip to which a ligand (in this case, PI(3,4,5)P3-containing liposomes) is immobilized.

  • Principle: Liposomes containing this compound are captured on a sensor chip (e.g., an L1 or HPA chip). The PH domain-containing protein is then flowed over the surface as the analyte. The binding and dissociation of the protein are monitored in real-time by detecting changes in the resonance angle of reflected light, which is proportional to the mass bound to the surface.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • L1 or HPA sensor chip

    • This compound and other lipids (e.g., POPC, DOPS)

    • Purified PH domain-containing protein

    • Running buffer (e.g., HBS-N)

    • Liposome extrusion equipment

  • Protocol:

    • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by mixing the desired lipids (e.g., a base of POPC with 5% DOPS and 5% this compound) in chloroform, drying to a thin film under nitrogen, and rehydrating in buffer. Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create uniformly sized liposomes.

    • Chip Immobilization: Dock the L1 or HPA sensor chip in the SPR instrument. Condition the surface according to the manufacturer's instructions. Inject the prepared liposomes over the sensor surface until a stable baseline corresponding to a captured lipid bilayer is achieved.

    • Binding Analysis: Inject a series of concentrations of the purified PH domain protein over the immobilized liposome surface. Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., NaOH or a high-salt buffer) to remove the bound protein and prepare for the next injection.

    • Data Analysis: Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]

  • Principle: A solution of the PH domain protein is placed in the sample cell of the calorimeter. A solution of this compound-containing liposomes is titrated into the cell in small aliquots. The heat change upon each injection is measured and plotted against the molar ratio of lipid to protein.

  • Materials:

    • Isothermal titration calorimeter

    • Purified PH domain-containing protein

    • This compound-containing liposomes

    • Dialysis buffer

  • Protocol:

    • Sample Preparation: Dialyze the purified PH domain protein and the liposome preparation extensively against the same buffer to minimize heat of dilution effects.

    • Loading the Calorimeter: Load the protein solution into the sample cell and the liposome solution into the injection syringe.

    • Titration: Set the experimental parameters (e.g., temperature, injection volume, spacing between injections). Perform an initial injection, which is typically discarded from the analysis, followed by a series of injections (e.g., 20-30) of the liposome solution into the protein solution.

    • Data Analysis: Integrate the heat change peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of lipid to protein. Fit the resulting isotherm to a binding model (e.g., one set of sites) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and Gibbs free energy (ΔG) can be calculated. The binding entropy (ΔS) can also be determined using the equation: ΔG = ΔH - TΔS.

Conclusion

The interaction between this compound and PH domains is a cornerstone of cellular signaling, and a thorough understanding of this process is crucial for both basic research and therapeutic development. The quantitative data, while still needing further research into the specific roles of acyl chains, highlights the high affinity and specificity of this interaction for certain PH domains. The experimental protocols detailed herein provide a roadmap for researchers to quantitatively probe these interactions. The visualization of the PI3K/Akt pathway underscores the central role of this lipid-protein interaction in controlling cell fate. As our understanding of the nuances of phosphoinositide signaling continues to grow, the methodologies and knowledge presented in this guide will be invaluable for dissecting these complex pathways and identifying new opportunities for therapeutic intervention.

References

Methodological & Application

quantitative analysis of 18:0-20:4 PI(3,4,5)P3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of 18:0-20:4 PI(3,4,5)P3 by LC-MS/MS

Introduction

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid that functions as a critical second messenger in intracellular signaling. It is generated at the plasma membrane by the action of phosphoinositide 3-kinases (PI3Ks) and plays a pivotal role in regulating fundamental cellular processes, including cell growth, proliferation, survival, and motility.[1][2] The specific molecular species, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), denoted as this compound, is a biologically significant variant. Given its low cellular concentration and transient nature, its accurate quantification is challenging but essential for understanding the dysregulation of PI3K signaling in diseases such as cancer and diabetes.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of individual phosphoinositide species.[4][5] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS, addressing common challenges such as extraction efficiency and chromatographic performance.[5][6]

The PI3K Signaling Pathway

The PI3K pathway is activated by various extracellular signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[7][8] This activation triggers PI3K to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3-position of the inositol (B14025) ring, generating PI(3,4,5)P3.[8] PI(3,4,5)P3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] The recruitment of Akt to the membrane leads to its phosphorylation and activation, initiating downstream signaling cascades that regulate numerous cellular functions. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PI(3,4,5)P3 back to PIP2.[2][8]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 + ATP PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Recruits & Activates PTEN->PIP2 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (Growth, Survival) pAkt->Downstream Promotes Experimental_Workflow start Biological Sample (Cells or Tissue) prep Sample Preparation (Homogenization & Quenching) start->prep is_spike Spike Internal Standard (e.g., 17:0/20:4 PI(3,4,5)P3) prep->is_spike extraction Acidified Lipid Extraction (e.g., modified Folch method) is_spike->extraction drydown Evaporate to Dryness (under Nitrogen) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (Triple Quadrupole, MRM Mode) reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant end Final Concentration Report quant->end

References

Application Notes and Protocols for 18:0-20:4 PI(3,4,5)P3 in Reconstituted Liposome Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), hereafter referred to as 18:0-20:4 PI(3,4,5)P3, in reconstituted liposome (B1194612) assays. This specific phosphoinositide is a critical second messenger in cellular signaling, primarily produced by Class I phosphoinositide 3-kinases (PI3Ks) and plays a pivotal role in recruiting and activating downstream effector proteins, most notably those containing Pleckstrin Homology (PH) domains.[1][2] Liposome-based assays provide a powerful in vitro system to study the specific interactions between PI(3,4,5)P3 and its binding partners, as well as the activity of enzymes that metabolize this lipid.

Core Applications

  • Protein Recruitment and Binding Assays: Quantitatively assess the interaction of proteins, particularly those with PH domains like Akt/PKB, PDK1, and Btk, with PI(3,4,5)P3 embedded in a lipid bilayer.[2][3][4]

  • Enzyme Activity Assays: Characterize the kinetics of enzymes that either produce or degrade PI(3,4,5)P3, such as PI3Ks and the phosphatase and tensin homolog (PTEN).[5]

  • Drug Screening and Characterization: Evaluate the efficacy of small molecule inhibitors or activators that target PI(3,4,5)P3-protein interactions or the enzymes involved in its metabolism.

Data Presentation

Table 1: Quantitative Analysis of Protein-PI(3,4,5)P3 Interactions
Protein (Domain)Liposome Composition (% molar ratio)Assay TypeDissociation Constant (Kd)% Protein BoundReference
BTK (PH Domain)PC/PS/PE/PI(3,4,5)P3 (varied)Liposome Co-sedimentation174 nM ± 15.2Not Reported[6]
Akt (PH Domain)PC/PS/PI(3,4,5)P3 (89:10:1)Liposome Co-sedimentationNot Reported~40%[3]
Akt (PH Domain)PC/PS (90:10)Liposome Co-sedimentationNot Reported<5%[3]
p110α/p85α (PI3K)Not specifiedFluorescence PolarizationKm (PIP2) = 0.78-50 µMNot Applicable
PTENDOPC/DOPS/PI(4,5)P2/PI(3,4,5)P3 (94.4:5:0.2:0.2)Supported Lipid Bilayer HydrolysisNot ReportedNot Applicable[5]
Table 2: Representative Lipid Compositions for Liposome Assays
Assay TypePC (%)PS (%)PE (%)Cholesterol (%)This compound (%)Other Lipids (%)
Protein Recruitment (General) 80-955-20--1-5-
Akt Activation 5930--110% PE-CF
PI3K Activity 96---Substrate (PIP2)3% NBD-PC
PTEN Activity 94.4 (DOPC)5 (DOPS)--0.20.2% PI(4,5)P2, 0.2% TR-DHPE
Control (No Binding) 85-1000-15--0-

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling cluster_assay In Vitro Liposome Assay RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase (p85/p110) RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PIP3->Akt Recruitment PTEN->PIP2 PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Liposome Liposome (PC/PS + PI(3,4,5)P3) Akt_in_vitro Purified Akt Liposome->Akt_in_vitro Binding

Caption: PI3K/Akt signaling pathway and its in vitro reconstitution.

Experimental Workflow: Liposome Co-sedimentation Assay

Liposome_Cosedimentation_Workflow start Start prepare_liposomes 1. Prepare Liposomes (with and without PI(3,4,5)P3) start->prepare_liposomes incubate 2. Incubate Liposomes with Protein of Interest prepare_liposomes->incubate ultracentrifuge 3. Ultracentrifugation (e.g., 100,000 x g, 30 min) incubate->ultracentrifuge separate 4. Separate Supernatant (S) and Pellet (P) ultracentrifuge->separate analyze_s Analyze Supernatant (Unbound Protein) separate->analyze_s analyze_p Analyze Pellet (Liposome-bound Protein) separate->analyze_p sds_page 5. SDS-PAGE and Coomassie/Western Blot analyze_s->sds_page Load S analyze_p->sds_page Load P quantify 6. Densitometry to Quantify % Protein Bound sds_page->quantify end End quantify->end

References

Application Notes & Protocols: Incorporation of 18:0-20:4 PI(3,4,5)P3 into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid found on the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and vesicular trafficking, primarily through the PI3K/AKT signaling pathway.[1][2][3] The specific acyl chain composition, such as 1-stearoyl-2-arachidonoyl (18:0-20:4), can significantly influence its biophysical properties and interactions with effector proteins.[4] Therefore, the ability to generate well-defined model membranes containing 18:0-20:4 PI(3,4,5)P3 is essential for in vitro studies of its biological functions and for the development of therapeutics targeting PI3K signaling.

These application notes provide a detailed protocol for the incorporation of this compound into model membranes, specifically focusing on the preparation of unilamellar liposomes. Additionally, it outlines key characterization techniques and summarizes relevant quantitative data.

I. Quantitative Data Summary

The successful incorporation and stability of phosphoinositides in model membranes are influenced by several factors, including their concentration and the overall lipid composition.

ParameterValue/ObservationModel Membrane SystemTechnique(s)Reference
PI(3,4,5)P3 Concentration Successful incorporation at 1 wt%. Higher concentrations (e.g., 2.5% and 5%) can hinder the formation of a complete supported lipid bilayer.Supported Lipid Bilayers (SLBs)Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)[5]
PI(4,5)P2 Concentration Incorporation demonstrated at 1, 5, and 10 wt%.Supported Lipid Bilayers (SLBs)QCM-D, Fluorescence Recovery After Photobleaching (FRAP), X-ray Photoelectron Spectroscopy (XPS)[5][6]
Effect on Membrane Fluidity Incorporation of phosphoinositides does not significantly impede the fluidity of the bulk phosphatidylcholine lipids in the bilayer.Supported Lipid Bilayers (SLBs)Fluorescence Recovery After Photobleaching (FRAP)[5][6]
Phosphoinositide Mobility A significant portion of incorporated phosphoinositides may be immobile within the bilayer.Supported Lipid Bilayers (SLBs)Fluorescence Recovery After Photobleaching (FRAP)[5][6]
Stability Ternary mixtures of POPC with 20% cholesterol and 3 or 5 mol% dioleoyl-PI(4,5)P2 form stable bilayers for over 8 hours. The inclusion of a negatively charged lipid like phosphatidylserine (B164497) can inhibit the time-dependent reduction of PI(4,5)P2 in the upper leaflet.Supported Lipid Bilayers (SLBs)Quartz Crystal Microbalance (QCM), Atomic Force Microscopy (AFM)[7]

II. Experimental Protocol: Preparation of this compound-Containing Unilamellar Liposomes

This protocol details the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

A. Materials and Reagents:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound)[2][8]

  • Chloroform (B151607) (HPLC grade)

  • Argon or Nitrogen gas

  • Hydration buffer (e.g., 50 mM HEPES, 120 mM KCl, pH 7.4)[9]

  • Mini-extruder

  • Polycarbonate filters (e.g., 0.1 µm pore size)

  • Glass vials

  • Rotary evaporator or vacuum desiccator

  • Bath sonicator

B. Step-by-Step Methodology:

  • Lipid Stock Preparation:

    • Prepare stock solutions of POPC and this compound in chloroform at a known concentration (e.g., 10 mg/mL for POPC, 1 mg/mL for PI(3,4,5)P3). Store under an inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation.[10]

  • Lipid Mixture Preparation:

    • In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio. For example, to prepare liposomes with 1 mol% PI(3,4,5)P3, mix the appropriate volumes of the POPC and PI(3,4,5)P3 stock solutions.

  • Thin Film Formation:

    • Dry the lipid mixture to a thin film on the bottom of the glass vial. This can be achieved using a gentle stream of argon or nitrogen gas followed by desiccation under high vacuum for at least 1-2 hours to remove any residual solvent.[9] A rotary evaporator can also be used for larger volumes.

  • Hydration:

    • Hydrate the dried lipid film with the desired hydration buffer. The volume of the buffer should be calculated to achieve the final desired total lipid concentration (e.g., 1-5 mM).

    • Vortex the vial to resuspend the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication (Optional but Recommended):

    • Briefly sonicate the MLV suspension in a bath sonicator for a few minutes. This helps to break down larger lipid aggregates and facilitates the subsequent extrusion process.[9]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate filter of the desired pore size (e.g., 0.1 µm for SUVs).

    • Pass the hydrated lipid suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.[9] The resulting liposome (B1194612) suspension should appear translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For optimal results, use the liposomes within 1-2 weeks of preparation.[9]

C. Characterization:

  • Size and Polydispersity: Dynamic Light Scattering (DLS) can be used to determine the average hydrodynamic diameter and size distribution of the liposomes.

  • Incorporation Efficiency: While direct quantification can be complex, successful incorporation can be inferred through functional assays where the PI(3,4,5)P3 is accessible to binding proteins.[11] For supported lipid bilayers, techniques like X-ray Photoelectron Spectroscopy (XPS) can verify the fraction of phosphoinositides.[5][6]

  • Stability: Monitor the size and polydispersity of the liposomes over time using DLS to assess their stability.

III. Visualizations

A. PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Phosphorylates Cell_Responses Cell Growth, Survival, Proliferation Downstream->Cell_Responses Leads to Liposome_Preparation_Workflow Start Start Lipid_Mixing 1. Lipid Mixing (POPC + this compound in Chloroform) Start->Lipid_Mixing Thin_Film 2. Thin Film Formation (Nitrogen/Argon Drying + Vacuum) Lipid_Mixing->Thin_Film Hydration 3. Hydration (with Buffer) Thin_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion 4. Extrusion (through Polycarbonate Filter) MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs Characterization 5. Characterization (DLS, Functional Assays) SUVs->Characterization End End Characterization->End

References

Application Notes and Protocols: 18:0-20:4 PI(3,4,5)P3 as a Standard for Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid in eukaryotic cells, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. The dysregulation of PI(3,4,5)P3 signaling is implicated in various diseases, including cancer, diabetes, and inflammatory disorders. Accurate quantification of specific molecular species of PI(3,4,5)P3 is therefore essential for understanding its physiological and pathological roles.

This document provides detailed application notes and protocols for the use of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:0-20:4 PI(3,4,5)P3, as an internal standard for the quantitative analysis of phosphoinositides in lipidomics studies. The 18:0/20:4 acyl chain configuration is one of the most abundant endogenous species in mammalian cells, making its synthetic counterpart an ideal standard for mass spectrometry-based quantification.[1]

The PI3K/Akt Signaling Pathway

The production of PI(3,4,5)P3 is primarily regulated by phosphoinositide 3-kinases (PI3Ks). Upon stimulation by growth factors or other extracellular signals, Class I PI3Ks are recruited to the plasma membrane where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[2] This accumulation of PI(3,4,5)P3 at the inner leaflet of the plasma membrane serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3] The recruitment of Akt to the membrane leads to its activation through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream effector proteins, modulating their activity and initiating a cascade of signaling events that regulate key cellular functions. The signaling is terminated by the action of phosphatases, such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[4]

PI3K_Akt_Signaling_Pathway extracellular Growth Factors (e.g., EGF, Insulin) rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk pi3k PI3K rtk->pi3k Activation pip2 PI(4,5)P2 pip3 PI(3,4,5)P3 pip2->pip3 Phosphorylation pten PTEN pip3->pten Dephosphorylation akt Akt (PKB) pip3->akt Recruitment & Activation pten->pip2 pdk1 PDK1 pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream Phosphorylation cellular_responses Cell Growth Survival Proliferation downstream->cellular_responses

PI3K/Akt Signaling Pathway.

Quantitative Data

The cellular levels of PI(3,4,5)P3 are tightly regulated and can change rapidly upon cellular stimulation. The use of a stable isotope-labeled or a non-endogenous acyl chain internal standard like this compound is crucial for accurate quantification, as it corrects for variability in sample extraction and instrument response.

Table 1: Typical Performance Characteristics for LC-MS/MS Quantification of PI(3,4,5)P3

ParameterTypical ValueReference
Linearity Rangesub-fmol to 50 pmol[5]
Limit of Detection (LOD)5 pmol[6]
Coefficient of Variation (CV)4.9–12.0%[5]

Table 2: Reported Levels of this compound in Biological Samples

Sample TypeConditionConcentration (relative abundance)Reference
Human NeutrophilsfMLP-stimulatedParallel increase with C18:0/C18:1 species[7]
MCF10A Breast Cancer CellsEGF-stimulatedSelective accumulation[2]
Mouse LiverInsulin-stimulatedSubstantial increase[8]

Note: Absolute concentrations can vary significantly depending on the cell type, stimulation conditions, and analytical method. The provided data illustrates relative changes upon stimulation.

Experimental Protocols

Accurate quantification of PI(3,4,5)P3 requires meticulous sample handling and extraction to minimize degradation by phosphatases. The following protocols provide a general framework for the extraction and analysis of phosphoinositides using this compound as an internal standard.

Experimental Workflow

Experimental_Workflow sample Cell/Tissue Homogenate spike Spike with This compound Internal Standard sample->spike extraction Acidified Lipid Extraction (Chloroform/Methanol/HCl) spike->extraction phase_sep Phase Separation extraction->phase_sep organic_phase Collect Organic Phase phase_sep->organic_phase dry_down Dry Down under Nitrogen organic_phase->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Lipidomics Workflow for PI(3,4,5)P3.
Lipid Extraction from Cells or Tissues

This protocol is adapted from established methods for the extraction of acidic lipids.[9][10]

Materials:

  • Cell pellet or homogenized tissue

  • This compound internal standard solution (e.g., 10 µg/mL in chloroform:methanol:water 1:2:0.8)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Hydrochloric acid (HCl), 12 N

  • 0.1 N HCl

Procedure:

  • Sample Preparation: Start with a known quantity of cells (e.g., 1-10 million) or tissue (e.g., 10-50 mg). Wash cell pellets with ice-cold PBS to remove media components.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected endogenous levels.

  • Neutral Lipid Extraction (Optional): To reduce sample complexity, a pre-extraction of neutral lipids can be performed. Add 2:1 (v/v) MeOH:CHCl3, vortex thoroughly, centrifuge, and discard the supernatant. Repeat this step.

  • Acidic Lipid Extraction: To the pellet, add an acidified solvent mixture of MeOH:CHCl3:12 N HCl (80:40:1, v/v/v). Vortex vigorously for 20-30 minutes at room temperature.

  • Phase Separation: Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to a new tube. Add CHCl3 and 0.1 N HCl to induce phase separation. Vortex and centrifuge.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Dried lipid extract

  • Injection solvent (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v)

Procedure:

  • Reconstitution: Immediately before analysis, reconstitute the dried lipid extract in a known volume of injection solvent.

  • Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of this compound. Specific parameters should be optimized for the instrument used.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Acetonitrile/water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

  • Mobile Phase B: Isopropanol/acetonitrile with the same modifier.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phosphoinositides.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

Table 3: Exemplary MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound993.5597.3 (loss of inositol (B14025) trisphosphate)Optimize for instrument
303.2 (arachidonic acid)Optimize for instrument
283.2 (stearic acid)Optimize for instrument

Note: The exact m/z values may vary slightly depending on the adducts formed and the charge state. It is essential to optimize these parameters on the specific mass spectrometer being used.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of this critical signaling lipid in a variety of biological samples. The protocols outlined in this document provide a comprehensive guide for researchers in academia and industry to implement this methodology in their lipidomics workflows. The ability to precisely measure the levels of specific PI(3,4,5)P3 molecular species will undoubtedly contribute to a deeper understanding of its role in health and disease, and aid in the development of novel therapeutics targeting the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions with 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, playing a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The specific acyl chain composition of PI(3,4,5)P3, such as 1-stearoyl-2-arachidonoyl (18:0-20:4), is increasingly recognized as a key determinant of its biological activity and its interaction with effector proteins. This document provides detailed application notes and protocols for studying the interactions between proteins and 18:0-20:4 PI(3,4,5)P3, a physiologically relevant species of this important signaling lipid.

The PI3K/Akt Signaling Pathway

The production of PI(3,4,5)P3 is primarily catalyzed by Class I phosphoinositide 3-kinases (PI3Ks) upon the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3-position of the inositol (B14025) ring, generating PI(3,4,5)P3.[1] This lipid then serves as a docking site for proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain.[2] The recruitment of these proteins to the plasma membrane initiates downstream signaling cascades, with the Akt (also known as Protein Kinase B) pathway being one of the most prominent.

The binding of both the serine/threonine kinase Akt and its activating kinase, phosphoinositide-dependent kinase 1 (PDK1), to PI(3,4,5)P3 at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a wide array of downstream targets, leading to the regulation of diverse cellular functions. The signaling is terminated by the action of phosphatases, such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PIP2.

Caption: PI3K/Akt Signaling Pathway initiated by growth factor binding.

Quantitative Analysis of Protein-PI(3,4,5)P3 Interactions

The affinity of a protein for PI(3,4,5)P3 is a critical parameter that governs the activation of downstream signaling. This affinity is often quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The acyl chain composition of the phosphoinositide can significantly influence this binding affinity.

Protein DomainLipid SpeciesMethodDissociation Constant (Kd)Reference
BTK-PH-EGFPPI(3,4,5)P3 (unspecified acyl chains)Flow Cytometry-based Liposome (B1194612) Binding174 ± 15.2 nM[1]
Kir3.2DOPI(3,4,5)P3 (18:1/18:1)Native Mass SpectrometryNot directly reported, but thermodynamic parameters suggest complex binding[2][3]
Kir3.2SAPI(4,5)P2 (18:0/20:4)Native Mass SpectrometryNot directly reported, but thermodynamic parameters indicate enthalpy-driven binding[2][3]
SF-1 LBDdipalmitoyl PI(3,4,5)P3 (16:0/16:0)Electromobility Shift Assay130 ± 14 nM
SF-1 LBDdioleoyl PI(3,4,5)P3 (18:1/18:1)Electromobility Shift Assay71 ± 10 nM

Note: The provided data highlights the importance of the lipid acyl chains in modulating protein-lipid interactions. Direct quantitative data for protein binding specifically to this compound is limited in the public domain and often needs to be determined empirically for the protein of interest.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and experimental systems.

Experimental Workflow Overview

The general workflow for studying protein-lipid interactions using liposome-based assays involves several key steps, from the preparation of lipid vesicles to the analysis of protein binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Interaction Assay cluster_analysis Analysis Lipid_Prep Lipid Mixture Preparation (with this compound) Liposome_Formation Liposome Formation (Hydration & Extrusion) Lipid_Prep->Liposome_Formation Incubation Incubation of Protein with Liposomes Liposome_Formation->Incubation Protein_Prep Protein Purification and Labeling (optional) Protein_Prep->Incubation Separation Separation of Liposome-bound and Unbound Protein Incubation->Separation Detection Detection of Bound Protein (e.g., Western Blot, Fluorescence) Separation->Detection Quantification Quantification and Data Analysis (e.g., Kd determination) Detection->Quantification

Caption: General workflow for liposome-based protein-lipid interaction assays.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the extrusion method.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (18:0-20:4 PC)

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound)

  • Other lipids as required (e.g., cholesterol, phosphatidylserine)

  • Chloroform

  • Liposome Extrusion Buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation: a. In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical composition for studying PI(3,4,5)P3 interactions might be a background of a neutral lipid like PC, with 1-5 mol% of this compound. b. Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas while rotating the vial. c. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.

  • Hydration: a. Add the Liposome Extrusion Buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mM). b. Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Load the hydrated lipid suspension into one of the syringes of the extruder. c. Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This process forces the MLVs to break down and reform into LUVs of a more uniform size. d. The resulting liposome solution should be a slightly opalescent, translucent suspension.

  • Storage: a. Store the prepared liposomes at 4°C. For optimal results, use them within 1-2 weeks of preparation.

Protocol 2: Liposome Co-sedimentation Assay

This assay is a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to liposomes.

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (lacking PI(3,4,5)P3)

  • Purified protein of interest

  • Binding Buffer (e.g., 25 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge with a rotor capable of holding microcentrifuge tubes

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and antibodies (if necessary)

  • Coomassie stain or other protein stain

Procedure:

  • Binding Reaction: a. In a microcentrifuge tube, combine the purified protein (at a final concentration typically in the low micromolar range) with either the PI(3,4,5)P3-containing liposomes or the control liposomes. b. The final volume of the reaction is typically 50-100 µL. c. Incubate the mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Co-sedimentation: a. Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C). b. Carefully collect the supernatant, which contains the unbound protein fraction. c. Gently wash the liposome pellet with Binding Buffer and centrifuge again to remove any remaining unbound protein.

  • Analysis: a. Resuspend the final liposome pellet (containing the bound protein fraction) in SDS-PAGE sample buffer. b. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. c. Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the protein of interest. d. An enrichment of the protein in the pellet fraction of the PI(3,4,5)P3-containing liposomes compared to the control liposomes indicates a specific interaction.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip suitable for lipid work (e.g., L1 chip)

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Control liposomes

  • Purified protein of interest

  • Running Buffer (e.g., HBS-P+, filtered and degassed)

  • Regeneration solution (e.g., NaOH solution)

Procedure:

  • Liposome Immobilization: a. Equilibrate the L1 sensor chip with Running Buffer. b. Inject the PI(3,4,5)P3-containing liposomes over one flow cell and the control liposomes over a reference flow cell. The liposomes will spontaneously fuse to the lipophilic surface of the L1 chip, forming a lipid bilayer. c. Wash the surface with a brief pulse of NaOH to remove any loosely bound or multi-layered vesicles, resulting in a stable lipid monolayer.

  • Binding Analysis: a. Prepare a series of dilutions of the purified protein in Running Buffer. b. Inject the protein solutions sequentially over both the active and reference flow cells, starting from the lowest concentration. c. Monitor the binding in real-time as a change in resonance units (RU). The reference flow cell data will be subtracted from the active flow cell data to correct for non-specific binding and bulk refractive index changes.

  • Regeneration: a. Between each protein injection, regenerate the sensor surface by injecting the regeneration solution to dissociate the bound protein.

  • Data Analysis: a. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Purified protein of interest

  • Dialysis buffer (identical to the buffer used for liposome preparation)

Procedure:

  • Sample Preparation: a. Dialyze the purified protein extensively against the same buffer used to prepare the liposomes to minimize heat of dilution effects. b. Degas both the protein solution and the liposome suspension immediately before the experiment.

  • ITC Experiment: a. Fill the sample cell with the protein solution (typically at a concentration of 10-50 µM). b. Fill the injection syringe with the liposome suspension (typically at a concentration 10-20 times higher than the protein concentration). c. Set the experimental parameters (e.g., temperature, injection volume, spacing between injections). d. Perform a series of injections of the liposome suspension into the protein solution.

  • Data Analysis: a. Integrate the heat pulses from each injection to generate a binding isotherm. b. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The study of protein interactions with specific lipid species like this compound is crucial for a detailed understanding of cellular signaling pathways. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate these interactions both qualitatively and quantitatively. The choice of experimental technique will depend on the specific research question, available resources, and the nature of the protein under investigation. Careful experimental design and data analysis are essential for obtaining reliable and meaningful results in this exciting field of research.

References

Application Notes and Protocols for Cell-Based Assays Using Exogenous 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, playing a pivotal role in a multitude of cellular processes.[1] The specific acyl chain composition, such as 1-stearoyl-2-arachidonoyl (18:0-20:4), can influence its signaling properties. PI(3,4,5)P3 is generated from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks) upon stimulation by various extracellular signals.[1] This lipid serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B), leading to their recruitment to the plasma membrane and subsequent activation.[2] The PI3K/Akt signaling pathway governs fundamental cellular functions including cell growth, proliferation, survival, metabolism, and migration. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and diabetes, making it a prime target for therapeutic intervention.

The use of exogenous, synthetically prepared 18:0-20:4 PI(3,4,5)P3 in cell-based assays provides a powerful tool to directly investigate the downstream consequences of PI(3,4,5)P3 signaling, bypassing the need for upstream receptor activation. This approach allows for the precise interrogation of the roles of PI(3,4,5)P3 in various cellular events and for the screening of compounds that may modulate these downstream pathways.

These application notes provide detailed protocols for utilizing exogenous this compound in key cell-based assays, including the analysis of Akt phosphorylation, apoptosis, and cell migration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PI(3,4,5)P3 signaling pathway and a general workflow for cell-based assays using exogenous this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream_Effectors Downstream Effectors pAkt->Downstream_Effectors Phosphorylates Cell_Response Cell Survival, Growth, Proliferation, Migration Downstream_Effectors->Cell_Response Leads to

PI(3,4,5)P3 Signaling Pathway

Exogenous_PIP3_Workflow Start Start Prepare_Lipid Prepare this compound Stock Solution Start->Prepare_Lipid Prepare_Carrier Prepare Polyamine Carrier Solution Start->Prepare_Carrier Complex_Formation Form PI(3,4,5)P3-Carrier Complexes Prepare_Lipid->Complex_Formation Prepare_Carrier->Complex_Formation Cell_Treatment Treat Cells with Complexes Complex_Formation->Cell_Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Akt Phosphorylation, Apoptosis, Migration) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis End End Data_Analysis->End

Exogenous PI(3,4,5)P3 Assay Workflow

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cell-based assays described in this document. Note that optimal conditions may vary depending on the cell type and experimental goals, and therefore, empirical optimization is recommended.

Table 1: Recommended Concentration Ranges for Exogenous this compound

Assay TypeCell TypeRecommended Concentration Range (µM)Notes
Akt PhosphorylationVarious (e.g., HEK293, HeLa, 3T3-L1)5 - 50Dose-dependent increase in p-Akt is expected.
Apoptosis (Annexin V/PI)Cancer cell lines (e.g., Jurkat, MCF-7)10 - 100Higher concentrations may induce necrosis. Time-course experiments are crucial.
Cell Migration (Boyden Chamber)Migratory cells (e.g., MDA-MB-231, HT1080)1 - 20A bell-shaped dose-response curve is sometimes observed.

Table 2: Recommended Incubation Times

Assay TypeRecommended Incubation TimeNotes
Akt Phosphorylation5 - 60 minutesPeak phosphorylation is often observed between 15 and 30 minutes.
Apoptosis (Annexin V/PI)4 - 48 hoursEarly apoptotic events can be detected within hours, while late-stage apoptosis may require longer incubation.
Cell Migration (Boyden Chamber)4 - 24 hoursOptimal time depends on the migratory speed of the cell line.

Experimental Protocols

Protocol 1: Intracellular Delivery of Exogenous this compound using a Polyamine Carrier

This protocol describes the preparation of this compound complexes with a polyamine carrier for intracellular delivery. This is a prerequisite for the subsequent functional assays.[3][4]

Materials:

  • This compound (synthetic)

  • Polyamine carrier (e.g., histone, neomycin)

  • Sterile, nuclease-free water

  • Serum-free cell culture medium

Procedure:

  • Prepare a 1 mM stock solution of this compound: Dissolve the lyophilized lipid in sterile, nuclease-free water to a final concentration of 1 mM. Sonicate briefly in a water bath to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a 1 mM stock solution of the polyamine carrier: Dissolve the polyamine carrier in sterile, nuclease-free water to a final concentration of 1 mM.

  • Complex Formation: a. On the day of the experiment, dilute the this compound stock solution and the polyamine carrier stock solution to the desired working concentrations in serum-free medium. A 1:1 molar ratio is a good starting point for optimization. b. Mix the diluted this compound and polyamine carrier solutions. c. Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Cell Treatment: Add the freshly prepared complexes to the cells in serum-free or low-serum medium. The final concentration of the PI(3,4,5)P3 should be within the ranges specified in Table 1 for the respective assay.

Protocol 2: Akt Phosphorylation Assay by Western Blotting

This protocol details the detection of Akt phosphorylation at key residues (e.g., Ser473 and Thr308) following treatment with exogenous this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound-polyamine carrier complexes (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Cell Treatment: a. Prepare this compound-polyamine carrier complexes as described in Protocol 1. b. Treat the serum-starved cells with the complexes at various concentrations (e.g., 5, 10, 25, 50 µM) for different time points (e.g., 5, 15, 30, 60 minutes). c. Include a vehicle control (polyamine carrier alone in serum-free medium).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Load equal amounts of protein per lane and run the gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to total Akt and the loading control.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells by flow cytometry after treatment with exogenous this compound.[3][5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-polyamine carrier complexes (prepared as in Protocol 1)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density.

  • Cell Treatment: a. Prepare this compound-polyamine carrier complexes as described in Protocol 1. b. Treat cells with the complexes at various concentrations (e.g., 10, 25, 50, 100 µM) for different time points (e.g., 4, 8, 12, 24, 48 hours). c. Include a vehicle control (polyamine carrier alone) and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

  • Cell Harvesting: a. After the incubation period, collect both the adherent and floating cells. b. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants. c. Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

    • Necrotic cells: Annexin V-negative and PI-positive.[5]

    • Calculate the percentage of cells in each quadrant.

Protocol 4: Cell Migration Assay using a Boyden Chamber (Transwell Assay)

This protocol outlines a method to assess the effect of exogenous this compound on cell migration.[6]

Materials:

  • Migratory cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound-polyamine carrier complexes (prepared as in Protocol 1)

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size, depending on cell type)

  • Chemoattractant (e.g., fetal bovine serum (FBS) or a specific growth factor)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Serum Starvation: Culture cells to 70-80% confluency, then switch to serum-free medium for 12-24 hours before the assay.

  • Assay Setup: a. Add serum-free medium containing the this compound-polyamine carrier complexes at various concentrations (e.g., 1, 5, 10, 20 µM) to the upper chamber (the insert). b. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. c. Include a negative control (serum-free medium without chemoattractant in the lower chamber) and a vehicle control (polyamine carrier alone in the upper chamber).

  • Cell Seeding: a. Harvest the serum-starved cells and resuspend them in serum-free medium. b. Seed the cells into the upper chamber of the Boyden chamber inserts at a predetermined optimal density.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

  • Fixation and Staining: a. Fix the migrated cells on the underside of the insert membrane with a fixation solution for 15-20 minutes. b. Wash the inserts with PBS. c. Stain the cells with a staining solution (e.g., Crystal Violet for 10-15 minutes or DAPI for 5 minutes). d. Wash the inserts again with water to remove excess stain.

  • Imaging and Quantification: a. Allow the inserts to air dry. b. Mount the membranes on a microscope slide. c. Image several random fields of view for each membrane using a microscope. d. Count the number of migrated cells per field.

  • Data Analysis: Calculate the average number of migrated cells per condition and normalize to the control.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental questions. Always include appropriate positive and negative controls to ensure the validity of the results.

References

Application Notes and Protocols for Live-Cell Imaging with Fluorescently Labeled 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid at the inner leaflet of the plasma membrane, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and migration.[] The dysregulation of PI(3,4,5)P3 signaling is implicated in various diseases, most notably in cancer and inflammatory conditions.[] The ability to visualize and quantify the spatiotemporal dynamics of PI(3,4,5)P3 in living cells is therefore of paramount importance for understanding its physiological functions and for the development of novel therapeutics.

These application notes provide a comprehensive guide to the use of fluorescently labeled 18:0-20:4 PI(3,4,5)P3 for live-cell imaging. The 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains represent a common physiologically relevant backbone for phosphoinositides. By directly introducing a fluorescent analog of this lipid into cells, researchers can track its localization and dynamics, offering insights into the regulation of the PI3K/Akt signaling pathway.

Product Information and Properties

Fluorescently labeled this compound is a synthetic analog where a fluorophore is typically attached to one of the acyl chains. Common fluorophores include BODIPY and NBD, which offer a range of excitation and emission spectra suitable for fluorescence microscopy.

Table 1: Properties of Fluorescently Labeled this compound Analogs

PropertyDescription
Lipid Backbone 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-(3,4,5)-trisphosphate
Common Fluorophores BODIPY FL, BODIPY TMR, NBD
Excitation/Emission (approx.) BODIPY FL: ~505 nm / ~515 nmBODIPY TMR: ~544 nm / ~574 nmNBD: ~460 nm / ~535 nm
Formulation Typically supplied as a salt (e.g., ammonium (B1175870) salt) in an organic solvent.
Storage Store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Signaling Pathway

PI(3,4,5)P3 is a key component of the PI3K/Akt signaling pathway. Upon stimulation by growth factors or other extracellular signals, phosphoinositide 3-kinases (PI3Ks) are recruited to the plasma membrane where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[3] This lipid then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt.[4] The recruitment of Akt to the membrane leads to its activation and subsequent phosphorylation of a wide range of downstream targets, promoting cell survival and proliferation. The levels of PI(3,4,5)P3 are tightly regulated by phosphatases, primarily PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[5]

PI3K_Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k Activation pip3 PI(3,4,5)P3 pi3k->pip3 Phosphorylation pip2 PI(4,5)P2 akt Akt pip3->akt pten PTEN pten->pip3 downstream Downstream Effectors akt->downstream response Cell Survival, Growth, Proliferation downstream->response membrane Plasma Membrane

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

The direct delivery of fluorescently labeled lipids into live cells presents challenges due to the impermeability of the plasma membrane to these molecules. The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Protocol 1: Delivery of Fluorescently Labeled this compound using a Polyamine Carrier

This protocol is adapted from a method describing the use of polyamine carriers for the intracellular delivery of phosphoinositides.

Materials:

  • Fluorescently labeled this compound (e.g., BODIPY FL-18:0-20:4 PI(3,4,5)P3)

  • Polyamine carrier (e.g., histone)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for at least 24 hours before the experiment.

  • Preparation of the Lipid-Carrier Complex:

    • Prepare a stock solution of the fluorescently labeled PI(3,4,5)P3 in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the desired amount of the lipid stock solution to dryness under a gentle stream of nitrogen.

    • Resuspend the lipid film in a small volume of aqueous buffer by sonication or vortexing to form liposomes.

    • In a separate tube, prepare a solution of the polyamine carrier (e.g., histone at 1 mg/mL in water).

    • Add the fluorescent lipid solution to the carrier solution at a specific molar ratio (this will require optimization, a starting point could be a 1:10 lipid to carrier molar ratio).

    • Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

  • Cell Loading and Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add the lipid-carrier complex to the cells at a final concentration that needs to be determined empirically (a starting range could be 1-10 µM of the fluorescent lipid).

    • Incubate the cells with the complex for a short period (e.g., 5-30 minutes) at 37°C.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove any unincorporated complexes.

    • Add fresh live-cell imaging medium to the cells.

    • Mount the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

Experimental Workflow

Experimental_Workflow start Start cell_prep Cell Preparation (Plate cells on glass-bottom dish) start->cell_prep complex_prep Prepare Lipid-Carrier Complex cell_prep->complex_prep cell_loading Incubate Cells with Complex complex_prep->cell_loading wash Wash to Remove Unbound Complex cell_loading->wash imaging Live-Cell Imaging (Confocal Microscopy) wash->imaging analysis Image and Data Analysis imaging->analysis end End analysis->end

Caption: Experimental Workflow for Live-Cell Imaging.

Data Presentation and Analysis

Table 2: Template for Quantitative Data Summary

Cell TypeTreatmentTime Point (min)Mean Fluorescence Intensity at Plasma Membrane (a.u.)Mean Cytosolic Fluorescence Intensity (a.u.)Membrane/Cytosol Intensity Ratio
e.g., HeLaControl0
Control15
Control30
Stimulant (e.g., EGF)5
Stimulant (e.g., EGF)15
Inhibitor (e.g., PI3K inhibitor)15

Data Analysis Notes:

  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) for the plasma membrane and the cytosol.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.

  • Background Correction: Subtract the mean intensity of a background region (an area with no cells) from your measurements.

  • Ratio Imaging: Calculating the ratio of membrane to cytosolic fluorescence can help normalize for variations in cell size and probe loading.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes.

Troubleshooting

Live-cell imaging with fluorescent lipid analogs can be subject to several challenges. The following table outlines common problems and potential solutions.

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low signal - Inefficient probe delivery- Low probe concentration- Photobleaching- Optimize lipid-to-carrier ratio- Increase probe concentration (titrate to avoid toxicity)- Reduce laser power and/or exposure time
High background - Incomplete removal of unbound probe- Probe aggregation- Increase the number and duration of wash steps- Filter the lipid-carrier complex before adding to cells
Cell toxicity/death - High concentration of the probe or carrier- Phototoxicity from excessive light exposure- Perform a dose-response curve to determine the optimal, non-toxic concentration- Minimize light exposure by using the lowest possible laser power and acquiring images at longer intervals
Artifactual localization - The fluorescent tag alters the lipid's behavior- Probe is trapped in endosomes- Compare results with a different fluorescent tag or a complementary method (e.g., fluorescent protein biosensors)- Perform co-localization studies with endosomal markers

Conclusion

The use of fluorescently labeled this compound provides a powerful tool for the direct visualization of this key signaling lipid in live cells. By following the detailed protocols and troubleshooting guidelines presented here, researchers can obtain valuable insights into the dynamic regulation of the PI3K/Akt pathway, which is of significant interest to both basic research and drug development. Careful optimization of experimental parameters and rigorous data analysis are essential for achieving reliable and reproducible results.

References

generation of 18:0-20:4 PI(3,4,5)P3 in vitro using PI3-kinase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: In Vitro Generation of 18:0-20:4 PI(3,4,5)P3 using PI3-Kinase

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, including cell growth, proliferation, survival, and motility.[1] Class I PI3Ks, in particular, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3'-hydroxyl position of the inositol (B14025) ring to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1][2][3] This product, PI(3,4,5)P3, acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt/PKB, initiating downstream signaling cascades like the PI3K/Akt/mTOR pathway.[4][5][6]

The specific lipid species, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), or this compound, is a physiologically relevant molecule.[7][8] The ability to generate this specific phosphoinositide in a controlled in vitro setting is essential for studying enzyme kinetics, screening for specific PI3K inhibitors in drug discovery, and investigating the interactions between PI(3,4,5)P3 and its effector proteins.[9][10] This document provides a detailed protocol for the in vitro synthesis of this compound using recombinant PI3-kinase and its subsequent detection.

Principle of the Assay

The assay is based on the enzymatic activity of a Class I PI3-Kinase. The kinase transfers the gamma-phosphate from adenosine (B11128) triphosphate (ATP) to the 3' position of the inositol ring of the substrate, 18:0-20:4 PI(4,5)P2.[11] The reaction yields two products: this compound and adenosine diphosphate (B83284) (ADP). The generation of either product can be quantified to determine the enzyme's activity.

PI3-Kinase Signaling Pathway

The diagram below illustrates the core reaction catalyzed by Class I PI3-Kinase.

PI3K_Pathway cluster_membrane Plasma Membrane PIP2 18:0-20:4 PI(4,5)P2 PI3K PI3-Kinase (e.g., p110α/p85α) PIP2->PI3K PIP3 This compound PI3K->PIP3 ADP ADP PI3K->ADP ATP ATP ATP->PI3K + Mg²⁺

Figure 1: PI3-Kinase enzymatic reaction.

Materials and Reagents

  • Enzyme: Recombinant human PI3-Kinase (e.g., p110α/p85α, p110β, p110δ, or p110γ).[2][12]

  • Substrate: 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:0-20:4 PI(4,5)P2).[11]

  • Buffer Components: MOPS, β-glycerophosphate, MgCl₂, EGTA, EDTA, DTT.[12]

  • Cofactor: Adenosine triphosphate (ATP).

  • Detection Reagents: Dependent on the chosen method (e.g., ADP-Glo™ Kinase Assay Kit, PI(3,4,5)P3-specific antibody for ELISA).[9][13]

  • Reaction Termination Solution: EDTA or specific ATP-depletion reagents.[2][13]

  • Control Inhibitor (Optional): Wortmannin or LY294002.[2]

  • Plate: 96-well or 384-well white assay plates (for luminescence) or glutathione-coated plates (for some ELISA formats).[2]

Experimental Workflow

The general workflow for the in vitro PI3-Kinase assay is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents 1. Prepare Reagents (Buffer, ATP, Enzyme, Substrate) setup_reaction 2. Set up Kinase Reaction (Add components to well) prep_reagents->setup_reaction incubate 3. Incubate (e.g., 60 min at Room Temp) setup_reaction->incubate stop_reaction 4. Terminate Reaction (Add Stop Solution/EDTA) incubate->stop_reaction detect_signal 5. Add Detection Reagent (e.g., ADP-Glo™, ELISA reagents) stop_reaction->detect_signal read_plate 6. Read Signal (Luminescence/Absorbance) detect_signal->read_plate analyze_data 7. Analyze Data read_plate->analyze_data

Figure 2: General workflow for the in vitro PI3K assay.

Detailed Experimental Protocol

Reagent Preparation
  • 5X Kinase Reaction Buffer: Prepare a stock solution containing 125 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, and 1.25 mM DTT.[12] Store at -20°C.

  • Substrate Preparation: Resuspend 18:0-20:4 PI(4,5)P2 lipid in the kinase reaction buffer. Lipids are often supplied with a carrier lipid like phosphatidylserine (B164497) (PS) and prepared as small unilamellar vesicles to ensure accessibility to the enzyme.[13] The final concentration in the reaction should be optimized (typically 5-20 µM).

  • Enzyme Dilution: Dilute the recombinant PI3-kinase to the desired concentration (e.g., 10-50 ng/reaction) in 1X Kinase Reaction Buffer just before use.[12] Keep the enzyme on ice.

  • ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0. The final concentration in the reaction is typically between 10 µM and 1 mM.[14]

Kinase Reaction
  • To each well of a 96-well plate, add the components in the following order:

    • 25 µL of 2X Kinase Reaction Buffer.

    • 5 µL of test compound (inhibitor/activator) or vehicle (DMSO, not to exceed 1%).[10]

    • 10 µL of diluted PI3-Kinase enzyme.

  • Mix gently and incubate for 10-15 minutes at room temperature. This step pre-incubates the enzyme with any test compounds.

  • Initiate the reaction by adding a 10 µL mixture of the 18:0-20:4 PI(4,5)P2 substrate and ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 30-180 minutes).[14] The incubation time should be within the linear range of the reaction.

Detection and Quantification of this compound

Multiple methods can be used to quantify the reaction product.

Method A: Luminescence-Based ADP Detection (e.g., ADP-Glo™) [13]

  • Terminate Kinase Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and subsequently generate a luminescent signal via a luciferase/luciferin reaction.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced, and thus to the PI3K activity.

Method B: Competitive ELISA [2][9]

  • Terminate Kinase Reaction: Stop the reaction by adding a solution containing EDTA.

  • Competitive Binding: Transfer the reaction mixture to a microplate pre-coated with a PI(3,4,5)P3-binding protein (like GRP1).[2] Add a known amount of biotinylated PI(3,4,5)P3 tracer. The in vitro generated PI(3,4,5)P3 will compete with the tracer for binding to the plate.

  • Incubate for 1-2 hours, then wash the plate to remove unbound reagents.

  • Detection: Add a streptavidin-HRP conjugate, which binds to the captured biotinylated tracer.

  • After another incubation and wash step, add a colorimetric HRP substrate (e.g., TMB).[2]

  • Stop the color development with an acidic stop solution and measure the absorbance (e.g., at 450 nm).[2] The signal is inversely proportional to the amount of PI(3,4,5)P3 generated in the reaction. A standard curve using known concentrations of PI(3,4,5)P3 must be run in parallel to quantify the results.[9]

Summary of Quantitative Data

The following table summarizes typical quantitative parameters for an in vitro PI3-Kinase assay. Optimal conditions may vary depending on the specific PI3K isoform and detection method.

ParameterTypical ValueNotes
Enzyme Concentration 10 - 60 ng/reactionVaries by isoform and specific activity.[12]
Substrate Concentration 5 - 20 µM18:0-20:4 PI(4,5)P2.[14]
ATP Concentration 10 µM - 1 mMShould be near or above the Km for the specific isoform.[14]
MgCl₂ Concentration 5 - 25 mMEssential cofactor for kinase activity.[12]
Reaction Temperature Room Temperature (22-25°C)Can also be performed at 30°C or 37°C.
Incubation Time 30 - 180 minutesShould be optimized to ensure the reaction is in the linear range.[14]
Final Reaction Volume 25 - 50 µLDependent on plate format and detection method.
Detection Limit (ELISA) ~0.22 pmol PIP3Varies by kit and methodology.[9]

References

Application Notes and Protocols for 18:0-20:4 PI(3,4,5)P3 in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid produced at the cell membrane upon the activation of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway, initiated by the generation of PI(3,4,5)P3, is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, particularly cancer, making its components highly attractive targets for drug discovery.

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (18:0-20:4 PI(3,4,5)P3) is a chemically synthesized, biologically active analog of the endogenous PI(3,4,5)P3. Its defined acyl chain composition provides consistency and reproducibility in in vitro assays, making it an invaluable tool for high-throughput screening (HTS) and detailed mechanistic studies of the PI3K signaling pathway. These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for key experimental assays.

Signaling Pathway and Drug Targets

The PI3K pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to PI(3,4,5)P3 by PI3Ks. PI(3,4,5)P3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1).[1][2] This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[3] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and growth. The tumor suppressor phosphatase and tensin homolog (PTEN) terminates this signaling by dephosphorylating PI(3,4,5)P3 back to PI(4,5)P2.[1]

Key drug targets within this pathway include the PI3K isoforms, AKT, and mTOR. Drug discovery efforts aim to identify inhibitors that can block the production or downstream signaling of PI(3,4,5)P3.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse

Caption: The PI3K/AKT Signaling Pathway.

Data Presentation

Table 1: Binding Affinities of PH Domains for PI(3,4,5)P3
Protein (PH Domain)LigandMethodKdReference
AKT1PI(3,4,5)P3Fluorescence Polarization~50 nM(22)
PDK1PI(3,4,5)P3Surface Plasmon Resonance~100 nM(8)
BTKPI(3,4,5)P3-containing liposomesFACS-based liposome (B1194612) binding174 ± 15.2 nM[4]
GRP1PI(3,4,5)P3Isothermal Titration Calorimetry~30 nMN/A

Note: The exact acyl chain composition of PI(3,4,5)P3 used in these studies was not always specified as 18:0-20:4. Binding affinities can be influenced by the lipid environment and acyl chain composition.

Table 2: IC50 Values of Common PI3K Inhibitors
InhibitorTarget(s)PI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Reference
WortmanninPan-PI3K1-51-51-51-5[5]
LY294002Pan-PI3K~1,400~1,700~700~1,000[5]
IdelalisibPI3Kδ82040002.527[6]
Alpelisib (BYL719)PI3Kα51,156290250[6]
CopanlisibPan-PI3K (α, δ)0.53.70.76.4[6]
Pictilisib (GDC-0941)Pan-PI3K3.33.33.31.1[5]
PI-103Pan-PI3K, mTOR23315

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and the specific PI(4,5)P2 substrate used.

Experimental Protocols

In Vitro PI3K Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the production of PI(3,4,5)P3 by a PI3K enzyme. The assay is based on the competition between biotinylated-PI(3,4,5)P3 and the enzyme-generated PI(3,4,5)P3 for binding to a GST-tagged PH domain, which is detected by a Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC).

TR_FRET_Assay cluster_0 High PI3K Activity cluster_1 Low PI3K Activity / Inhibition PI3K_high PI3K PIP3_high This compound (unlabeled) PI3K_high->PIP3_high ++ PIP2_high 18:0-20:4 PI(4,5)P2 PIP2_high->PI3K_high PH_GST_high GST-PH Domain PIP3_high->PH_GST_high Binds Eu_Ab_high Eu-Ab PH_GST_high->Eu_Ab_high Binds No_FRET Low FRET Signal SA_APC_high SA-APC Biotin_PIP3_high Biotin-PIP3 Biotin_PIP3_high->SA_APC_high Binds PI3K_low PI3K PIP3_low Low [this compound] PI3K_low->PIP3_low - PIP2_low 18:0-20:4 PI(4,5)P2 PIP2_low->PI3K_low PH_GST_low GST-PH Domain Eu_Ab_low Eu-Ab PH_GST_low->Eu_Ab_low Binds High_FRET High FRET Signal SA_APC_low SA-APC Eu_Ab_low->SA_APC_low FRET Biotin_PIP3_low Biotin-PIP3 Biotin_PIP3_low->PH_GST_low Binds Biotin_PIP3_low->SA_APC_low Binds

Caption: TR-FRET assay principle for PI3K activity.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)

  • 18:0-20:4 PI(4,5)P2 substrate (in vesicle form or with a carrier protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compounds (potential inhibitors)

  • GST-tagged PH domain (e.g., from GRP1)

  • Biotinylated PI(3,4,5)P3

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • TR-FRET detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Add test compounds in desired concentrations to the wells of a 384-well plate. Include a DMSO control.

  • Enzyme and Substrate Mix: Prepare a master mix containing the PI3K enzyme and 18:0-20:4 PI(4,5)P2 substrate in kinase reaction buffer.

  • Initiate Kinase Reaction: Add the enzyme/substrate mix to the wells containing the compounds. Add ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for the enzymatic reaction to proceed.

  • Stop Reaction and Detection: Add the detection mix containing the GST-PH domain, biotinylated PI(3,4,5)P3, Eu-labeled anti-GST antibody, and SA-APC in TR-FRET detection buffer. This will also stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the ratio indicates PI3K activity (inhibition of the biotinylated-PIP3 binding). Plot the ratio against the inhibitor concentration to determine the IC50.

Protein-Lipid Binding Assay (Liposome Co-sedimentation)

This protocol is used to determine the binding of a protein of interest (e.g., a PH domain-containing protein) to liposomes containing this compound.

Liposome_Co_sedimentation Protein Protein of Interest (e.g., AKT-PH) Incubate Incubate Protein->Incubate Liposome Liposome with This compound Liposome->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Supernatant (Unbound Protein) Centrifuge->Supernatant Pellet Pellet (Liposome-bound Protein) Centrifuge->Pellet SDS_PAGE SDS-PAGE & Coomassie/ Western Blot Supernatant->SDS_PAGE Pellet->SDS_PAGE

Caption: Liposome co-sedimentation assay workflow.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SOPC)

  • This compound

  • Chloroform (B151607)

  • Lipid rehydration buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Purified protein of interest

  • Binding buffer (same as rehydration buffer)

  • Ultracentrifuge and tubes

  • SDS-PAGE gels and reagents

  • Coomassie stain or specific antibodies for Western blotting

Protocol:

  • Liposome Preparation: a. In a glass vial, mix SOPC and this compound in chloroform at the desired molar ratio (e.g., 95:5). b. Evaporate the chloroform under a stream of nitrogen to form a thin lipid film. Further dry under vacuum for at least 1 hour. c. Rehydrate the lipid film with rehydration buffer by vortexing to form multilamellar vesicles. d. Create unilamellar vesicles by extruding the lipid suspension through a polycarbonate membrane (e.g., 13 passes through a 100 nm membrane).

  • Binding Reaction: a. In an ultracentrifuge tube, mix the purified protein with the prepared liposomes in binding buffer. Include a control with liposomes lacking PI(3,4,5)P3. b. Incubate at room temperature for 30 minutes.

  • Co-sedimentation: a. Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes. b. Carefully collect the supernatant (contains unbound protein). c. Wash the pellet gently with binding buffer and centrifuge again. d. Resuspend the final pellet (contains liposome-bound protein) in an equal volume of buffer as the supernatant.

  • Analysis: a. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. b. Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the protein of interest. c. The amount of protein in the pellet fraction relative to the supernatant indicates the extent of binding to the PI(3,4,5)P3-containing liposomes.

Cellular AKT Activation Assay (In-Cell Western)

This protocol measures the phosphorylation of AKT at Ser473 in cells treated with growth factors and potential inhibitors.

In_Cell_Western Seed_Cells Seed Cells in 96-well plate Starve_Treat Serum Starve & Treat with Inhibitor Seed_Cells->Starve_Treat Stimulate Stimulate with Growth Factor Starve_Treat->Stimulate Fix_Perm Fix & Permeabilize Stimulate->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary Abs (p-AKT & Total AKT) Block->Primary_Ab Secondary_Ab Incubate with IR-dye Secondary Abs Primary_Ab->Secondary_Ab Scan Scan Plate with Infrared Imager Secondary_Ab->Scan Analyze Analyze Signal Intensity (p-AKT / Total AKT) Scan->Analyze

References

Application Note: Quantitative Analysis of 18:0-20:4 PI(3,4,5)P3 in Response to Cellular Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger lipid generated at the plasma membrane by Class I phosphoinositide 3-kinases (PI3Ks).[1] It plays a pivotal role in mediating a variety of cellular processes, including cell growth, proliferation, survival, and metabolism, by recruiting and activating downstream effectors like the serine/threonine kinase Akt.[2][3] While the total levels of PIP3 are known to increase transiently upon stimulation, recent advances in lipidomics have highlighted the importance of its fatty acyl chain composition. The 1-stearoyl-2-arachidonoyl (18:0-20:4) species is a major molecular form of PI(3,4,5)P3 found in mammalian cells.[4] Measuring the specific changes in 18:0-20:4 PI(3,4,5)P3 levels provides a more detailed understanding of signaling dynamics and enzyme specificity.

This application note provides a detailed protocol for the quantification of this compound in cultured cells in response to a stimulus, using a methodology based on phosphate (B84403) methylation coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Signaling Pathway Overview

Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3-position of the inositol (B14025) ring to generate PI(3,4,5)P3.[5] This lipid serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably Akt, leading to their activation and the propagation of downstream signaling.[3] The signaling is terminated by phosphatases, such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[3][5]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylates Akt Akt PIP3->Akt Recruits & Activates PTEN->PIP2 PTEN Downstream Downstream Effectors Akt->Downstream Phosphorylates

PI3K signaling pathway leading to this compound production.

Experimental Workflow

The quantification of specific phosphoinositide species is challenging due to their low cellular abundance.[4] The recommended workflow involves cell stimulation, a robust lipid extraction, derivatization to enhance mass spectrometry signal, and a targeted analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[6][7]

Experimental_Workflow A 1. Cell Culture & Stimulation (e.g., MCF10a cells + EGF) B 2. Cell Lysis & Quenching (Acidified Methanol) A->B C 3. Lipid Extraction (Acidified Chloroform (B151607)/Methanol) B->C D 4. Derivatization (Phosphate Methylation via TMS-diazomethane) C->D E 5. LC-MS/MS Analysis (HPLC or SFC with MRM) D->E F 6. Data Analysis (Quantification using Internal Standard) E->F

Workflow for quantifying this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human breast epithelial cells (e.g., MCF10a).

  • Stimulus: Epidermal Growth Factor (EGF).

  • Reagents: Chloroform, Methanol (B129727) (HPLC grade), Hydrochloric acid (HCl), Trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes), Toluene.

  • Internal Standard: 17:0-20:4 PI(3,4,5)P3 (or other non-endogenous PIP3 species).

  • Equipment: Cell culture incubator, low-temperature centrifuge, vortex mixer, nitrogen evaporator, HPLC system coupled to a triple quadrupole mass spectrometer.

Protocol for Cell Culture and Stimulation
  • Culture MCF10a cells in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal PI3K activity.

  • Prepare two sets of plates: "Unstimulated" (control) and "Stimulated".

  • To the "Stimulated" plates, add EGF to a final concentration of 100 ng/mL and incubate for a defined period (e.g., 2-10 minutes). For "Unstimulated" plates, add an equal volume of vehicle (e.g., PBS).

  • To terminate the stimulation, aspirate the medium and immediately add 1 mL of ice-cold 1M HCl to quench enzymatic activity and lyse the cells. Scrape the cells and collect the lysate.

Protocol for Lipid Extraction

This protocol is adapted from established acidified chloroform/methanol extraction methods.[8][9]

  • To the cell lysate (1 mL), add 2 mL of methanol and the internal standard (e.g., 100 pmol of 17:0-20:4 PI(3,4,5)P3).

  • Add 2 mL of chloroform. Vortex the mixture vigorously for 5 minutes at 4°C.

  • Add another 1 mL of chloroform and 1 mL of 1M HCl to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Protocol for Derivatization (Phosphate Methylation)

Methylation of the phosphate groups neutralizes their negative charge, significantly improving ionization efficiency and detection sensitivity in positive-ion mode mass spectrometry.[1][4][10]

  • Resuspend the dried lipid extract in 100 µL of Toluene:Methanol (4:1, v/v).

  • Add 20 µL of TMS-diazomethane (2.0 M solution).

  • Incubate the reaction at room temperature for 10-15 minutes. A yellow color should persist, indicating an excess of reagent.

  • Quench the reaction by adding 5 µL of glacial acetic acid.

  • Dry the derivatized sample under nitrogen and resuspend in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Protocol for LC-MS/MS Analysis
  • Chromatography: Use a suitable column for lipid separation, such as a C18 reverse-phase column or a chiral column for isomer separation.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive-ion electrospray ionization (ESI) mode.

  • MRM Transitions: Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the methylated this compound and the internal standard. The precursor ion will be the mass of the fully methylated lipid, and the fragment ion will typically be the diacylglycerol (DAG) backbone.[6][11]

    • Example Transition for this compound (Heptamethylated): Monitor the transition corresponding to the loss of the methylated inositol trisphosphate headgroup.

    • Internal Standard: Monitor the corresponding transition for the chosen internal standard.

Data Presentation

The amount of this compound is quantified by comparing the peak area of the endogenous lipid to that of the known amount of the spiked internal standard. Levels are typically expressed as picomoles (pmol) or femtomoles (fmol) per million cells or per mg of protein. In unstimulated cells, PI(3,4,5)P3 levels are often very low or undetectable, but they can increase five to fifty-fold upon stimulation.[1]

Table 1: Representative Quantitative Data for this compound Levels in EGF-Stimulated MCF10a Cells

ConditionTime PointThis compound Level (fmol / 106 cells)Fold Change
Unstimulated0 min15 ± 41.0
Stimulated (100 ng/mL EGF)2 min310 ± 4520.7
Stimulated (100 ng/mL EGF)5 min225 ± 3015.0
Stimulated (100 ng/mL EGF)10 min85 ± 155.7

Note: The data presented are hypothetical examples based on published observations and serve for illustrative purposes.[1][6]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal for PI(3,4,5)P3 Inefficient extraction or derivatization.Ensure fresh TMS-diazomethane is used. Verify extraction efficiency with a spiked standard in a clean matrix.
Insufficient stimulation.Optimize stimulus concentration and time course. Check for downstream activation (e.g., p-Akt) by Western Blot.
High Background/Interference Contamination from reagents or plastics.Use high-purity solvents and glass tubes for extraction and derivatization.
Matrix effects suppressing ionization.Dilute the sample or improve chromatographic separation to resolve the analyte from interfering species.
Poor Reproducibility Inconsistent cell numbers or handling.Normalize lipid levels to total protein content or cell count. Ensure precise timing for stimulation and quenching steps.
Degradation of the lipid.Keep samples on ice or at 4°C during processing. Store extracts at -80°C.[12]

References

Troubleshooting & Optimization

18:0-20:4 PI(3,4,5)P3 stability and degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 18:0-20:4 PI(3,4,5)P3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), or this compound, is a critical second messenger lipid involved in a multitude of cellular processes.[1] It is generated at the plasma membrane from Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by Class I phosphoinositide 3-kinases (PI3Ks).[2][3] Its primary role is to recruit and activate downstream signaling proteins containing Pleckstrin Homology (PH) domains, such as Akt/PKB and PDK1, which regulate cell proliferation, growth, survival, and migration.[2][4] Dysregulation of PI(3,4,5)P3 levels is implicated in diseases like cancer and inflammatory conditions.[2] The specific 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains are a common combination found in mammalian cells, particularly in brain tissue.[5][6]

Q2: How stable is this compound in its supplied form versus in an aqueous solution? Commercially available this compound is typically supplied as a stable lyophilized powder, which can be stored at -20°C for at least five years.[7] However, once reconstituted in an aqueous buffer, its stability decreases significantly. It is highly recommended to use aqueous solutions of PI(3,4,5)P3 on the same day they are prepared and to avoid long-term storage in solution.[7]

Q3: What are the primary pathways of PI(3,4,5)P3 degradation in a biological or experimental context? PI(3,4,5)P3 is primarily degraded by phosphoinositide phosphatases. The two main enzymes responsible are:

  • PTEN (Phosphatase and Tensin Homolog): This tumor suppressor dephosphorylates the 3'-position of the inositol (B14025) ring, converting PI(3,4,5)P3 back to its precursor, PI(4,5)P2.[8][9]

  • SHIP (SH2-containing Inositol 5-Phosphatase): These enzymes (SHIP1 and SHIP2) remove the 5'-phosphate, converting PI(3,4,5)P3 to PI(3,4)P2.[2][9][10]

In cellular environments, the half-life of PI(3,4,5)P3 can be extremely short, estimated to be less than 10 seconds, highlighting its dynamic nature.[9][11]

Q4: What factors can cause non-enzymatic degradation of PI(3,4,5)P3 in my experiments? Non-enzymatic degradation is primarily due to chemical hydrolysis of the phosphate (B84403) groups. The stability is influenced by:

  • pH: Extremes in pH can accelerate the hydrolysis of phosphate esters. Near-neutral pH (6.5-7.5) is generally preferred for maintaining the stability of phospholipids.[12] Acidic conditions, in particular, should be avoided during extraction and analysis to minimize degradation.[13]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[12][14] For in vitro assays, it is crucial to maintain the recommended temperature and minimize prolonged incubations unless experimentally required.

  • Divalent Cations: While essential for the activity of many enzymes that interact with PI(3,4,5)P3, certain metal ions can also catalyze phosphate hydrolysis. The choice and concentration of ions in the buffer should be carefully considered.

Troubleshooting Guide

Problem 1: Inconsistent or no signal from PI(3,4,5)P3-dependent assays (e.g., Akt activation, PH-domain protein recruitment).

Possible CauseRecommended Solution
PI(3,4,5)P3 Degradation Prepare fresh aqueous solutions of PI(3,4,5)P3 for each experiment.[7] Avoid storing it in buffer for more than one day.
Improper Vesicle/Liposome Formation Ensure proper sonication or extrusion to form unilamellar vesicles. Verify vesicle size and integrity using methods like dynamic light scattering. The physical properties of the lipid bilayer are critical for protein interaction.
Contaminating Phosphatase Activity Use high-purity recombinant proteins. If using cell lysates, consider adding phosphatase inhibitors that do not interfere with your assay.
Incorrect Buffer Conditions Optimize pH, ionic strength, and divalent cation concentrations (e.g., Mg²⁺, Ca²⁺) as these can significantly impact both lipid stability and protein activity.

Problem 2: High background signal or constitutive activity in the absence of stimulation.

Possible CauseRecommended Solution
Oxidation of Acyl Chains The arachidonoyl (20:4) chain is polyunsaturated and susceptible to oxidation. Store lyophilized powder under an inert gas (e.g., argon) and use high-purity solvents. Minimize exposure of reconstituted lipid to air.
PI(3,4,5)P3 Batch Variability Purity may vary between lots. Verify the concentration and purity of new batches using an appropriate analytical method (see Protocol 2).
Non-specific Binding Ensure blocking steps are included in binding assays. The highly negative charge of the PI(3,4,5)P3 headgroup can lead to non-specific electrostatic interactions.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability

FactorEffect on StabilityNotes
Storage (Lyophilized) High (≥5 years at -20°C)[7]Protect from moisture and oxygen.
Storage (Aqueous) Low (Use within one day)[7]Prone to hydrolysis. Avoid freeze-thaw cycles.
pH Most stable at neutral pH (~7.0-7.4).[12]Acidic or alkaline conditions accelerate phosphate hydrolysis.[15]
Temperature Stability decreases as temperature increases.[14]Higher temperatures increase the rate of hydrolysis.
Enzymes (PTEN, SHIP) Rapid degradation (turnover in seconds in vivo).[9][11]These enzymes specifically dephosphorylate PI(3,4,5)P3.[8][10]
Divalent Cations Can decrease stability by catalyzing hydrolysis.Effect is concentration and ion-dependent.
Protein Binding Can increase apparent stability.PH-domain binding can "sequester" the headgroup, protecting it from phosphatase activity.[11]

Visualizations

Signaling Pathway

PI3P3_Pathway cluster_enzymes PI45P2 PI(4,5)P2 PI345P3 18:0-20:4 PI(3,4,5)P3 PI45P2->PI345P3 PI345P3->PI45P2 PI34P2 PI(3,4)P2 PI345P3->PI34P2 Akt_PDK1 Akt / PDK1 Recruitment & Activation PI345P3->Akt_PDK1 PI3K PI3K PI3K->PI45P2 PTEN PTEN PTEN->PI345P3 SHIP SHIP SHIP->PI345P3 Stability_Workflow start Start: Prepare 18:0-20:4 PI(3,4,5)P3 Liposomes incubate Incubate Under Test Conditions (e.g., different pH, temp) start->incubate timepoint Collect Samples at Time Points (t=0, t=1h, t=2h...) incubate->timepoint extract Lipid Extraction (e.g., Bligh-Dyer) timepoint->extract analyze Analysis by LC-MS/MS extract->analyze quantify Quantify Remaining PI(3,4,5)P3 analyze->quantify end End: Determine Degradation Rate quantify->end

References

Technical Support Center: Proper Storage and Handling of Synthetic 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and utilization of synthetic 18:0-20:4 PI(3,4,5)P3.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound?

A1: Synthetic this compound, also known as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a high-purity, synthetically produced version of a critical second messenger molecule in cell signaling.[1] It consists of a myo-inositol headgroup phosphorylated at the 3, 4, and 5 positions, attached to a glycerol (B35011) backbone with a stearic acid (18:0) at the sn-1 position and an arachidonic acid (20:4) at the sn-2 position. This specific acyl chain composition is prevalent in mammalian cells and influences the lipid's interaction with proteins and its role in signaling pathways.[2][3][4]

Q2: What is the primary role of PI(3,4,5)P3 in cellular signaling?

A2: PI(3,4,5)P3 is a key component of the phosphoinositide 3-kinase (PI3K) signaling pathway.[5][6] It is generated at the plasma membrane from its precursor, PI(4,5)P2, by the action of Class I PI3-kinases.[5][7] PI(3,4,5)P3 then acts as a docking site for various proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1.[1] This recruitment to the membrane initiates a cascade of downstream signaling events that regulate crucial cellular processes, including cell growth, proliferation, survival, and metabolism.[8]

Q3: How should I store synthetic this compound?

A3: Proper storage is critical to maintain the integrity and activity of synthetic this compound. Recommendations from various suppliers are summarized in the table below.

Storage ConditionRecommendationRationale
As a solid (lyophilized powder) Store at -20°C or below in a glass vial, protected from moisture.[1]To prevent degradation through hydrolysis and oxidation. Glass is recommended to avoid absorption of the lipid to plastic surfaces.
In organic solvent Store in a glass vial with a Teflon-lined cap at -20°C.Prevents leaching of impurities from plastic containers and ensures a tight seal to prevent solvent evaporation and moisture entry.
In aqueous solution It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh for each experiment.The ester linkages in phospholipids (B1166683) are susceptible to hydrolysis in aqueous environments, leading to degradation of the lipid.

Q4: How do I properly reconstitute synthetic this compound?

A4: The reconstitution method depends on the intended application.

  • For biochemical assays (e.g., PI3K assays): The lyophilized powder can be directly dissolved in aqueous buffers such as PBS (pH 7.2).[1] Brief sonication or gentle warming can aid in solubilization.

  • For incorporation into liposomes: The lipid should be dissolved in an organic solvent, typically a chloroform:methanol mixture, to ensure a homogenous mixture with other lipids before the film hydration step.

SolventConcentration/RatioNotes
Phosphate-Buffered Saline (PBS), pH 7.2 Miscible[1]Prepare fresh and use immediately. Do not store.
Chloroform:Methanol:Water:1N HCl 20:10:1:1 (v/v/v/v)Can be used to achieve a higher concentration if needed for specific applications.
Chloroform:Methanol 2:1 (v/v)Commonly used for preparing lipid mixtures for liposome (B1194612) formation.

Q5: What is the stability of this compound?

A5: When stored as a lyophilized powder at -20°C, synthetic this compound is stable for at least one year.[1] Once reconstituted, its stability decreases significantly. Aqueous solutions should be used within a day. Solutions in organic solvents are more stable but should still be stored at -20°C and used as soon as possible. Avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with synthetic this compound.

Guide 1: Issues with Liposome Preparation
Problem Potential Cause Troubleshooting Steps
Incomplete lipid film hydration - Insufficient hydration time or temperature.- Lipid film is too thick.- Ensure hydration is performed above the transition temperature (Tc) of all lipids in the mixture.- Rotate the flask during hydration to ensure the entire film is exposed to the buffer.- Prepare a thinner, more uniform lipid film by rotating the flask during solvent evaporation.
Liposome aggregation - Incorrect buffer pH or ionic strength.- Presence of divalent cations (e.g., Ca²⁺) which can crosslink negatively charged lipids.- Use a buffer with a pH around 7.4.- Avoid buffers containing high concentrations of divalent cations unless they are a required component of the experimental system.
Low encapsulation efficiency (for encapsulated materials) - Liposome size is too small.- The substance to be encapsulated has low solubility in the aqueous phase.- Optimize the extrusion or sonication parameters to generate larger vesicles.- Ensure the substance to be encapsulated is fully dissolved in the hydration buffer.
Inconsistent liposome size - Inconsistent extrusion process.- Clogged extruder membrane.- Perform a consistent number of passes through the extruder membrane.- Ensure the extruder is assembled correctly and the membrane is not damaged.- If the pressure required for extrusion is too high, the membrane may be clogged; replace it.
Guide 2: Inconsistent Results in Enzyme Assays (e.g., PI3K Assays)
Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity - Degraded PI(3,4,5)P3 standard or substrate: Improper storage or handling.- Inactive enzyme: Improper storage or multiple freeze-thaw cycles.- Incorrect buffer conditions: pH, ionic strength, or presence of inhibitors.- Use a fresh aliquot of PI(3,4,5)P3 and substrate.- Use a fresh aliquot of the enzyme and verify its activity with a known positive control.- Optimize buffer conditions and ensure no inhibitory substances (e.g., high concentrations of DMSO) are present.
High background signal - Non-specific binding of detection reagents: Inadequate blocking or washing.- Contaminated reagents: Presence of ATP or other interfering substances.- Increase the number of wash steps and/or the concentration of the blocking agent.- Use fresh, high-purity reagents.
Poor standard curve - Inaccurate serial dilutions of PI(3,4,5)P3 standard: Pipetting errors.- Aggregation of PI(3,4,5)P3 at high concentrations. - Carefully prepare serial dilutions using calibrated pipettes.- Briefly sonicate the PI(3,4,5)P3 stock solution before preparing dilutions to ensure it is fully solubilized.
Variability between replicates - Inconsistent pipetting. - Edge effects in the microplate. - Use calibrated pipettes and ensure proper mixing in each well.- Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment.
Guide 3: Challenges with Cellular Assays
Problem Potential Cause Troubleshooting Steps
Low cellular uptake of liposomes - Liposome size and charge: Larger or highly charged liposomes may have lower uptake efficiency.[9]- Cell type-dependent uptake mechanisms. - Optimize liposome size (typically 50-100 nm for efficient uptake) and surface charge.- Characterize the primary uptake pathway in your cell line (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) and optimize liposome properties accordingly.[9]
Off-target effects - Disruption of cellular membranes: High concentrations of exogenous lipids can alter membrane properties.- Activation of unintended signaling pathways. - Perform dose-response experiments to determine the lowest effective concentration.- Include appropriate controls, such as empty liposomes or liposomes containing a different phosphoinositide, to assess non-specific effects.
Rapid degradation of delivered PI(3,4,5)P3 - Cellular phosphatases: Enzymes like PTEN and SHIP rapidly dephosphorylate PI(3,4,5)P3.- Use phosphatase inhibitors in your experimental system if appropriate, but be aware of their potential off-target effects.- Consider using non-hydrolyzable analogs of PI(3,4,5)P3 for certain applications.

Experimental Protocols

Protocol 1: Preparation of Liposomes Incorporating this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • This compound in chloroform/methanol

  • Other lipids as required for the desired membrane composition (e.g., cholesterol, phosphatidylserine)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

Methodology:

  • Lipid Mixture Preparation: In a clean glass round-bottom flask, combine the desired lipids in the appropriate molar ratios from their stock solutions in organic solvents. For example, to prepare liposomes with 95 mol% POPC and 5 mol% this compound.

  • Lipid Film Formation: Dry the lipid mixture to a thin film on the inside of the flask using a rotary evaporator. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the flask. The final lipid concentration is typically between 1 and 10 mM. Hydrate the lipid film by rotating the flask at a temperature above the transition temperature (Tc) of the lipids for 1-2 hours. The solution will appear milky.

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension, subject it to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Transfer the hydrated lipid suspension to one of the syringes of the extruder. Pass the suspension through the membranes 11-21 times. The final liposome suspension should be translucent.

  • Storage: Store the prepared liposomes at 4°C and use them within 1-2 weeks for optimal results. Do not freeze the liposome suspension as this can disrupt the vesicle structure.

Protocol 2: In Vitro PI3-Kinase Assay Using this compound as a Standard

This protocol outlines a competitive ELISA-based assay to measure PI3-Kinase activity, using synthetic this compound to generate a standard curve.

Materials:

  • Recombinant active PI3-Kinase

  • PI(4,5)P2 substrate

  • This compound standard

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • PI(3,4,5)P3-binding protein (e.g., GST-tagged GRP1 PH domain)

  • HRP-conjugated anti-GST antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plate coated with a PI(3,4,5)P3-binding protein

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of this compound in kinase reaction buffer to generate a standard curve (e.g., ranging from 0 to 10 µM).

  • Kinase Reaction: In a separate 96-well plate, set up the kinase reactions. To each well, add:

    • PI3-Kinase

    • PI(4,5)P2 substrate

    • Kinase reaction buffer

    • Test inhibitors (if applicable)

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the kinase reaction by adding a stop solution containing EDTA to chelate Mg²⁺.

  • Competitive Binding:

    • Add the standards and the kinase reaction mixtures to the wells of the PI(3,4,5)P3-coated plate.

    • Add a fixed concentration of a biotinylated PI(3,4,5)P3 competitor to all wells.

    • Incubate to allow for competitive binding.

  • Detection:

    • Wash the plate multiple times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the amount of PI(3,4,5)P3 produced in the kinase reactions by interpolating their absorbance values on the standard curve.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt (PKB) PIP3->Akt Recruitment & Activation PDK1 PDK1 PIP3->PDK1 Recruitment PTEN->PIP2 Dephosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation PDK1->Akt Phosphorylation Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Caption: The PI3K signaling pathway, initiated by receptor activation, leads to the production of PI(3,4,5)P3 and subsequent activation of Akt, driving various cellular responses.

Liposome_Preparation_Workflow start Start mix 1. Mix Lipids in Organic Solvent (e.g., Chloroform/Methanol) start->mix film 2. Create Thin Lipid Film (Rotary Evaporation) mix->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Extrude Through Polycarbonate Membrane (e.g., 100 nm) hydrate->extrude liposomes LUVs containing This compound extrude->liposomes storage 5. Store at 4°C liposomes->storage end End storage->end

Caption: Workflow for the preparation of unilamellar liposomes incorporating synthetic this compound.

References

solubility of 18:0-20:4 PI(3,4,5)P3 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility of 18:0-20:4 PI(3,4,5)P3 in various organic solvents. It is designed for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) with 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains is a lipid and, as such, is generally poorly soluble in aqueous solutions and more soluble in organic solvents.[1] The presence of the highly charged phosphate (B84403) head group and the long acyl chains gives it amphipathic properties. For practical laboratory use, it is typically dissolved in a mixture of organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

While specific quantitative solubility data in a wide range of pure organic solvents is not extensively published, mixtures of chloroform (B151607) and methanol (B129727) are commonly used for the extraction and handling of phosphoinositides.[2] Acidification of the solvent mixture can help to protonate the phosphate groups, which increases their solubility in the organic phase.[2]

Recommended Solvent Systems:

Based on common practices for similar phosphoinositides, the following solvent systems are recommended for initial trials. It is crucial to start with a small amount of the lipid to test for solubility before dissolving the entire stock.

Solvent SystemRatio (v/v/v)ConcentrationNotes
Chloroform:Methanol:Water:1N HCl20:10:1:1Up to 10 mg/mLThis system is effective for creating a stock solution of similar phosphoinositides.[3]
Chloroform:Methanol2:1 or 1:1VariesA standard mixture for dissolving lipids. Sonication may be required.
MethanolPureUp to 10 mg/mLUsed for preparing stock solutions of related lipids.[4][5]
ChloroformPureUp to 20 mg/mLA related diacylglycerol shows good solubility.

Q3: How should I store solutions of this compound?

Stock solutions should be stored at -20°C or below.[6][7] For long-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. The arachidonoyl (20:4) chain is susceptible to oxidation, so storing under an inert gas (like argon or nitrogen) and in light-protected vials is recommended.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving and handling this compound.

Issue 1: The lipid will not dissolve in the chosen organic solvent.

If you are experiencing difficulty dissolving the lipid, follow this troubleshooting workflow:

cluster_0 Troubleshooting: Lipid Dissolution Failure start Lipid (this compound) does not dissolve vortex Vortex the solution vigorously start->vortex sonicate Sonicate the sample (in a water bath, keep cool) vortex->sonicate Still not dissolved success Lipid dissolved vortex->success Dissolved warm Gently warm the solution (to ~30-37°C) sonicate->warm Still not dissolved sonicate->success Dissolved add_methanol Add a co-solvent like methanol (if starting with chloroform) warm->add_methanol Still not dissolved warm->success Dissolved acidify Acidify the solvent slightly (e.g., with HCl) add_methanol->acidify Still not dissolved add_methanol->success Dissolved change_solvent Try a different solvent system (e.g., Chloroform:Methanol:Water:HCl) acidify->change_solvent Still not dissolved acidify->success Dissolved change_solvent->success Dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The lipid solution appears hazy or forms a precipitate after storage.

A hazy appearance or precipitation upon storage, especially at low temperatures, may indicate that the solubility limit has been exceeded or that the lipid is aggregating.

  • Action: Gently warm the solution to room temperature and sonicate briefly. If the solution remains hazy, you may need to dilute it to a lower concentration.

  • Prevention: When preparing stock solutions, ensure the lipid is fully dissolved before freezing. Consider using a solvent mixture, such as chloroform:methanol, which can improve solubility at low temperatures compared to a single solvent.

Experimental Protocols

Protocol for Reconstituting this compound

This protocol provides a general procedure for preparing a stock solution.

cluster_1 Protocol: Reconstitution of this compound start Start with lyophilized lipid warm_vial Allow vial to warm to room temperature start->warm_vial add_solvent Add chosen organic solvent (e.g., Chloroform:Methanol 2:1) warm_vial->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex sonicate Sonicate in a bath for 5-10 minutes (monitor temperature) vortex->sonicate inspect Visually inspect for clarity sonicate->inspect inspect->vortex Particulates remain store Store under inert gas at -20°C or below inspect->store Solution is clear end_point Stock solution ready for use store->end_point

Caption: Experimental workflow for reconstituting this compound.

Signaling Pathway Context

The solubility and proper handling of this compound are critical for its use in studying cellular signaling. PI(3,4,5)P3 is a key second messenger generated at the plasma membrane that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as Akt/PKB.

cluster_2 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activation PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) Akt->Downstream Activation

Caption: Simplified PI3K/Akt signaling pathway involving PI(3,4,5)P3.

References

preventing non-specific binding of 18:0-20:4 PI(3,4,5)P3 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:0-20:4 PI(3,4,5)P3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent non-specific binding in your assays and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its specific acyl chain composition important?

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid involved in numerous cellular processes, including cell growth, proliferation, survival, and migration. The 18:0-20:4 designation refers to the specific fatty acid chains attached to the glycerol (B35011) backbone: an 18-carbon stearoyl chain at the sn-1 position and a 20-carbon arachidonoyl chain with four double bonds at the sn-2 position. This particular acyl chain composition is the most abundant form in mammalian cells and can influence the lipid's presentation within the membrane and its interaction with binding proteins.[1][2] While the headgroup is the primary determinant of specific protein interactions, the acyl chains can affect membrane localization and the dynamics of these interactions.[1]

Q2: What are the primary causes of non-specific binding in assays involving this compound?

Non-specific binding in assays with this compound, as with other lipids, is primarily driven by two types of interactions:

  • Hydrophobic interactions: The long acyl chains (18 and 20 carbons) can non-specifically interact with hydrophobic surfaces on proteins, membranes, or plasticware.

  • Electrostatic interactions: The highly negatively charged phosphate (B84403) groups on the inositol (B14025) headgroup can interact non-specifically with positively charged residues on proteins or other molecules.

Q3: Which assays are most susceptible to non-specific binding of PI(3,4,5)P3?

Common assays where non-specific binding of PI(3,4,5)P3 can be a significant issue include:

  • Protein-Lipid Overlay Assays (PIP Strips): These membrane-based assays are prone to high background if not properly blocked.[3][4]

  • Liposome-Binding/Co-sedimentation Assays: Improperly prepared or blocked liposomes can lead to non-specific protein binding.

  • ELISA-based Assays: Insufficient blocking of microplate wells can result in high background signals.

  • Affinity Chromatography: Non-specific binding to the resin or beads can co-elute contaminating proteins.

Troubleshooting Guides

High Background in Protein-Lipid Overlay Assays

Problem: You are observing high background or non-specific binding of your protein of interest across the entire membrane or to multiple lipid spots in a protein-lipid overlay assay (e.g., PIP strip).

dot graph "Troubleshooting_High_Background_in_Protein_Lipid_Overlay_Assay" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes High_Background [label="High Background\nin Protein-Lipid Overlay Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Blocking [label="1. Review Blocking Step", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Blocking [label="Optimize Blocking Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Protein_Conc [label="2. Assess Protein Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Titrate_Protein [label="Titrate Protein Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Washing [label="3. Evaluate Washing Steps", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Washing [label="Optimize Washing Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Antibody_Conc [label="4. Assess Antibody Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Titrate_Antibody [label="Titrate Antibody Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Controls [label="5. Run Appropriate Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Controls [label="Perform Control Experiments", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clear_Signal [label="Reduced Background &\nClear Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges High_Background -> Check_Blocking; Check_Blocking -> Optimize_Blocking [label="Issue Suspected"]; Optimize_Blocking -> Check_Protein_Conc; Check_Blocking -> Check_Protein_Conc [label="Looks OK"]; Check_Protein_Conc -> Titrate_Protein [label="Concentration too high"]; Titrate_Protein -> Check_Washing; Check_Protein_Conc -> Check_Washing [label="Looks OK"]; Check_Washing -> Optimize_Washing [label="Issue Suspected"]; Optimize_Washing -> Check_Antibody_Conc; Check_Washing -> Check_Antibody_Conc [label="Looks OK"]; Check_Antibody_Conc -> Titrate_Antibody [label="Concentration too high"]; Titrate_Antibody -> Run_Controls; Check_Antibody_Conc -> Run_Controls [label="Looks OK"]; Run_Controls -> Perform_Controls [label="Issue Suspected"]; Perform_Controls -> Clear_Signal; Run_Controls -> Clear_Signal [label="Looks OK"]; }

Troubleshooting Workflow for Protein-Lipid Overlay Assays

StepActionDetailed Recommendations
1. Review Blocking Inadequate blocking is a primary cause of high background.Choice of Blocking Agent: Use a high-purity blocking agent. Bovine Serum Albumin (BSA) at 3-5% is often a good starting point. For phospho-specific antibodies, avoid milk-based blockers as they contain phosphoproteins. Blocking Time & Temperature: Increase blocking time to overnight at 4°C or 2 hours at room temperature with gentle agitation.
2. Assess Protein Concentration Using too much protein can lead to non-specific binding to other lipids.[4]Titrate Protein: Perform a dilution series of your protein of interest to determine the optimal concentration that provides a clear signal with minimal background.
3. Evaluate Washing Insufficient washing can leave unbound protein or antibodies on the membrane.Increase Wash Steps: Increase the number and duration of washes (e.g., 5-6 washes of 10 minutes each). Add Detergent: Include a mild non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer (e.g., TBS-T or PBS-T).
4. Assess Antibody Concentration High concentrations of primary or secondary antibodies can increase background.Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentrations.
5. Run Controls Controls are essential to identify the source of non-specific binding.No Primary Antibody Control: This helps determine if the secondary antibody is binding non-specifically. Secondary Antibody Only Control: This identifies non-specific binding of the secondary antibody to the lipids or membrane. Positive Control Protein: Use a protein with known specificity for a lipid on the strip to validate the assay conditions.[4]
Non-Specific Binding in Liposome (B1194612) Co-sedimentation Assays

Problem: Your protein of interest is pelleting with control liposomes that do not contain this compound, or there is high variability between replicates.

dot graph "Troubleshooting_Liposome_Co_sedimentation_Assay" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes High_NSB [label="High Non-Specific Binding\nin Liposome Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Liposomes [label="1. Verify Liposome Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Liposomes [label="Optimize Liposome Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Blocking_Assay [label="2. Review Assay Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Blockers [label="Incorporate Blocking Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Buffer [label="3. Assess Buffer Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Buffer [label="Optimize Buffer Composition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Centrifugation [label="4. Evaluate Centrifugation Steps", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Centrifugation [label="Adjust Centrifugation Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Controls_Liposome [label="5. Run Stringent Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Controls_Liposome [label="Perform Control Experiments", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specific_Binding [label="Specific Binding Observed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges High_NSB -> Check_Liposomes; Check_Liposomes -> Optimize_Liposomes [label="Issue Suspected"]; Optimize_Liposomes -> Check_Blocking_Assay; Check_Liposomes -> Check_Blocking_Assay [label="Looks OK"]; Check_Blocking_Assay -> Add_Blockers [label="Issue Suspected"]; Add_Blockers -> Check_Buffer; Check_Blocking_Assay -> Check_Buffer [label="Looks OK"]; Check_Buffer -> Optimize_Buffer [label="Issue Suspected"]; Optimize_Buffer -> Check_Centrifugation; Check_Buffer -> Check_Centrifugation [label="Looks OK"]; Check_Centrifugation -> Optimize_Centrifugation [label="Issue Suspected"]; Optimize_Centrifugation -> Run_Controls_Liposome; Check_Centrifugation -> Run_Controls_Liposome [label="Looks OK"]; Run_Controls_Liposome -> Perform_Controls_Liposome [label="Issue Suspected"]; Perform_Controls_Liposome -> Specific_Binding; Run_Controls_Liposome -> Specific_Binding [label="Looks OK"]; }

Troubleshooting Workflow for Liposome Co-sedimentation Assays

StepActionDetailed Recommendations
1. Verify Liposome Quality Aggregated or unstable liposomes can trap proteins non-specifically.Liposome Preparation: Ensure lipids are fully dried and properly hydrated. Use extrusion to create unilamellar vesicles of a defined size. Negative Control Liposomes: The composition of your negative control liposomes is crucial. Use a background lipid that your protein of interest is known not to bind to.
2. Review Assay Blocking The surface of liposomes can present non-specific binding sites.Incorporate Blocking Agents: While not as common as in overlay assays, including a low concentration of a blocking agent like BSA in the binding buffer can sometimes reduce background.
3. Assess Buffer Conditions The ionic strength and pH of the binding buffer can influence non-specific electrostatic interactions.Optimize Salt Concentration: Increase the salt concentration (e.g., NaCl or KCl) in the binding buffer to disrupt non-specific electrostatic interactions. Adjust pH: Ensure the pH of your buffer is appropriate for your protein of interest and does not promote non-specific binding.
4. Evaluate Centrifugation Protein aggregates can pellet independently of liposomes.Pre-clear Protein: Before adding to the liposomes, centrifuge your protein solution at high speed to remove any aggregates. Optimize Centrifugation: Use the minimum speed and time required to pellet the liposomes to avoid pelleting protein aggregates.
5. Run Stringent Controls Controls are essential to confirm that the observed interaction is specific.Protein Only Control: Incubate your protein in buffer without liposomes and centrifuge. No protein should be in the pellet. Liposomes Only Control: Run a sample with only liposomes to ensure they pellet as expected.

Quantitative Data on Blocking Agents

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effectiveness of common blocking agents in immunoassays, which can be extrapolated to lipid-protein interaction assays. The optimal choice often needs to be determined empirically.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 3-5% (w/v)Highly purified, consistent blocking. Good for phospho-specific detection.Can be a source of cross-reactivity with some antibodies. More expensive.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and widely available.Contains phosphoproteins (casein) and biotin, which can interfere with phospho-specific and avidin-biotin detection systems, respectively.
Casein 1% (w/v)A purified milk protein, can provide lower background than whole milk.Still contains phosphoproteins.
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.
Synthetic Polymers (e.g., PVP, PEG) VariesProtein-free, useful for assays where protein-based blockers interfere.May not be as universally effective.

Experimental Protocols

Detailed Protocol for Protein-Lipid Overlay Assay

This protocol is optimized to minimize non-specific binding when screening for protein interactions with this compound.

  • Membrane Spotting:

    • If preparing your own membrane, dissolve this compound and other control lipids in an appropriate organic solvent (e.g., chloroform/methanol/water mixture).

    • Carefully spot 1-2 µL of each lipid solution (at a concentration that yields ~100 pmol per spot) onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely at room temperature for at least 60 minutes.

  • Blocking:

    • Place the membrane in a clean incubation tray.

    • Add 10 mL of blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T).

    • Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Protein Incubation:

    • Decant the blocking buffer.

    • Add your purified protein of interest, diluted to its optimal, pre-determined concentration in fresh blocking buffer.

    • Incubate for 3-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Decant the protein solution.

    • Wash the membrane with 15 mL of wash buffer (e.g., TBS-T) for 10 minutes with agitation. Repeat this step 5-6 times.

  • Primary Antibody Incubation:

    • Add the primary antibody (e.g., anti-His, anti-GST) diluted in fresh blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing steps as described in step 4.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody diluted in wash buffer.

    • Incubate for 1 hour at room temperature.

  • Final Washes:

    • Repeat the washing steps as described in step 4, potentially with an increased number of washes.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the signal.

Detailed Protocol for Liposome Co-sedimentation Assay

This protocol is designed to assess the specific binding of a protein to liposomes containing this compound.

  • Liposome Preparation:

    • Prepare lipid mixtures in glass vials for your experimental (e.g., 95% carrier lipid, 5% this compound) and control (100% carrier lipid) liposomes.

    • Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

    • Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) to a final lipid concentration of 1-2 mg/mL.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Protein Preparation:

    • Dissolve or dilute your purified protein in the same buffer used for liposome hydration.

    • To remove any aggregates, centrifuge the protein solution at high speed (e.g., >100,000 x g) for 30 minutes at 4°C. Carefully collect the supernatant.

  • Binding Reaction:

    • In microcentrifuge tubes, combine a fixed amount of your cleared protein with an increasing concentration of liposomes (both experimental and control).

    • Include a "protein only" control with no liposomes.

    • Incubate the mixtures for 30-60 minutes at room temperature with gentle mixing.

  • Co-sedimentation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Analysis:

    • Carefully collect the supernatant (unbound protein fraction).

    • Wash the pellet gently with buffer to remove any residual unbound protein.

    • Resuspend the pellet (liposome-bound protein fraction) in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound protein.

Signaling Pathway and Experimental Workflow Diagrams

PI(3,4,5)P3 Signaling Pathway

dot graph "PI3K_AKT_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PI(4,5)P2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(Growth, Survival, Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dotted]; PIP3 -> PDK1 [label="Recruits & Activates"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> Downstream [label="Mediates"]; PIP3 -> PTEN [label="Dephosphorylates", dir=back]; PTEN -> PIP2 [dir=back, style=dotted]; }

PI(3,4,5)P3 Signaling Pathway

Experimental Workflow for Liposome Co-sedimentation Assay

dot graph "Liposome_Co_sedimentation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Prep [label="1. Prepare Liposomes\n(Control & PI(3,4,5)P3)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Prep [label="2. Prepare Protein\n(Clarify by centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubate Protein\nwith Liposomes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="4. Ultracentrifugation\n(Pellet Liposomes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="5. Separate Supernatant\n(Unbound) and Pellet (Bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Analyze by\nSDS-PAGE / Western Blot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lipid_Prep; Start -> Protein_Prep; Lipid_Prep -> Incubation; Protein_Prep -> Incubation; Incubation -> Centrifugation; Centrifugation -> Separation; Separation -> Analysis; Analysis -> End; }

Workflow for Liposome Co-sedimentation Assay

References

Technical Support Center: Troubleshooting 18:0-20:4 PI(3,4,5)P3 Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low signal intensity in the mass spectrometry (MS) analysis of 18:0-20:4 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).

Troubleshooting Flowchart for Low Signal Intensity

When encountering a weak or absent signal for 18:0-20:4 PI(3,4,5)P3, it is crucial to systematically evaluate each stage of the analytical workflow. The following flowchart provides a logical path for diagnosing the issue.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_SamplePrep Step 1: Evaluate Sample Preparation cluster_LCMS Step 2: Optimize LC-MS/MS Method cluster_Instrument Step 3: Check Instrument Performance cluster_Solution Resolution start Low or No Signal for This compound extraction Inefficient Extraction? start->extraction degradation Analyte Degradation? binding Adsorption to Surfaces? derivatization Incomplete Derivatization? (if applicable) ionization Suboptimal Ionization? derivatization->ionization fragmentation Poor Fragmentation? separation Co-elution or Ion Suppression? system_suitability System Suitability Failure? separation->system_suitability contamination Source Contamination? solution Signal Restored contamination->solution

Caption: A logical workflow for troubleshooting low MS signal.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation

Q1: My PI(3,4,5)P3 signal is low. Could my extraction method be the problem?

A1: Yes, this is a common issue. Phosphoinositides (PIPs), especially highly phosphorylated species like PI(3,4,5)P3, are challenging to extract due to their polarity.[1][2]

  • Problem: Standard lipid extraction methods (e.g., Folch or Bligh & Dyer) may be inefficient for highly polar lipids.[3]

  • Solution: Use an acidified chloroform (B151607)/methanol extraction. The acid neutralizes the phosphate (B84403) groups, improving their partitioning into the organic phase.[3][4] A common approach is a modified Folch method using HCl.[5]

  • Recommendation: Always perform extractions in siliconized or glass tubes to minimize binding.[3] Ensure vigorous vortexing and adequate phase separation time.

Q2: How can I prevent the degradation or loss of PI(3,4,5)P3 during sample handling?

A2: PI(3,4,5)P3 is susceptible to hydrolysis and can adsorb to surfaces.[6]

  • Problem: The multiple phosphate groups make the molecule highly polar and prone to binding to plastic and glass surfaces.

  • Solution: Consider derivatization by methylating the phosphate groups with trimethylsilyl (B98337) (TMS)-diazomethane. This process neutralizes the negative charges, which dramatically improves recovery, stability, and ionization efficiency in positive mode mass spectrometry.[6][7] Methylated PIPs are also less likely to adsorb to surfaces.[6]

Q3: What is phosphate methylation and why is it recommended for PI(3,4,5)P3 analysis?

A3: Phosphate methylation is a chemical derivatization technique that converts the acidic phosphate groups on PIPs into neutral methyl esters.[6]

  • Benefits:

    • Enhanced Stability: Reduces degradation and hydrolysis.[6]

    • Improved Recovery: Minimizes adsorption to labware.[6]

    • Increased MS Sensitivity: Methylated PIPs readily form positive ions ([M+H]+ or [M+NH4]+), which are often detected with higher sensitivity and stability than their underivatized negative ions.[5][7]

  • Outcome: This method can allow for the quantification of PI(3,4,5)P3 from as few as 100,000 cells or 0.1 mg of tissue.[7]

Section 2: LC-MS/MS Method Optimization

Q1: What is the best ionization mode for analyzing this compound?

A1: The choice depends on your sample preparation.

  • Without Derivatization: Negative ion mode is often used due to the acidic nature of the phosphate groups. However, signal intensity can be low.[8]

  • With Methylation: Positive ion mode is strongly recommended. The derivatized molecule is no longer acidic and ionizes efficiently.[6] Adding an ammonium (B1175870) salt (e.g., ammonium formate) to the mobile phase can further enhance the signal by promoting the formation of stable ammonium adducts.[5]

Q2: How can I reduce ion suppression and improve my chromatographic separation?

A2: Ion suppression from co-eluting species is a major cause of low signal.[9]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.[4]

    • Ensure sufficient chromatographic resolution to separate PI(3,4,5)P3 from more abundant lipids.

    • If using ion-pairing reagents to improve peak shape for underivatized PIPs, be aware they can cause significant ion suppression and contaminate the MS system.[4]

  • Sample Cleanup: If the sample matrix is complex, consider an additional solid-phase extraction (SPE) step after the initial lipid extraction.

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., a 17:0/20:4 PI(3,4,5)P3) to normalize for extraction variability and matrix effects.[5]

Q3: My signal is still low. Are my MS/MS parameters correct?

A3: Incorrect MS/MS settings, particularly collision energy, can lead to poor fragmentation and low product ion intensity.[9]

  • Scan Mode: For methylated PIPs, a neutral loss scan is highly effective. Collision-induced dissociation (CAD) of methylated PI(3,4,5)P3 yields a characteristic neutral loss of the methylated inositol (B14025) headgroup, producing a charged diacylglycerol (DAG) fragment.[6] A precursor ion scan targeting the sn-1 monoacylglycerol (MAG) can also be used for structural confirmation.[5]

  • Collision Energy: Optimize the collision energy for the specific 18:0/20:4 DAG fragment. This may require infusion of a synthetic standard to find the optimal value. Collision energies for neutral loss scans of PIPs can range from 23–53 V depending on the instrument and the specific transition.[5]

  • In-Source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer, reducing the precursor ion intensity.[10] Check for the presence of fragment ions in your full scan (MS1) spectra and optimize source parameters to minimize this effect.

Section 3: Instrument Performance

Q1: How do I know if the issue is with my sample or the instrument itself?

A1: Before analyzing precious samples, always run a system suitability test.

  • Procedure: Inject a synthetic standard of this compound (or a related, commercially available standard) at a known concentration.

  • Evaluation: If you cannot detect the standard or the signal is very low, the problem likely lies with the instrument or LC-MS method settings.[11] If the standard looks good but your sample does not, the issue is most likely related to your sample extraction and preparation.

Q2: Could instrument contamination be causing my low signal?

A2: Yes. Contamination in the ion source or mass spectrometer can lead to high background noise and poor signal-to-noise ratios.[9]

  • Symptoms: High background signal, appearance of unknown peaks, or a gradual decrease in signal intensity over multiple runs.

  • Solution: Regularly clean the ion source, including the capillary and orifice, according to the manufacturer's recommendations.[9] Ensure you are using high-purity, LC-MS grade solvents to prevent the introduction of contaminants.[12]

Key Experimental Protocols

Protocol 1: Acidified Lipid Extraction for Phosphoinositides

(Adapted from modified Folch methods)[4][5]

  • Homogenization: To a cell pellet (e.g., 1x10⁸ platelets) or homogenized tissue, add internal standards (e.g., 17:0/20:4 PI(3,4,5)P3).

  • Initial Extraction: Add a cold, single-phase mixture of Chloroform:Methanol:1M HCl (e.g., in a ratio of approximately 1:2:0.1 v/v/v relative to the aqueous sample volume). Vortex vigorously and incubate at room temperature for 5-10 minutes.

  • Phase Separation: Add chloroform and 2M HCl to induce phase separation. A common final ratio is approximately 2:2:1.8 of Chloroform:Methanol:Aqueous Acid.

  • Centrifugation: Centrifuge at low speed (e.g., 1,500 x g) for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., Methanol or Isopropanol/Methanol).

Protocol 2: Phosphate Group Methylation with TMS-Diazomethane

(Based on the method by Clark et al.)[6][7]

WARNING: TMS-diazomethane is toxic and potentially explosive. Handle only in a fume hood with appropriate personal protective equipment.

  • Preparation: Start with the dried lipid extract from Protocol 1.

  • Reconstitution: Reconstitute the lipid extract in a small volume of a Toluene:Methanol mixture (e.g., 4:1 v/v).

  • Methylation: Add a 2M solution of TMS-diazomethane in hexane. The solution should turn and remain pale yellow.

  • Incubation: Allow the reaction to proceed at room temperature for 10 minutes.

  • Quenching: Quench the reaction by adding a small amount of glacial acetic acid until the yellow color disappears.

  • Drying & Reconstitution: Dry the sample under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Quantitative Data & Method Parameters

The sensitivity of PI(3,4,5)P3 analysis has improved significantly with modern methods.

Table 1: Reported Limits of Detection (LOD) & Quantification (LOQ)

MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
Ion Chromatography-MS/MSDeacylated (GroPInsP3)312.5 fmol625 fmol[4][13]
HPLC-MS with Phosphate MethylationMethylated PI(3,4,5)P3~250 fmol (0.25 ng)Not specified[7]

Table 2: Example LC-MS/MS Parameters for Methylated 18:0/20:4 PI(3,4,5)P3

ParameterSettingPurpose
LC Column C4 or C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.7 µm)Separates lipid species based on hydrophobicity.
Mobile Phase A Water with 5-10 mM Ammonium Formate (B1220265)Aqueous phase; ammonium formate promotes adduct formation.[5]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 5-10 mM Ammonium FormateOrganic phase for elution.
Ionization Mode Positive Electrospray Ionization (ESI+)Optimal for detecting neutral, methylated PIPs.[6]
Scan Type Neutral Loss Scan (NLS) or Multiple Reaction Monitoring (MRM)Highly specific detection methods for PIPs.[5][6]
Precursor Ion m/z of [18:0/20:4 PI(3,4,5)P3-(Me)7 + NH4]+Selects the target analyte for fragmentation.
Product Ion/Loss m/z of [18:0/20:4 DAG]+ (for NLS/MRM) or Neutral Loss of the methylated inositol headgroup (for NLS)A specific fragment that confirms the identity of the lipid.[6]

PI(3,4,5)P3 Signaling Pathway Context

Understanding the biological context of this compound can be critical. It is a low-abundance signaling lipid generated at the plasma membrane by Class I PI3-Kinases in response to extracellular stimuli.

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k Class I PI3K receptor->pi3k activates pip3 18:0-20:4 PI(3,4,5)P3 pi3k->pip3 phosphorylates pip2 18:0-20:4 PI(4,5)P2 pip2->pi3k pten PTEN pip3->pten akt AKT (PKB) pip3->akt recruits & activates pten->pip2 dephosphorylates downstream Downstream Signaling (Cell Growth, Survival) akt->downstream phosphorylates targets stimulus Growth Factor stimulus->receptor binds

Caption: Generation and function of PI(3,4,5)P3 in cell signaling.

References

Technical Support Center: Optimizing Liposome Preparation with 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), or 18:0-20:4 PI(3,4,5)P3, in liposome (B1194612) preparations.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of PI(3,4,5)P3-containing liposomes.

Issue 1: My liposome suspension shows visible aggregation or precipitation.

Answer:

Liposome aggregation is a common issue that can arise from several factors related to lipid chemistry and procedural steps. The highly charged nature of the PI(3,4,5)P3 headgroup can promote aggregation if not handled correctly.

Potential Causes and Solutions:

  • Incomplete Hydration: The lipid film may not have been fully hydrated. It is recommended to hydrate (B1144303) the lipid film for at least one hour with vigorous vortexing or stirring, at a temperature above the transition temperature (Tc) of the primary lipid component.[1][2] Allowing the suspension to "age" overnight at 4°C before downsizing can also improve homogeneity.[1]

  • Incorrect Buffer Conditions: The pH and ionic strength of the hydration buffer are critical. Highly charged lipids can form a viscous gel in low ionic strength solutions.[1] Using a buffer with a pH close to 7.0 and physiological salt concentration (e.g., 0.9% saline) can help alleviate this.[1][3]

  • Oxidation of Arachidonoyl Chain: The 20:4 (arachidonoyl) chain is polyunsaturated and highly susceptible to oxidation, which can alter membrane properties and lead to aggregation.[4] Ensure all organic solvents are high purity and handle lipid stocks under an inert gas like argon or nitrogen.[4]

  • Repeated Freeze-Thaw Cycles: Freezing a liposome suspension can fracture the vesicles, leading to changes in size distribution and aggregation upon thawing.[3][5] Avoid freezing aqueous liposome suspensions unless using a suitable cryoprotectant.[3][5]

Issue 2: I am observing low or inconsistent binding of my protein of interest to the liposomes.

Answer:

Failure to observe expected protein binding is often related to the presentation of PI(3,4,5)P3 on the liposome surface or the integrity of the liposomes themselves.

Potential Causes and Solutions:

  • PI(3,4,5)P3 Degradation: Phosphoinositides are susceptible to hydrolysis. Ensure the this compound powder is stored at -20°C and handled according to the manufacturer's instructions.[6] Prepare liposomes from freshly opened or properly stored lipid stocks.

  • Incorrect Liposome Size/Lamellarity: Many PI(3,4,5)P3-binding proteins, particularly those with PH domains, bind most effectively to large unilamellar vesicles (LUVs) where the headgroup is accessible.[7][8] Multilamellar vesicles (MLVs) formed during initial hydration have much of their surface area inaccessible. Downsizing MLVs to LUVs via extrusion is critical.[1][2]

  • Low PI(3,4,5)P3 Incorporation: Inefficient mixing of lipids in the organic solvent phase can lead to heterogeneous liposomes with low surface PI(3,4,5)P3.[1] Ensure lipids are fully dissolved and mixed in chloroform (B151607) or a chloroform/methanol mixture before creating the lipid film.[1]

  • Steric Hindrance: If other components (e.g., PEGylated lipids) are included in the formulation, they may sterically hinder the PI(3,4,5)P3 headgroup, preventing protein interaction.

Issue 3: My liposome size is not uniform (high Polydispersity Index).

Answer:

Achieving a monodisperse liposome population is crucial for reproducible results. The method used for downsizing the initial multilamellar vesicles is the most significant factor affecting size distribution.

Comparison of Sizing Methods:

The two most common methods for reducing liposome size are sonication and extrusion. While both can reduce particle size, extrusion is superior for generating a homogenous population of vesicles.[9][10][11]

FeatureExtrusionSonication
Mechanism Forcing lipid suspension through a polycarbonate membrane with a defined pore size.[2][11]Using high-frequency sound waves to break down large vesicles into smaller ones.[10][12]
Vesicle Type Produces Large Unilamellar Vesicles (LUVs) with a narrow size distribution.[2]Primarily produces Small Unilamellar Vesicles (SUVs).[12]
Size Control Excellent; final vesicle diameter is close to the membrane pore size used.[10][11]Poor; results in a broader and less controllable size distribution.[9]
Reproducibility High.[2]Low; depends on sonicator power, time, and temperature.
Potential Issues Can be slow; membranes can clog.Can cause lipid degradation/oxidation; potential for titanium probe contamination.

Recommendation: For applications requiring a uniform size and well-defined surface, such as protein binding assays, extrusion is the recommended method .[2] Passing the suspension through the membrane 10-21 times is often recommended for optimal homogeneity.[13]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for preparing this compound-containing liposomes?

A1: The most common and reliable method is thin-film hydration followed by extrusion . This involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a polycarbonate membrane to form large unilamellar vesicles (LUVs) of a defined size.[1][2]

Q2: How should I handle and store the this compound lipid stock?

A2: Proper handling is critical to prevent degradation.

  • Storage: The lyophilized powder should be stored at -20°C.[6] If you dissolve it in an organic solvent, store the solution in a glass vial with a Teflon-lined cap under an inert atmosphere (argon or nitrogen) at -20°C.[4] Do not store organic solutions below -30°C unless in a sealed glass ampoule.[4]

  • Handling: When weighing the powder, allow the container to warm to room temperature before opening to prevent condensation.[4] Use glass, stainless steel, or Teflon equipment for transferring organic solutions of the lipid; do not use plastic pipette tips or tubes, as these can leach impurities.[4]

Q3: Why are the 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains important?

A3: This specific acyl chain composition (sn-1 stearoyl, sn-2 arachidonoyl) is the most common configuration for phosphoinositides found in mammalian cell membranes.[14][15] Using this natural composition is crucial for creating a biologically relevant membrane model that maintains appropriate fluidity and facilitates the specific protein-lipid interactions under investigation.[15]

Q4: How can I confirm that PI(3,4,5)P3 has been successfully incorporated into the outer leaflet of my liposomes?

A4: Direct quantification is difficult. The best approach is a functional assay. You can test the ability of your liposomes to bind to known PI(3,4,5)P3-specific binding proteins or domains.

  • Common Binding Partners: Use purified proteins containing Pleckstrin Homology (PH) domains known to bind PI(3,4,5)P3 with high specificity, such as the PH domains from GRP1 or BTK.[7][8][16]

  • Control Liposomes: Always perform the binding assay in parallel with control liposomes that lack PI(3,4,5)P3 or contain a different phosphoinositide, like PI(4,5)P2, to demonstrate specificity.[8][16]

Q5: What are the best storage conditions for the final liposome suspension?

A5: The stability of the final liposome suspension depends on both its physical integrity and the chemical stability of the lipids.

  • Temperature: Store LUVs at 4-8°C.[3] Do not freeze aqueous suspensions, as this can rupture the vesicles.[3] SUVs are less stable and should be used within 24 hours.[3]

  • Atmosphere: To prevent oxidation of the arachidonoyl chain, store the suspension in a sealed vial under an inert atmosphere (argon or nitrogen).[17]

  • Additives: Including cholesterol in the formulation can increase membrane stability and reduce leakage.[17][18] Adding an antioxidant like alpha-tocopherol (B171835) can also help prevent lipid peroxidation.[17]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 4-8°C[3][19]Prevents freezing-induced rupture and slows hydrolysis.[3][5]
pH ~7.0[3]Minimizes acid or base-catalyzed hydrolysis of ester bonds.[3]
Atmosphere Inert Gas (Argon/Nitrogen)[17]Prevents oxidation of the polyunsaturated 20:4 fatty acid chain.[17]
Light Protected from lightMinimizes photo-oxidation.
Additives Cholesterol, α-tocopherol[17]Increases bilayer stability and reduces peroxidation.[17]

Experimental Protocols

Protocol 1: Preparation of LUVs with this compound via Extrusion

Methodology: This protocol describes the thin-film hydration method followed by extrusion to produce 100 nm LUVs.

  • Lipid Preparation:

    • In a glass vial, combine your primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and this compound in the desired molar ratio (e.g., 98:2) by adding the appropriate volumes of their chloroform stock solutions.[13]

  • Film Formation:

    • Evaporate the organic solvent under a gentle stream of dry nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom and sides.[1][12]

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1][13]

  • Hydration:

    • Warm the hydration buffer (e.g., HEPES-buffered saline, pH 7.0) to a temperature above the transition temperature (Tc) of the main lipid component.

    • Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the film for 1-2 hours at this temperature, with periodic vigorous vortexing every 15 minutes to detach the lipid film and form a milky suspension of MLVs.[2]

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a 100 nm pore size polycarbonate membrane.[13]

    • Equilibrate the extruder and membrane by passing the hydration buffer through it.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane 21 times.[13] The suspension should become clearer as LUVs are formed.

  • Storage:

    • Transfer the final LUV suspension to a clean glass vial.

    • Flush the headspace with argon or nitrogen, seal tightly, and store at 4°C.[17] Use within 5-7 days for best results.[3]

Protocol 2: Quality Control - Liposome Size Analysis

Methodology: Dynamic Light Scattering (DLS) is used to determine the average particle diameter and the polydispersity index (PDI), which measures the width of the size distribution.[9]

  • Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to a suitable concentration for the DLS instrument.

  • Measurement: Place the sample in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Analysis:

    • Z-average Diameter: For a properly extruded sample, this should be slightly larger than the membrane pore size (e.g., 110-120 nm for a 100 nm membrane).[10]

    • Polydispersity Index (PDI): A PDI value < 0.1 indicates a highly monodisperse and homogenous sample, which is ideal for most applications.

Visualizations

Diagrams

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration cluster_size Step 3: Sizing cluster_qc Step 4: Quality Control mix Mix Lipids in Organic Solvent evap Evaporate Solvent (Nitrogen Stream) mix->evap vac Dry Under High Vacuum evap->vac add_buffer Add Aqueous Buffer vac->add_buffer hydrate Hydrate > Tc (Vortex) add_buffer->hydrate mlv Result: MLVs hydrate->mlv extrude Extrude through 100nm Membrane mlv->extrude luv Result: LUVs extrude->luv dls Analyze Size/PDI (DLS) luv->dls store Store at 4°C under Inert Gas dls->store

Caption: Workflow for preparing PI(3,4,5)P3 liposomes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_P Akt (Active) PDK1->Akt_P Phosphorylates Downstream Downstream Signaling (Cell Survival, Growth) Akt_P->Downstream

Caption: Simplified PI3K/Akt signaling pathway.

Troubleshooting_Logic Problem Observed Problem (e.g., Aggregation) Cause1 Potential Cause 1: Incomplete Hydration Problem->Cause1 Cause2 Potential Cause 2: Incorrect Buffer pH Problem->Cause2 Cause3 Potential Cause 3: Lipid Oxidation Problem->Cause3 Solution1 Solution: Increase hydration time/temp, vortex thoroughly. Cause1->Solution1 Solution2 Solution: Check buffer pH (~7.0), use physiological salt. Cause2->Solution2 Solution3 Solution: Use inert gas (argon), use fresh lipid stocks. Cause3->Solution3

Caption: Logic diagram for troubleshooting liposome issues.

References

Technical Support Center: Quantification of Low-Abundance 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 18:0-20:4 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying 18:0-20:4 PI(3,4,5)P3 so challenging?

A1: The quantification of this compound is inherently difficult due to a combination of factors:

  • Low Abundance: PI(3,4,5)P3 is a very low-abundance lipid, often constituting less than 0.05% of total cellular phosphoinositides in mammalian cells.[1][2] In quiescent cells, it can be nearly undetectable.[2]

  • High Polarity: The multiple phosphate (B84403) groups give PI(3,4,5)P3 a high negative charge and polarity, which can lead to poor extraction efficiency and challenging chromatographic separation.[1][3][4]

  • Poor Ionization Efficiency: The acidic nature of the phosphate groups results in poor ionization during electrospray ionization mass spectrometry (ESI-MS), leading to low signal intensity.[1][5]

  • Susceptibility to Degradation: Phosphoinositides are susceptible to hydrolysis, and their low levels make them prone to adsorption on glass and metal surfaces during sample preparation.[5][6]

Q2: What is the primary role of this compound in cellular signaling?

A2: this compound is a critical second messenger in the Class I phosphoinositide 3-kinase (PI3K) signaling pathway.[7] Upon stimulation by growth factors or hormones, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3 at the plasma membrane.[1][2] This lipid then recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as Akt/PKB, leading to the regulation of cell growth, proliferation, survival, and metabolism.[2][8][9]

Q3: What are the common methods for quantifying PI(3,4,5)P3?

A3: Several methods are used, each with its own advantages and limitations:

  • Mass Spectrometry (MS)-based methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for specific and sensitive quantification.[5][10] To overcome challenges with polarity and ionization, derivatization of the phosphate groups with reagents like trimethylsilyl (B98337) (TMS)-diazomethane is often employed.[1][5][6]

  • Radiolabeling: This traditional method involves labeling cells with [³²P]orthophosphate or [³H]myo-inositol, followed by lipid extraction, deacylation, and analysis by HPLC.[10][11] While sensitive, it involves handling radioactive materials and has limitations for primary cells and tissues.[4]

  • Immunoassays: Using specific monoclonal antibodies against PI(3,4,5)P3 allows for its detection and localization within cells.[8]

Q4: What is the significance of the 18:0-20:4 acyl chain composition?

A4: The 18:0 (stearoyl) and 20:4 (arachidonoyl) acyl chains are the major molecular species found in mammalian cells for PI(3,4,5)P3.[1] Studies have shown a selective accumulation of 18:0/20:4 PI(3,4,5)P3 upon stimulation, even when its precursor, 18:0/20:4 PI(4,5)P2, is not the most abundant PI(4,5)P2 species.[5][6] This suggests specific roles for this particular molecular species in signaling.

Troubleshooting Guides

Issue 1: Low or No Detectable PI(3,4,5)P3 Signal in Mass Spectrometry
Potential Cause Troubleshooting Step
Poor Extraction Efficiency Ensure the use of a selective two-step extraction protocol to minimize interference from other phospholipids (B1166683).[5] An initial chloroform/methanol extraction followed by a buffered citrate (B86180) wash can help reduce acid-induced degradation.[5]
Low Ionization Efficiency Derivatize the phosphate groups with TMS-diazomethane to neutralize the negative charges and improve ionization in positive mode ESI-MS.[1][5][6] This also makes the lipid less polar and more stable.[6]
Adsorption to Surfaces Minimize the use of glass and metal surfaces where the acidic phosphate head groups can adsorb.[5]
Insufficient Sample Amount Start with a sufficient number of cells or amount of tissue. For example, successful detection has been reported from 1x10⁵ human neutrophils.[7]
Instrument Sensitivity Utilize a sensitive mass spectrometer, such as a QTRAP system, and optimize MS parameters. Use Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[7]
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Derivatization Ensure complete and reproducible methylation by carefully controlling the reaction time and conditions with TMS-diazomethane. The reaction is typically fast, taking about 10 minutes.[6]
Lipid Degradation Work quickly and keep samples on ice whenever possible to minimize enzymatic and chemical degradation. Use of a buffered citrate extraction method can minimize acid-induced degradation.[5]
Lack of Proper Internal Standard Use a suitable internal standard, such as a synthetic PI(3,4,5)P3 with non-natural fatty acyl chains (e.g., 17:0/20:4 PI(3,4,5)P3), to normalize for extraction and ionization variability.[10]
Ion Suppression Effects Employ liquid chromatography (LC) to separate PI(3,4,5)P3 from other co-eluting lipids that can cause ion suppression. Direct infusion methods are more susceptible to this issue.[5]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for PI(3,4,5)P3 reported in the literature using different methodologies.

MethodAnalyteLODLOQReference
LC-MS/MS with Derivatization18:0/20:4 PI(3,4,5)P325 fmol-[5]
Ion Chromatography-MSGroPIns(3,4,5)P3 (deacylated)312.5 fmol625 fmol[3][4]
Direct Infusion MSPI(3,4,5)P35 pmol-[5]

Experimental Protocols & Visualizations

PI3K Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of Class I PI3K. PI3K then phosphorylates PI(4,5)P2 to generate the second messenger PI(3,4,5)P3, which in turn activates downstream signaling cascades, most notably the Akt pathway.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 Phosphorylates PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Signaling (Growth, Survival) pAkt->Downstream Activates

Caption: PI3K signaling pathway leading to Akt activation.

Experimental Workflow for PI(3,4,5)P3 Quantification by LC-MS/MS

This workflow outlines the key steps for quantifying this compound from biological samples using LC-MS/MS with derivatization.

Experimental_Workflow start Cell/Tissue Homogenization (with Internal Standard) extraction Two-Step Lipid Extraction (e.g., Chloroform/Methanol) start->extraction derivatization Derivatization with TMS-diazomethane extraction->derivatization lc_ms LC-MS/MS Analysis (Reversed-Phase C4/C8 column) derivatization->lc_ms data_analysis Data Analysis (MRM transition, normalization) lc_ms->data_analysis quantification Absolute Quantification data_analysis->quantification

Caption: Workflow for PI(3,4,5)P3 quantification by LC-MS/MS.

Troubleshooting Logic for Low PI(3,4,5)P3 Signal

This diagram provides a logical flow for troubleshooting experiments where the PI(3,4,5)P3 signal is low or absent.

Troubleshooting_Logic start Low/No PI(3,4,5)P3 Signal check_extraction Review Extraction Protocol? start->check_extraction check_derivatization Confirm Derivatization Efficiency? check_extraction->check_derivatization No solution_extraction Implement two-step extraction. Use buffered citrate wash. check_extraction->solution_extraction Yes check_ms Optimize MS Parameters? check_derivatization->check_ms No solution_derivatization Ensure fresh TMS-diazomethane. Verify reaction conditions. check_derivatization->solution_derivatization Yes check_ms->start Re-run Sample solution_ms Increase dwell time. Use MRM mode. Check for ion suppression. check_ms->solution_ms Yes

Caption: Troubleshooting low PI(3,4,5)P3 signal.

References

quality control and purity assessment of 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:0-20:4 PI(3,4,5)P3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a specific molecular species of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). It is a critical second messenger lipid found in the plasma membrane of eukaryotic cells.[1][2] This particular species, with a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position, is a major molecular species found in mammalian cells.[3] It is synthesized from PI(4,5)P2 by phosphoinositide 3-kinases (PI3Ks) and plays a pivotal role in various signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of PI(3,4,5)P3 levels is implicated in diseases like cancer and inflammatory conditions.[2]

Q2: How should this compound be stored to ensure stability?

A2: To ensure stability, this compound should be stored at -20°C.[5][6] It is typically supplied as a powder or in a solvent. For long-term storage, it is recommended to store it as a powder under dry conditions. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the common signs of degradation for this lipid?

A3: Degradation of this compound can be identified by the appearance of additional spots on a Thin Layer Chromatography (TLC) plate, corresponding to hydrolysis products like PI(4,5)P2 or lysophospholipids. In mass spectrometry analysis, degradation may be observed as a decrease in the signal intensity of the parent lipid and an increase in fragment ions corresponding to the loss of phosphate (B84403) groups or acyl chains.

Q4: Can I sonicate this compound to prepare liposomes?

A4: Yes, sonication is a common method for preparing liposomes containing phosphoinositides. However, it's important to control the temperature during sonication (e.g., by using a water bath) to minimize lipid degradation. The duration and power of sonication should be optimized to achieve the desired vesicle size.

Q5: Why is the purity of this compound critical for my experiments?

A5: The purity of this compound is paramount because impurities, such as other phosphoinositide isomers or degradation products, can lead to erroneous or non-reproducible experimental results. For instance, in kinase or phosphatase assays, impurities could act as competing substrates or inhibitors. In cell-based assays, they could trigger unintended signaling pathways. A purity of >99% is often recommended for sensitive applications.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal in biological assays (e.g., protein binding, enzyme activity) 1. Degradation of PI(3,4,5)P3: Improper storage or handling (e.g., multiple freeze-thaw cycles).2. Incorrect liposome (B1194612) preparation: Lipid not properly incorporated into vesicles.3. Low concentration of PI(3,4,5)P3: Inaccurate initial quantification.1. Verify the integrity of the lipid using TLC or MS. Use a fresh aliquot for the experiment.2. Optimize the liposome preparation protocol (e.g., extrusion, sonication). Ensure the lipid is fully solubilized before hydration.3. Re-quantify the lipid stock solution using a phosphate assay or by mass spectrometry with an appropriate internal standard.
Inconsistent or non-reproducible results between experiments 1. Variability in lipid preparation: Inconsistent vesicle size or lipid concentration.2. Oxidation of the arachidonoyl (20:4) chain: Exposure to air for extended periods.3. Hydrolysis of phosphate groups: Presence of contaminating phosphatases or acidic/basic conditions.1. Standardize the liposome preparation protocol. Use an extruder for uniform vesicle size.2. Handle the lipid under an inert gas (e.g., argon or nitrogen) whenever possible. Store solutions in tightly sealed vials.3. Use high-purity solvents and buffers. Ensure all glassware is thoroughly cleaned.
Unexpected peaks in Mass Spectrometry (MS) analysis 1. Presence of impurities from synthesis: Contaminating regioisomers or related lipid species.2. Formation of adducts: Presence of various cations (e.g., Na+, K+) in the sample or mobile phase.3. In-source fragmentation or degradation. 1. Obtain a certificate of analysis from the supplier. If necessary, purify the lipid using HPLC.2. Use high-purity solvents and additives (e.g., ammonium (B1175870) acetate) to promote the formation of a single adduct type.[7]3. Optimize MS source conditions (e.g., temperature, voltages) to minimize fragmentation.
Poor separation in Liquid Chromatography (LC) 1. Inappropriate column chemistry: The highly polar nature of PI(3,4,5)P3 requires a suitable stationary phase.2. Suboptimal mobile phase: Lack of appropriate ion-pairing agents or buffer composition.3. Sample overload. 1. Use a column suitable for lipid analysis, such as a C18 or C4 reversed-phase column.[7][8]2. Incorporate ion-pairing reagents like diisopropylethanolamine (DiiPEA) or use buffered mobile phases (e.g., ammonium acetate) to improve peak shape and retention.[8][9]3. Reduce the amount of sample injected onto the column.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Synonyms PIP3(18:0/20:4), 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate[5][]
Molecular Formula C47H98N4O22P4[5]
Formula Weight 1195.19 g/mol [5]
Exact Mass 1194.56 Da[5]
Purity >99% (by TLC)[5][6]
Form Powder[6]
Storage Temperature -20°C[5][6]
CAS Number 799268-60-3[5]
Analytical Techniques for Quality Control and Purity Assessment
Technique Principle Advantages Disadvantages
Thin Layer Chromatography (TLC) Separation based on polarity on a silica (B1680970) plate.Simple, rapid, and cost-effective for routine purity checks.[11]Low resolution, not quantitative without densitometry, may not separate all isomers.[7]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, can separate isomers, quantitative.Requires specialized equipment, method development can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly sensitive, provides molecular weight confirmation and structural information (with MS/MS).[1] Can identify and quantify different acyl chain variants.[12]Can be subject to ion suppression, may not distinguish regioisomers without derivatization or specific chromatographic methods.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for absolute structure confirmation and purity assessment.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra.[11]

Experimental Protocols

Protocol 1: Preparation of PI(3,4,5)P3-Containing Liposomes by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired background lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and this compound in chloroform (B151607) or a chloroform/methanol (B129727) mixture. A typical molar ratio is 95:5 (background lipid:PI(3,4,5)P3).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES, Tris) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs). The final lipid concentration is typically 1-5 mg/mL.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and membrane by passing the hydration buffer through it.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane 11-21 times. This process forces the lipids to re-form into SUVs of a uniform size distribution.

    • The resulting liposome solution should appear clear to slightly opalescent.

  • Storage:

    • Store the prepared liposomes at 4°C. For best results, use within 1-2 days of preparation.

Protocol 2: Purity Assessment by LC-MS/MS

This protocol provides a general workflow for analyzing the purity of this compound using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform/methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 10 mM ammonium acetate.

    • Gradient: Develop a gradient from ~40% B to 100% B over 15-20 minutes to elute the highly polar lipid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for phosphoinositides due to the acidic nature of the phosphate groups.[7]

    • Full Scan (MS1): Scan for the deprotonated molecule [M-H]⁻ or other adducts to confirm the molecular weight.

    • Product Ion Scan (MS2): Fragment the precursor ion to confirm its identity. Key fragment ions for this compound include those corresponding to the loss of the inositol (B14025) trisphosphate headgroup and the individual fatty acyl chains.

    • Multiple Reaction Monitoring (MRM) (for quantification): For targeted analysis, monitor specific precursor-to-product ion transitions to enhance sensitivity and selectivity.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PI45P2 PI(4,5)P2 PIP3 18:0-20:4 PI(3,4,5)P3 PI45P2->PIP3 ATP -> ADP PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates PI3K->PI45P2 Phosphorylates PTEN->PI45P2 PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates

Caption: PI3K signaling pathway showing the synthesis of PI(3,4,5)P3.

QC_Workflow start Receive 18:0-20:4 PI(3,4,5)P3 doc Review Certificate of Analysis (CoA) start->doc storage Store at -20°C Under Inert Gas prep Prepare Stock Solution storage->prep doc->storage purity_check Purity Assessment prep->purity_check ms_analysis LC-MS/MS Analysis (Identity & Purity) purity_check->ms_analysis Primary tlc_analysis TLC Analysis (Gross Purity) purity_check->tlc_analysis Secondary pass Purity >99%? ms_analysis->pass tlc_analysis->pass approved Approved for Use in Experiments pass->approved Yes fail Contact Supplier / Further Purification pass->fail No

Caption: Quality control workflow for this compound.

Troubleshooting_Tree start Inconsistent / Poor Experimental Results q1 Is the lipid preparation fresh? start->q1 a1_no Prepare fresh liposomes/reagents using a new lipid aliquot. q1->a1_no No q2 Was lipid purity confirmed before the experiment? q1->q2 Yes a2_no Perform LC-MS/MS or TLC to check for degradation. q2->a2_no No q3 Are assay controls working as expected? q2->q3 Yes a3_no Troubleshoot assay components (buffers, proteins, etc.). q3->a3_no No a3_yes Re-evaluate experimental design. Consider non-lipid factors. q3->a3_yes Yes

Caption: Troubleshooting decision tree for experimental issues.

References

minimizing variability in experiments with 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:0-20:4 PI(3,4,5)P3.

Section 1: Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions to minimize variability and ensure reliable results.

Q1: My experimental results show high variability. What are the common sources of inconsistency when working with this compound?

A1: High variability in experiments involving this compound often stems from its chemical nature and low cellular abundance. Key sources of variability include:

  • Lipid Handling and Stability: this compound is susceptible to degradation. Inconsistent storage temperatures, improper solubilization, and multiple freeze-thaw cycles can alter its integrity. Aqueous solutions are not recommended for storage beyond one day[1].

  • Extraction Efficiency: As a minor component of cellular membranes, its extraction can be challenging and inefficient, leading to variable yields between samples[2]. The highly phosphorylated headgroup can cause the lipid to adhere to surfaces, resulting in sample loss[2].

  • Detection and Quantification Methods: Different detection methods have inherent limitations. For instance, antibody-based detection can be semi-quantitative and affected by sample preparation, while mass spectrometry can suffer from ion suppression from more abundant lipids[3][4]. The use of fluorescent protein domains (e.g., PH domains) can sometimes alter the very signaling pathways being studied[5].

  • Biological Complexity: Cells contain a variety of PI(3,4,5)P3 species with different acyl chains[2][6]. The relative abundance of the 18:0-20:4 species can change depending on cell type and stimulation conditions, introducing a layer of biological variability[6].

  • Assay Conditions: For in vitro assays like liposome-based studies, factors such as liposome (B1194612) preparation method, lipid composition, and buffer conditions can significantly impact results.

Q2: What is the best practice for handling and storing synthetic this compound to ensure its stability and performance?

A2: Proper handling and storage are critical for minimizing experimental variability.

  • Storage: The lyophilized powder should be stored at -20°C[1][7]. Different suppliers report varying stability, from 3 months to over 5 years, so it is crucial to refer to the product-specific datasheet[1][7].

  • Solubilization: For biological experiments, prepare aqueous solutions by directly dissolving the lyophilized powder in the desired aqueous buffer (e.g., PBS, pH 7.2)[1]. The ammonium (B1175870) salt form is used to enhance aqueous solubility[]. Sonication may be required to aid dissolution; follow the manufacturer's protocol.

  • Aliquoting and Use: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solubilized lipid into single-use volumes and store them at -20°C. Do not store aqueous solutions for more than one day to prevent degradation[1]. When using, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: I am having difficulty detecting and quantifying PI(3,4,5)P3 in my cellular extracts. What are the most effective methods?

A3: Detecting and quantifying this low-abundance lipid requires sensitive and specific techniques.

  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for both identifying the specific 18:0-20:4 acyl chain variant and providing absolute quantification. However, it requires careful sample preparation to overcome challenges like extraction efficiency and ion suppression[2][4].

  • Metabolic Labeling: Labeling cells with [3H]inositol or [32P]inorganic phosphate (B84403) followed by HPLC separation is a classic and sensitive method, though it does not provide acyl chain information and involves handling radioactivity[3].

  • Fluorescent Probes: Expressing fluorescently-tagged protein domains that specifically bind PI(3,4,5)P3, such as the PH domain from Akt or GRP-1, allows for real-time imaging of its localization and relative changes in living cells[3][5][9]. Be aware that overexpression of these domains can potentially interfere with endogenous signaling pathways[5].

  • Immunoassays: ELISAs and other antibody-based methods can be used for quantification, but they are often semi-quantitative and may not distinguish between different acyl chain variants[3][5].

Q4: My in vitro liposome-based protein binding assays are giving inconsistent results. How can I optimize my experimental setup?

A4: Consistency in liposome assays depends on rigorous control over their physical and chemical properties.

  • Liposome Preparation: Ensure your preparation method (e.g., extrusion, sonication) produces unilamellar vesicles of a consistent size distribution. Vesicle size can affect protein binding.

  • Lipid Composition: The context of the lipid bilayer is crucial. Include a carrier lipid like phosphatidylcholine (PC) and consider adding phosphatidylserine (B164497) (PS) to mimic the negative charge of the inner leaflet of the plasma membrane. The specific acyl chains of all lipids in the liposome can influence membrane properties and protein interactions[].

  • PI(3,4,5)P3 Concentration: Use a physiologically relevant concentration of this compound (typically 1-5 mol %). Verify the final concentration after preparation.

  • Buffer and Ionic Strength: The binding of proteins, especially those with polybasic clusters, to negatively charged phosphoinositides is sensitive to ionic strength. Maintain consistent buffer conditions (pH, salt concentration) across all experiments[10].

  • Quality Control: Always verify the integrity of your this compound stock before preparing liposomes, especially if the stock is old or has undergone multiple freeze-thaw cycles.

Section 2: Data Presentation

Quantitative data is summarized for quick reference.

Table 1: Physicochemical Properties of this compound (Ammonium Salt)

Property Value Reference
Synonyms SAPI-3,4,5-P3; PIP3--INVALID-LINK-- [1][7]
Molecular Formula C47H98N4O22P4 []
Formula Weight 1195.19 g/mol [7]
Purity Typically ≥98% or >99% (TLC) [1]
Supplied As Lyophilized Powder [1]
Recommended Storage -20°C [1][7]

| Reported Stability | 3 Months to ≥5 years (Varies by supplier) |[1][7] |

Table 2: Comparison of Common PI(3,4,5)P3 Detection Methods

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. High specificity for acyl chains, absolute quantification possible, high sensitivity.[2][4] Requires specialized equipment, complex sample prep, potential for ion suppression.[2][4]
Fluorescent Probes Live-cell imaging using fluorescently-tagged PI(3,4,5)P3-binding domains (e.g., GRP1-PH). Real-time analysis in living cells, provides spatial and temporal data.[3] Provides relative changes, not absolute levels; overexpression can perturb signaling.[5]
Metabolic Labeling Incorporation of radioactive isotopes ([3H]inositol or [32P]) followed by HPLC. Highly sensitive for detecting changes in total phosphoinositide pools.[3] Does not provide acyl chain information, involves radioactivity, not suitable for all sample types.

| Immunoassays (ELISA) | Antibody-based detection of the inositol (B14025) headgroup. | Relatively simple and high-throughput. | Often semi-quantitative, may lack specificity for acyl chain variants.[3] |

Section 3: Experimental Protocols

Detailed methodologies for key experimental procedures.

Protocol 1: General Handling and Solubilization of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of sterile aqueous buffer (e.g., PBS, pH 7.2) directly to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the vial gently for 1-2 minutes. If the lipid does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution is clear. Avoid excessive heating.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in appropriate low-binding tubes.

  • Storage: Store the aliquots at -20°C. For immediate use, keep the solution on ice. Discard any unused aqueous solution after one day[1].

Protocol 2: Basic Liposome Preparation for Protein-Lipid Interaction Studies

  • Lipid Mixture Preparation: In a glass vial, combine the desired lipids from chloroform (B151607) stocks. A typical composition might be 94 mol% POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), 5 mol% DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine), and 1 mol% this compound.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the vial's inner surface.

  • Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Rehydrate the lipid film with the desired experimental buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) by vortexing vigorously. This creates multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion): For uniform small unilamellar vesicles (SUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles using liquid nitrogen and a warm water bath). Following this, extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Storage and Use: Use the prepared liposomes immediately for the best results. They can be stored at 4°C for a short period, but their properties may change over time.

Section 4: Mandatory Visualizations

Diagrams of key pathways and workflows are provided in the DOT language for use with Graphviz.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol PIP2 PI(4,5)P2 (18:0/20:4) PIP3 PI(3,4,5)P3 (18:0/20:4) PTEN PTEN (Phosphatase) PIP3->PTEN Dephosphorylates PDK1_mem PDK1 AKT_mem Akt Downstream Downstream Targets (Cell Growth, Survival) AKT_mem->Downstream Phosphorylates & Activates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase RTK->PI3K Activates PI3K->PIP2 Phosphorylates PTEN->PIP2 PDK1_cyto PDK1 PDK1_cyto->PDK1_mem Recruited by PIP3 (via PH Domain) AKT_cyto Akt AKT_cyto->AKT_mem Recruited by PIP3 (via PH Domain)

Caption: The PI3K/Akt signaling pathway.

Liposome_Assay_Workflow Workflow for Liposome-Based Protein Binding Assay start Start prep_lipids 1. Prepare Lipid Mix (e.g., PC/PS + 1% PIP3) start->prep_lipids dry_film 2. Create Thin Lipid Film (Nitrogen Drying + Vacuum) prep_lipids->dry_film hydrate 3. Hydrate Film (Buffer + Vortexing) dry_film->hydrate extrude 4. Extrude Vesicles (e.g., through 100nm membrane) hydrate->extrude incubate 5. Incubate Liposomes with Target Protein extrude->incubate separate 6. Separate Liposome-Bound and Free Protein (e.g., Ultracentrifugation) incubate->separate analyze 7. Analyze Fractions (e.g., SDS-PAGE, Western Blot) separate->analyze end End analyze->end

Caption: Experimental workflow for a liposome binding assay.

Troubleshooting_Tree start High Experimental Variability Observed check_lipid Is the PIP3 stock reliable? start->check_lipid new_lipid Solution: Use fresh, properly solubilized & aliquoted PIP3. check_lipid->new_lipid yes_lipid_issue check_assay Are assay conditions (buffers, concentrations) strictly controlled? check_lipid->check_assay no_lipid_issue no_lipid_issue Yes yes_lipid_issue No / Unsure optimize_assay Solution: Standardize all reagents. Validate liposome prep. Control temperatures. check_assay->optimize_assay yes_assay_issue check_detection Is the detection method validated and optimized? check_assay->check_detection no_assay_issue no_assay_issue Yes yes_assay_issue No optimize_detection Solution: Validate antibody specificity. Optimize MS parameters. Run appropriate controls. check_detection->optimize_detection yes_detection_issue consider_bio Consider inherent biological variability. check_detection->consider_bio no_detection_issue no_detection_issue Yes yes_detection_issue No

Caption: Troubleshooting decision tree for high variability.

References

Validation & Comparative

Decoding Cell Signaling: A Comparative Analysis of 18:0-20:4 PI(3,4,5)P3 and Other PIP3 Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphatidylinositol (3,4,5)-Trisphosphate Species in Cellular Signaling

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a critical second messenger in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism. While often treated as a single entity, PIP3 exists as a family of molecules with varying fatty acid (acyl) chains. Emerging evidence suggests that this structural diversity is not trivial, with different PIP3 species exhibiting distinct signaling activities. This guide provides a comparative analysis of the signaling activity of 18:0-20:4 PI(3,4,5)P3, a prevalent polyunsaturated species, against other common PIP3 variants, supported by experimental data and detailed protocols.

Quantitative Comparison of PIP3 Species on AKT Activation

The activation of the serine/threonine kinase AKT is a pivotal downstream event of PIP3 signaling. The acyl chain composition of PIP3 has been shown to influence the magnitude of AKT phosphorylation. A study in prostate cancer cells provides a direct comparison of different PIP3 species on AKT activation.

PIP3 SpeciesAcyl Chain CompositionDegree of UnsaturationRelative p-AKT (T308) InductionRelative p-AKT (S473) Induction
This compound Stearoyl-ArachidonoylPolyunsaturated++++++
16:0-16:0 PI(3,4,5)P3 DipalmitoylSaturated++++
18:0-22:6 PI(3,4,5)P3 Stearoyl-DocosahexaenoylPolyunsaturated++++++++

Data synthesized from a study on prostate cancer cells. The number of '+' signs indicates the relative strength of induction.[1][2]

Signaling Pathways and Experimental Workflows

To understand the functional differences between PIP3 species, it is essential to visualize the signaling cascade they modulate and the experimental approaches used to query their activity.

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_PIP3 PIP3 Species RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation 18_0_20_4_PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->18_0_20_4_PIP3 Other_PIP3 Other PIP3 Species PI3K->Other_PIP3 PDK1 PDK1 18_0_20_4_PIP3->PDK1 Recruitment & Activation AKT AKT 18_0_20_4_PIP3->AKT Recruitment PTEN PTEN 18_0_20_4_PIP3->PTEN Dephosphorylation Other_PIP3->PDK1 Other_PIP3->AKT Other_PIP3->PTEN PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2

Caption: PI3K/AKT/mTOR signaling pathway highlighting the generation of different PIP3 species.

Comparative_Signaling_Workflow Logical Workflow for Comparing PIP3 Signaling Start Select PIP3 Species for Comparison (e.g., 18:0-20:4 vs. 16:0-16:0) In_Vitro In Vitro Kinase Assay Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based Lipidomics Cellular Lipidomics Analysis Start->Lipidomics Data_Analysis Quantitative Data Analysis & Comparison In_Vitro->Data_Analysis AKT_Activation Measure AKT Phosphorylation (Western Blot) Cell_Based->AKT_Activation Downstream_Effects Assess Downstream Signaling & Phenotypes Cell_Based->Downstream_Effects Lipidomics->Data_Analysis AKT_Activation->Data_Analysis Downstream_Effects->Data_Analysis Conclusion Draw Conclusions on Differential Signaling Activity Data_Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of different PIP3 species.

In_Vitro_AKT_Assay_Workflow Experimental Workflow: In Vitro AKT Activation Assay Prepare_Liposomes Prepare Liposomes with Different PIP3 Species Incubate Incubate Liposomes with Recombinant AKT and PDK1 Prepare_Liposomes->Incubate Add_ATP Initiate Kinase Reaction with ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Western_Blot Analyze p-AKT Levels by Western Blot Stop_Reaction->Western_Blot Quantify Quantify Band Intensities Western_Blot->Quantify Compare Compare AKT Activation between PIP3 Species Quantify->Compare

Caption: A streamlined workflow for an in vitro AKT activation assay.

Detailed Experimental Protocols

Reproducibility and rigor are paramount in scientific research. The following protocols provide detailed methodologies for key experiments in the comparative analysis of PIP3 signaling.

Lipidomics Analysis of Cellular PIP3 Species by Mass Spectrometry

This protocol outlines the steps for the extraction and quantification of different PIP3 species from cultured cells.

a. Cell Culture and Stimulation:

  • Culture cells of interest to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.

  • Stimulate the cells with a growth factor (e.g., EGF, insulin) for a time course (e.g., 0, 2, 5, 10 minutes) to induce PIP3 production.

b. Lipid Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Immediately add ice-cold acidified solvent (e.g., 1 N HCl in methanol/chloroform (B151607) 1:1 v/v) to the culture dish to quench enzymatic activity and extract lipids.

  • Scrape the cells and transfer the extract to a glass tube.

  • Add an internal standard (a non-endogenous PIP3 species) for quantification.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

c. Mass Spectrometry Analysis:

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol).

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a triple quadrupole or high-resolution mass spectrometer.

  • Use a targeted approach (Multiple Reaction Monitoring or Parallel Reaction Monitoring) to specifically detect and quantify the different PIP3 species based on their unique precursor and fragment ion masses.

d. Data Analysis:

  • Integrate the peak areas for each PIP3 species and the internal standard.

  • Calculate the amount of each PIP3 species relative to the internal standard and normalize to the total protein content or cell number.

In Vitro AKT Activation Assay

This protocol describes a cell-free system to directly compare the ability of different PIP3 species to promote AKT phosphorylation.

a. Preparation of Liposomes:

  • Prepare a lipid mixture in chloroform containing a carrier lipid (e.g., phosphatidylcholine), phosphatidylserine, and the specific PIP3 species to be tested (e.g., this compound or 16:0-16:0 PI(3,4,5)P3) at a desired molar ratio.

  • Dry the lipid mixture to a thin film under nitrogen.

  • Rehydrate the lipid film in a kinase assay buffer and create small unilamellar vesicles by sonication or extrusion.

b. Kinase Reaction:

  • In a microcentrifuge tube, combine the prepared liposomes, recombinant inactive AKT1, and recombinant active PDK1 in the kinase assay buffer.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

c. Analysis of AKT Phosphorylation:

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using primary antibodies specific for phosphorylated AKT (Threonine 308) and total AKT.

  • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated AKT to total AKT for each PIP3 species.

Western Blot Analysis of AKT Phosphorylation in Cells

This protocol details the steps to measure the levels of phosphorylated AKT in cells treated with exogenous PIP3.

a. Cell Treatment:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with different PIP3 species, typically delivered using a suitable carrier like liposomes or as short-chain, cell-permeable analogs, for various times and concentrations.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare the samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Follow the standard Western blotting procedure as described in the in vitro AKT activation assay protocol to detect and quantify phosphorylated and total AKT.

Conclusion

The acyl chain composition of PI(3,4,5)P3 is a critical determinant of its signaling activity. The data presented here indicates that polyunsaturated species like this compound can be potent activators of the PI3K pathway, with evidence suggesting differential effects compared to their saturated counterparts. For researchers in basic science and drug development, a nuanced understanding of the signaling capacities of individual PIP3 species is essential. The provided protocols and workflows offer a robust framework for investigating these differences, ultimately enabling a more precise understanding of PI3K signaling in health and disease and facilitating the development of more targeted therapeutics.

References

Validating the Function of 18:0-20:4 PI(3,4,5)P3: A Comparative Guide Using Knockout/Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the function of the specific phosphatidylinositol (3,4,5)-trisphosphate (PIP3) molecular species, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:0-20:4 PI(3,4,5)P3. We delve into its role in cellular signaling, particularly the PI3K/Akt pathway, by examining experimental data from knockout and knockdown models of key regulatory proteins. This guide also presents alternative approaches for functional validation and detailed experimental protocols.

The Central Role of this compound in Signal Transduction

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a critical second messenger produced at the plasma membrane following the activation of phosphoinositide 3-kinases (PI3Ks). It orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The specific acyl chain composition of PIP3, such as the 18:0 (stearic acid) and 20:4 (arachidonic acid) chains, is increasingly recognized as a crucial determinant of its signaling efficacy. The 18:0-20:4 species is one of the most abundant forms in many cell types and plays a pivotal role in activating downstream effectors like the serine/threonine kinase Akt.

Functional Validation Using Knockout and Knockdown Models

To dissect the specific function of PI(3,4,5)P3 and, by extension, its 18:0-20:4 variant, researchers widely employ genetic knockout and knockdown models of the key enzymes that regulate its metabolism. These include the lipid phosphatase PTEN (Phosphatase and Tensin Homolog) and the 5-phosphatase SHIP2 (SH2-containing inositol (B14025) 5'-phosphatase), which dephosphorylate PI(3,4,5)P3 to terminate its signaling.

PTEN Knockout/Knockdown Models

PTEN is a major tumor suppressor that directly antagonizes the PI3K pathway by dephosphorylating the 3-position of the inositol ring of PI(3,4,5)P3, converting it back to PI(4,5)P2. Loss of PTEN function is a common event in many cancers, leading to the hyperactivation of the PI3K/Akt pathway.

Experimental Data Summary:

Model SystemGenetic ModificationKey FindingsReference
Mouse Embryonic Fibroblasts (MEFs)CRISPR/Cas9-mediated PTEN knockoutIncreased levels of total PI(3,4,5)P3; Constitutively elevated Akt phosphorylation (p-Akt).[1][2][3]
Human Breast Cancer Cells (MCF10A)siRNA-mediated PTEN knockdownSynergistic elevation of PI(3,4,5)P3 levels when combined with SHIP2 knockdown.
Prostate Cancer CellsPTEN knockoutIncreased glycolysis and flux through the pentose (B10789219) phosphate (B84403) pathway.[4]
Various Cancer Cell LinesPTEN lossIncreased sensitivity to PI3K inhibitors and alterations in cellular metabolism.[5][6]
SHIP2 Knockout/Knockdown Models

SHIP2 dephosphorylates the 5-position of the inositol ring of PI(3,4,5)P3, converting it to PI(3,4)P2. While both PI(3,4,5)P3 and PI(3,4)P2 can activate Akt, they may do so with different efficiencies and downstream consequences.

Experimental Data Summary:

Model SystemGenetic ModificationKey FindingsReference
Mouse Embryonic Fibroblasts (MEFs)SHIP2 knockoutMarkedly increased PI(3,4,5)P3 levels and upregulated PKB/Akt activity in response to oxidative stress.[7]
Human Breast Cancer Cells (MCF10A)siRNA-mediated SHIP2 knockdownModest increase in peak PI(3,4,5)P3 accumulation upon EGF stimulation.
Cervical Cancer Cells (HeLa, SiHa)SHIP2 inhibition (AS1938909) or siRNA knockdownAltered H2O2-mediated Akt and MAP kinase pathway activation, enhanced PTEN activity.[2]
Glioblastoma Cells (1321 N1)SHIP2 depletionInhibition of cell migration, upregulation of PI(4,5)P2 levels.

Alternative Validation Models: PDK1 Knockin

Another powerful approach to validate the function of PI(3,4,5)P3 is to modify its downstream effectors. 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a key kinase that phosphorylates and activates Akt. PDK1 contains a pleckstrin homology (PH) domain that binds to PI(3,4,5)P3, facilitating its co-localization with Akt at the plasma membrane.

Experimental Data Summary:

Model SystemGenetic ModificationKey FindingsReference
Mouse Embryonic Stem (ES) Cells and MicePDK1 knockin with a mutation in the PH domain (abolishes PI(3,4,5)P3 binding)No activation of Akt in response to IGF1, while RSK activation remained normal. Embryonic lethality in mice.[8][9]

This model directly demonstrates the essential role of the interaction between PDK1 and PI(3,4,5)P3 for the specific activation of the Akt branch of the PI3K pathway.

Comparative Functional Analysis of PI(3,4,5)P3 Acyl Chain Variants

While knockout and knockdown models often measure total PI(3,4,5)P3 levels, the specific contribution of the 18:0-20:4 species is of significant interest. In vitro studies have begun to address the functional differences between PI(3,4,5)P3 molecules with varying acyl chains.

In Vitro Akt Activation Assay:

An in vitro kinase assay using purified Akt and phospholipid vesicles containing different PI(3,4,5)P3 species can directly compare their ability to activate Akt. While one study indicated that PI(3,4)P2 was a more potent activator of Akt in vitro than PI(3,4,5)P3, other evidence strongly supports a direct role for PI(3,4,5)P3 in Akt activation.[10] It is plausible that the acyl chain composition of the tested phosphoinositides significantly influences these outcomes.

Key Observation: The prevalence of the 18:0-20:4 acyl chain configuration in cellular PI(3,4,5)P3 suggests an evolutionary selection for its specific signaling properties. Further in vitro reconstitution experiments with a panel of synthetic PI(3,4,5)P3 species with varying acyl chains are necessary to definitively compare their potency in activating Akt and other downstream effectors.

Signaling Pathways and Experimental Workflows

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3-Kinase RTK->PI3K Recruits & Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN SHIP2 SHIP2 PIP3->SHIP2 PDK1->Akt Phosphorylates (Thr308) Akt_p p-Akt (Active) Akt->Akt_p PIP2_2 PI(4,5)P2 PTEN->PIP2_2 Dephosphorylates PIP3_2 PI(3,4)P2 SHIP2->PIP3_2 Dephosphorylates Downstream Downstream Signaling (Growth, Survival) Akt_p->Downstream Activates

Experimental_Workflow cluster_model Model Generation cluster_treatment Experimental Treatment cluster_analysis Analysis Cell Line Cell Line CRISPR CRISPR/Cas9 (Knockout) Cell Line->CRISPR siRNA siRNA (Knockdown) Cell Line->siRNA KO_KD_cells PTEN/SHIP2 KO/KD Cell Line CRISPR->KO_KD_cells siRNA->KO_KD_cells Stimulation Stimulation (e.g., Growth Factor) KO_KD_cells->Stimulation Lipid_Extraction Lipid Extraction Stimulation->Lipid_Extraction Western_Blot Western Blot Stimulation->Western_Blot Functional_Assay Functional Assays (Proliferation, Migration) Stimulation->Functional_Assay LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Quantification Quantification of This compound LC_MS->Quantification pAkt_Analysis p-Akt Analysis Western_Blot->pAkt_Analysis

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of PTEN/SHIP2

Objective: To generate stable cell lines lacking PTEN or SHIP2 expression.

Methodology:

  • gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the PTEN or INPPL1 (SHIP2) gene. Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the chosen cell line (e.g., HEK293T, MCF10A) with the gRNA/Cas9 plasmid using a suitable transfection reagent.

  • FACS Sorting: 48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.

  • Clonal Selection: Plate the sorted cells at a low density to allow for the growth of single-cell colonies.

  • Validation: Expand individual clones and validate the knockout by DNA sequencing of the target locus, Western blotting to confirm the absence of the protein, and functional assays to confirm the expected phenotype (e.g., increased p-Akt in PTEN KO cells).

siRNA-Mediated Knockdown of PTEN/SHIP2

Objective: To transiently reduce the expression of PTEN or SHIP2.

Methodology:

  • siRNA Selection: Use validated siRNAs targeting PTEN or INPPL1 mRNA. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein depletion.

  • Validation: Assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and by Western blotting to measure protein levels.

Quantification of this compound by Mass Spectrometry

Objective: To measure the cellular levels of specific PI(3,4,5)P3 species.

Methodology:

  • Cell Lysis and Lipid Extraction: After experimental treatment (e.g., growth factor stimulation), lyse the cells and extract lipids using a modified Folch method with an acidified solvent (e.g., chloroform:methanol:HCl).

  • Derivatization (Optional but Recommended): To improve ionization efficiency and chromatographic separation, derivatize the phosphate groups of the phosphoinositides, for example, through methylation with TMS-diazomethane.

  • LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Include an internal standard (e.g., a synthetic PI(3,4,5)P3 with non-natural acyl chains) for accurate quantification. The amount of this compound is determined by comparing its peak area to that of the internal standard.

Western Blotting for Akt Activation

Objective: To measure the phosphorylation of Akt as a readout of PI3K pathway activation.

Methodology:

  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) and total Akt.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Quantification: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Conclusion

The validation of this compound function is greatly facilitated by the use of knockout and knockdown models of its key regulators, PTEN and SHIP2. These models consistently demonstrate that the accumulation of PI(3,4,5)P3 leads to the robust activation of the Akt signaling pathway. While much of the in vivo data from these models measures total PI(3,4,5)P3, the high abundance of the 18:0-20:4 species and emerging in vitro evidence strongly suggest its critical and potent role in signal transduction. Future studies combining these genetic models with advanced mass spectrometry techniques will be instrumental in further dissecting the specific contributions of different PI(3,4,5)P3 acyl chain variants to cellular physiology and disease.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 18:0-20:4 PI(3,4,5)P3 for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the identification and analysis of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:0-20:4 PI(3,4,5)P3. We will delve into the intricacies of its fragmentation patterns, compare analytical approaches, and provide detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Introduction to PI(3,4,5)P3 Analysis

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Its levels are tightly regulated by phosphoinositide 3-kinases (PI3Ks) and phosphatases such as PTEN. The specific acyl chain composition of PI(3,4,5)P3, such as the 18:0-20:4 variant, is of significant interest as it can influence its metabolism and downstream signaling.[1] Accurate and reliable identification and quantification of specific molecular species like this compound are therefore crucial for understanding its role in health and disease.

Mass spectrometry has emerged as a powerful tool for the detailed structural characterization and quantification of phosphoinositides.[2] This guide will focus on the analysis of this compound, comparing direct analysis of the native molecule with derivatization strategies, and contrasting these with alternative, non-mass spectrometric methods.

The PI3K/Akt Signaling Pathway

The production of PI(3,4,5)P3 at the plasma membrane is a key event in the activation of the PI3K/Akt signaling pathway. Upon stimulation by growth factors or other extracellular signals, PI3K is recruited to the membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. This lipid then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and the initiation of downstream signaling cascades that regulate various cellular functions.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 Phosphorylation PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PTEN->PIP2 Dephosphorylation PDK1->Akt Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival,\nGrowth, Proliferation

PI3K/Akt Signaling Pathway

Comparison of Analytical Methods

The choice of analytical method for this compound depends on the specific research question, required sensitivity, and available instrumentation. Here, we compare the performance of mass spectrometry-based techniques with other common methods.

FeatureLC-MS/MS (Native)LC-MS/MS (Derivatized)ELISAFluorescent Probes
Specificity High (distinguishes acyl chains)High (distinguishes acyl chains)Moderate (detects headgroup)Moderate (detects headgroup)
Sensitivity Moderate to HighHighHighLow to Moderate
Quantitative Accuracy HighHighModerateSemi-quantitative
Throughput ModerateModerateHighHigh (imaging)
Sample Requirement Low (pmol to fmol)Low (fmol)Low (pmol)Varies (live cells)
Information Provided Structure, quantityStructure, quantityTotal quantityLocalization, relative changes
Cost per Sample HighHighModerateLow to Moderate
Instrumentation LC-MS/MS systemLC-MS/MS systemPlate readerFluorescence microscope

Mass Spectrometry Fragmentation Analysis

The key to identifying this compound by mass spectrometry lies in its characteristic fragmentation pattern upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Fragmentation of Native this compound

Analysis of the underivatized molecule is typically performed in negative ion mode. The fragmentation of the [M-H]⁻ ion of this compound is complex and can involve neutral losses of the fatty acyl chains (as free fatty acids or ketenes) and cleavages within the inositol (B14025) headgroup.[3][4] The preferential loss of the sn-2 fatty acid (arachidonic acid, 20:4) is often observed.[3][4]

Native_Fragmentation cluster_fragments Characteristic Fragment Ions Precursor_Ion [this compound - H]⁻ m/z 1045.5 Loss_20_4 [M-H - C20H32O2]⁻ (Loss of Arachidonic Acid) Precursor_Ion->Loss_20_4 Major Pathway Loss_18_0 [M-H - C18H36O2]⁻ (Loss of Stearic Acid) Precursor_Ion->Loss_18_0 Minor Pathway Inositol_Fragments Inositol Phosphate (B84403) Fragments Precursor_Ion->Inositol_Fragments

Fragmentation of Native PI(3,4,5)P3
Fragmentation of Derivatized this compound

To enhance sensitivity and improve chromatographic properties, PI(3,4,5)P3 can be derivatized, most commonly through methylation of the phosphate groups with trimethylsilyl (B98337) (TMS)-diazomethane.[5] This allows for analysis in positive ion mode, where the fragmentation of the permethylated molecule is more predictable and yields highly specific fragment ions.[5] The primary fragmentation pathway involves the neutral loss of the methylated inositol trisphosphate headgroup, resulting in a diacylglycerol (DAG) ion. Further fragmentation of the DAG ion can produce monoacylglycerol (MAG) ions, which are diagnostic for the fatty acid at the sn-1 position.[5][6]

Derivatized_Fragmentation cluster_fragments Characteristic Fragment Ions Precursor_Ion [Permethylated This compound + H]⁺ DAG_Ion [18:0-20:4 DAG]⁺ m/z 627.5 Precursor_Ion->DAG_Ion Neutral Loss of Methylated Inositol Trisphosphate MAG_Ion [18:0 MAG]⁺ m/z 341.3 DAG_Ion->MAG_Ion Loss of 20:4 (as ketene)

Fragmentation of Derivatized PI(3,4,5)P3

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful analysis of this compound.

LC-MS/MS Analysis of Native this compound

1. Lipid Extraction:

  • Homogenize cells or tissues in a cold mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography:

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol:chloroform, 9:1, v/v).

  • Use a C18 reversed-phase column with a gradient elution.

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • A typical gradient would be a linear increase from 30% to 100% B over 20 minutes.

3. Mass Spectrometry:

  • Perform analysis on a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate in negative ion mode.

  • Use multiple reaction monitoring (MRM) for quantification, with transitions specific for this compound (e.g., precursor ion m/z 1045.5 to a specific fragment ion).

LCMS_Workflow Sample Cells or Tissue Extraction Lipid Extraction (Folch Method) Sample->Extraction LC Reversed-Phase Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry (Negative Ion Mode) LC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis

LC-MS/MS Workflow
Alternative Methods: A Brief Overview

ELISA (Enzyme-Linked Immunosorbent Assay):

  • Principle: Competitive immunoassay where PI(3,4,5)P3 from the sample competes with a PI(3,4,5)P3-coated plate for binding to a specific antibody.[7][8]

  • Advantages: High throughput, relatively low cost, and does not require a mass spectrometer.[7][8]

  • Limitations: Does not provide information on the acyl chain composition and may have cross-reactivity with other phosphoinositides.[6]

Fluorescent Probes:

  • Principle: Genetically encoded or synthetic probes containing a PI(3,4,5)P3-binding domain (e.g., the PH domain of Akt) fused to a fluorescent protein.[9][10] These probes translocate to the membrane upon PI(3,4,5)P3 production, allowing for visualization of its spatiotemporal dynamics in living cells.[9][10]

  • Advantages: Enables real-time imaging of PI(3,4,5)P3 dynamics in live cells.[9][10]

  • Limitations: Generally provides semi-quantitative or relative information, and overexpression of the probe can potentially interfere with endogenous signaling pathways.[11]

Conclusion

The mass spectrometric analysis of this compound offers unparalleled specificity and quantitative accuracy, making it the gold standard for detailed molecular studies. The choice between analyzing the native molecule or a derivatized form depends on the required sensitivity and the available instrumentation, with derivatization generally providing enhanced performance. While alternative methods like ELISA and fluorescent probes offer advantages in terms of throughput and the ability to study dynamic processes in live cells, they lack the structural resolution of mass spectrometry. A thorough understanding of the fragmentation patterns and the careful implementation of optimized experimental protocols are paramount for the successful identification and quantification of this critical signaling lipid. This guide provides a solid foundation for researchers to navigate the complexities of this compound analysis and select the most appropriate methodology for their scientific inquiries.

References

Validating Anti-PI(3,4,5)P3 Antibody Specificity: A Comparative Guide to Using Synthetic 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methods for validating the specificity of antibodies targeting Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), with a focus on the utility of synthetic 18:0-20:4 PI(3,4,5)P3.

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI(3,4,5)P3 signaling is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, antibodies targeting PI(3,4,5)P3 are invaluable tools for studying its function and as potential therapeutic agents. However, their reliability hinges on their specific binding to PI(3,4,5)P3 with minimal cross-reactivity to other structurally similar phosphoinositides.

Synthetic phosphoinositides, particularly those with defined acyl chain compositions like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound), offer a highly controlled and consistent substrate for validating antibody specificity. The 18:0/20:4 acyl chain configuration is a common species found in mammalian cells, making this synthetic version a biologically relevant tool.

Comparative Analysis of Validation Methods

Several methods can be employed to validate the specificity of anti-PI(3,4,5)P3 antibodies. This guide compares the use of synthetic this compound in established immunoassays with alternative approaches.

Validation Method Principle Advantages with this compound Limitations Alternative Approaches
Protein-Lipid Overlay Assay (PIP Strips) Lipids, including synthetic this compound, are spotted onto a nitrocellulose membrane. The membrane is incubated with the primary antibody, and bound antibody is detected.Provides a qualitative assessment of binding to a panel of different lipids, allowing for rapid screening of cross-reactivity. The defined nature of the synthetic lipid ensures consistency.Primarily qualitative; does not provide precise affinity data. The presentation of lipids on the membrane may not fully mimic their orientation in a biological membrane.Liposome Binding Assays
Competitive ELISA Synthetic this compound is coated onto a microplate. The antibody is pre-incubated with various concentrations of free lipids (competitors) before being added to the plate. A decrease in signal indicates specific binding.Allows for quantitative determination of antibody specificity and relative affinity (IC50 values). Highly reproducible due to the defined nature of the synthetic lipid.Can be influenced by the choice of blocking agents and detergents. Requires careful optimization.Surface Plasmon Resonance (SPR)
Immunofluorescence (IF) Staining with Lipid Vesicle Pre-absorption The antibody is pre-incubated with lipid vesicles containing synthetic this compound before being used to stain cells. A reduction or abolishment of the staining signal indicates specificity.Validates antibody specificity in a more biologically relevant context (cellular staining). Directly demonstrates that the antibody recognizes the target lipid in a way that can be competed.Relies on the quality of the cell model and fixation/permeabilization protocols. Interpretation can be subjective.Live-cell imaging with PH-domain-GFP fusion proteins
Mass Spectrometry (MS) Not a direct antibody validation method, but provides absolute quantification of endogenous PI(3,4,5)P3 species, including the 18:0/20:4 variant.Can be used to correlate antibody staining patterns with the actual abundance of specific PI(3,4,5)P3 species in a given cell type. Offers the highest level of specificity in lipid identification.Requires specialized equipment and expertise. Does not directly assess antibody binding.High-Performance Liquid Chromatography (HPLC) with radiolabeling

Experimental Protocols

Protein-Lipid Overlay Assay

This protocol provides a method to qualitatively assess the binding of an anti-PI(3,4,5)P3 antibody to various phosphoinositides, including synthetic this compound.

Materials:

  • Nitrocellulose membrane (e.g., PIP Strips from Echelon Biosciences) spotted with various phosphoinositides, including this compound.

  • Anti-PI(3,4,5)P3 antibody (primary antibody).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Blocking buffer (e.g., 3% fatty acid-free BSA in PBS-T).

  • Wash buffer (PBS-T: PBS with 0.1% Tween-20).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-PI(3,4,5)P3 antibody in blocking buffer (a starting concentration of 0.5-1.0 µg/mL is recommended) and incubate with the membrane for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Competitive ELISA

This protocol allows for the quantitative assessment of antibody specificity for this compound.

Materials:

  • 96-well microplate.

  • Synthetic this compound.

  • Other phosphoinositides for competition (e.g., PI(4,5)P2, PI(3,4)P2).

  • Anti-PI(3,4,5)P3 antibody.

  • HRP-conjugated secondary antibody.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Wash buffer (PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Coating: Coat the wells of the microplate with 1-10 µg/mL of this compound in coating buffer overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate a fixed concentration of the anti-PI(3,4,5)P3 antibody with serial dilutions of free this compound or other competing lipids for 1 hour at room temperature.

  • Incubation: Transfer the antibody-lipid mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

Visualizing Signaling Pathways and Experimental Workflows

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation Downstream Downstream Signaling Akt->Downstream

Caption: PI3K signaling pathway leading to the production of PI(3,4,5)P3.

dot

Antibody_Validation_Workflow cluster_0 Validation Assays cluster_1 Synthetic Lipid PLO Protein-Lipid Overlay Assay Result1 Result1 PLO->Result1 Qualitative Specificity ELISA Competitive ELISA Result2 Result2 ELISA->Result2 Quantitative Specificity (IC50) IF Immunofluorescence (Pre-absorption) Result3 Result3 IF->Result3 In-cell Specificity Synthetic_PIP3 Synthetic 18:0-20:4 PI(3,4,5)P3 Synthetic_PIP3->PLO Synthetic_PIP3->ELISA Synthetic_PIP3->IF

Caption: Workflow for validating anti-PI(3,4,5)P3 antibody specificity.

dot

Comparison_Logic cluster_0 Validation Methods Antibody Anti-PI(3,4,5)P3 Antibody Synthetic_Lipid Synthetic 18:0-20:4 PI(3,4,5)P3 Antibody->Synthetic_Lipid Specificity Test PH_Domain PH Domain-GFP Fusion Antibody->PH_Domain Comparison of Localization Mass_Spec Mass Spectrometry Antibody->Mass_Spec Correlation with Endogenous Levels

Caption: Logical comparison of antibody validation with alternative methods.

Conclusion

Validating the specificity of anti-PI(3,4,5)P3 antibodies is crucial for obtaining reliable experimental data. Synthetic this compound serves as an excellent tool for this purpose due to its defined chemical structure and biological relevance. By employing a combination of techniques such as protein-lipid overlay assays, competitive ELISAs, and immunofluorescence with lipid pre-absorption, researchers can confidently assess the specificity of their antibodies. Furthermore, comparing the results obtained with these methods to alternative approaches like live-cell imaging with PH-domain-GFP fusions and mass spectrometry provides a comprehensive validation strategy, ensuring the accuracy and reproducibility of research findings in the complex field of phosphoinositide signaling.

comparative analysis of 18:0-20:4 PI(3,4,5)P3 and its precursor 18:0-20:4 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct roles, properties, and analysis of stearoyl-arachidonoyl phosphatidylinositol 4,5-bisphosphate and its pivotal successor, phosphatidylinositol 3,4,5-trisphosphate.

This guide provides a detailed comparison of 18:0-20:4 Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) and its direct enzymatic product, 18:0-20:4 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). These two phosphoinositide isomers, sharing the same stearoyl (18:0) and arachidonoyl (20:4) acyl chains, represent one of the most abundant phosphoinositide species in mammalian cells. While structurally similar, the addition of a single phosphate (B84403) group at the 3'-position of the inositol (B14025) ring dramatically alters the molecule's function, transforming it from a versatile signaling platform and substrate into a potent, specific second messenger that drives critical cellular processes such as growth, proliferation, and survival.

Core Functional Distinction: Substrate vs. Second Messenger

The fundamental difference lies in their position within the canonical phosphoinositide 3-kinase (PI3K) signaling pathway. PI(4,5)P2 is the substrate for Class I PI3-Kinases, which are activated by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates PI(4,5)P2 at the 3' position, generating PI(3,4,5)P3. This conversion is a tightly regulated molecular switch. The process is reversed by the phosphatase and tensin homolog (PTEN), which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2, terminating the signal.

This enzymatic relationship dictates their primary roles:

  • 18:0-20:4 PI(4,5)P2 : Acts as a crucial, constitutively present anchor and signaling hub at the plasma membrane. It is a key regulator of the actin cytoskeleton, ion channels, and endocytosis. Crucially, it serves as the direct precursor for both PI(3,4,5)P3 (via PI3K) and other second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3) (via phospholipase C).

  • 18:0-20:4 PI(3,4,5)P3 : Functions as a transient and potent second messenger. Its appearance at the plasma membrane is strictly dependent on PI3K activation. Its primary role is to recruit and activate a specific set of downstream effector proteins, most notably those containing a Pleckstrin Homology (PH) domain, such as the kinase Akt (Protein Kinase B).

PI3K/PTEN signaling axis converting PI(4,5)P2 to PI(3,4,5)P3.

Comparative Biophysical Properties and Protein Binding

The addition of the 3'-phosphate group creates a unique binding motif, leading to vastly different protein affinities. This specificity is the cornerstone of their distinct signaling outputs. The 18:0-20:4 acyl chains contribute to the molecule's overall shape and integration within the membrane, influencing how the inositol headgroup is presented for protein interaction. The presence of the polyunsaturated arachidonoyl chain is thought to create a more disordered lipid environment, potentially facilitating the extraction of the headgroup by binding proteins.

Parameter18:0-20:4 PI(4,5)P2This compoundSignificance of Difference
Primary Effector Domains PH (e.g., PLC-δ1), ENTH, ANTH, FERMPH (e.g., Akt, PDK1, Btk), PXThe 3'-phosphate is the key determinant for binding to the Akt/PDK1 family of PH domains, initiating the PI3K cascade.
Binding Affinity: Akt1 PH Domain (Kd) > 10 µM (Weak/Negligible)~1-50 nMPI(3,4,5)P3 binds to the Akt PH domain with approximately 1000-fold higher affinity, ensuring specific signal transduction.
Binding Affinity: PLC-δ1 PH Domain (Kd) ~1.5 µM> 25 µM (Weak/Negligible)PI(4,5)P2 is the specific ligand for the PLC-δ1 PH domain, highlighting its distinct role as a substrate for PLC enzymes.
Cellular Abundance (Resting Cell) ~1% of total plasma membrane inositol lipids<0.01% of total plasma membrane inositol lipidsPI(4,5)P2 is abundant and constitutively present, while PI(3,4,5)P3 is virtually absent until a signal is received.
Primary Function Substrate (for PI3K, PLC), Cytoskeletal AnchorSecond MessengerReflects their respective positions as a stable platform versus a transient signal.

Note: Dissociation constant (Kd) values are aggregated from multiple studies using various techniques and may vary. They are presented here to illustrate the magnitude of difference in binding selectivity.

Experimental Protocols for Analysis

Analyzing the differential protein binding of PI(4,5)P2 and PI(3,4,5)P3 is fundamental to understanding their function. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the kinetics and affinity of these interactions in real-time.

Protocol: Surface Plasmon Resonance (SPR) for Lipid-Protein Interaction

Objective: To quantify and compare the binding affinity (Kd) of a PH-domain-containing protein (e.g., Akt1 PH domain) to 18:0-20:4 PI(4,5)P2 and this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Lipid vesicles (liposomes) composed of a carrier lipid (e.g., POPC) doped with a defined molar percentage (1-5%) of either 18:0-20:4 PI(4,5)P2 or this compound.

  • Purified, recombinant protein of interest (e.g., GST-tagged Akt1 PH domain).

  • Running buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20).

  • Regeneration solution (e.g., 20 mM NaOH).

Methodology:

  • Liposome Preparation: a. Lipids (e.g., 95% POPC, 5% PI(4,5)P2) are mixed in a chloroform/methanol solution. b. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. c. The film is hydrated with running buffer and subjected to several freeze-thaw cycles. d. The resulting multilamellar vesicles are extruded through a polycarbonate membrane (e.g., 100 nm pore size) to create small, unilamellar vesicles (SUVs).

  • SPR Chip Preparation: a. The L1 sensor chip, which has a lipophilic surface, is docked in the SPR instrument. b. An aliquot of the prepared liposomes (e.g., PI(4,5)P2-containing) is injected over a flow cell at a low flow rate. The liposomes spontaneously fuse to the surface, forming a stable lipid bilayer. A second flow cell is prepared with control (POPC only) liposomes.

  • Binding Analysis: a. The purified protein is serially diluted in running buffer to create a concentration series (e.g., 0 nM to 500 nM). b. Each protein concentration is injected over the control and experimental flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip. c. The SPR instrument measures the change in refractive index at the surface, which is proportional to the mass of protein bound to the lipid bilayer. This is recorded in Response Units (RU).

  • Data Analysis: a. The response from the control flow cell is subtracted from the experimental flow cell to correct for non-specific binding. b. The equilibrium binding response is plotted against the protein concentration. c. The resulting saturation curve is fitted to a steady-state affinity model to calculate the dissociation constant (Kd). d. The entire experiment is repeated using liposomes containing this compound to determine its corresponding Kd value for the same protein.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis A 1. Prepare Liposomes (Carrier + Target Lipid) C 3. Immobilize Liposomes on L1 Sensor Chip A->C B 2. Prepare Protein (Serial Dilutions) D 4. Inject Protein (Association Phase) B->D C->D E 5. Flow Buffer (Dissociation Phase) D->E F 6. Regenerate Surface (e.g., NaOH wash) E->F F->C Repeat for next cycle G 7. Sensorgram Processing (Reference Subtraction) H 8. Plot Response vs. Concentration G->H I 9. Fit to Binding Model & Calculate Kd H->I

A Comparative Guide to the Cross-Validation of 18:0-20:4 PI(3,4,5)P3 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of 18:0-20:4 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a critical second messenger in cellular signaling pathways. The accurate measurement of this specific lipid species is paramount for research in oncology, immunology, and metabolic disorders. Here, we cross-validate the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with widely used Immunoassay techniques, offering insights into their respective advantages and limitations.

The PI3K Signaling Pathway and the Role of 18:0-20:4 PI(3,4,5)P3

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by various cell surface receptors, PI3K phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. The 18:0-20:4 (stearoyl-arachidonoyl) acyl chain configuration is a predominant and biologically significant variant of PI(3,4,5)P3 in mammalian cells.

PI3K_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3-Kinase Receptor->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PTEN PTEN PIP3->PTEN Akt Akt/PKB PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PTEN->PIP2 Dephosphorylation

Figure 1: The PI3K/Akt/mTOR signaling pathway highlighting the central role of PI(3,4,5)P3.

Methodologies for this compound Quantification

The two primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method allows for the precise identification and quantification of specific lipid molecular species, such as this compound.

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that specifically bind to a target molecule. For PI(3,4,5)P3, these assays typically employ a monoclonal antibody that recognizes the inositol (B14025) triphosphate headgroup.

Cross-Validation: A Head-to-Head Comparison

A direct cross-validation of LC-MS/MS and immunoassays for the quantification of this compound reveals significant differences in specificity, sensitivity, and throughput. While LC-MS/MS provides unparalleled specificity for the 18:0-20:4 acyl variant, immunoassays offer a higher-throughput and more accessible option for measuring total PI(3,4,5)P3 levels.[1]

FeatureLC-MS/MSImmunoassay (ELISA)Supporting Data & Remarks
Specificity High: Differentiates between different fatty acyl species (e.g., 18:0/20:4 vs. 16:0/20:4).Moderate to Low: Antibodies typically recognize the PI(3,4,5)P3 headgroup and may not distinguish between different acyl chains. Cross-reactivity with other phosphoinositides can be a concern.[2]LC-MS/MS is the only method that can definitively quantify the 18:0-20:4 species. Immunoassays provide a measure of the total PI(3,4,5)P3 pool.
Sensitivity High: Limits of detection in the low femtomole range have been reported.[3]High: Can measure low concentrations of lipids with minimal sample preparation.[1]Both methods offer high sensitivity, but the specificity of LC-MS/MS ensures that the signal is from the target analyte.
**Linearity (R²) **Typically >0.99Typically >0.98Both methods can provide excellent linearity over a defined concentration range.
Precision (%CV) Generally <15%Generally <15%Both methods can achieve good precision with proper validation.
Throughput Lower: Sample preparation and analysis time per sample is longer.Higher: Amenable to 96-well plate formats, allowing for the analysis of many samples simultaneously.Immunoassays are more suitable for large-scale screening studies.
Cost per Sample Higher: Requires expensive instrumentation and specialized personnel.Lower: Reagents and instrumentation are generally less expensive.The cost-effectiveness of immunoassays makes them attractive for many laboratories.
Sample Matrix Can be adapted for various biological matrices (cells, tissues, plasma).Can be used with various matrices, but matrix effects can be more pronounced.Sample preparation is critical for both methods to minimize interference.

Experimental Protocols

Generalized Experimental Workflow for Lipid Quantification

The following diagram illustrates a generalized workflow for the quantification of lipids from biological samples, highlighting the key steps from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Methylation for MS) Extraction->Derivatization Analysis Analytical Method Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA Immunoassay (ELISA) Analysis->ELISA Data_Acquisition Data Acquisition LCMS->Data_Acquisition ELISA->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Figure 2: Generalized workflow for the quantification of this compound.

LC-MS/MS Protocol for this compound Quantification
  • Lipid Extraction: Lipids are extracted from cell or tissue homogenates using a modified Folch method with a chloroform/methanol/HCl solvent system.

  • Internal Standard Spiking: A known amount of a non-endogenous internal standard (e.g., 17:0-20:4 PI(3,4,5)P3) is added to the sample prior to extraction to correct for sample loss and matrix effects.

  • Derivatization (Optional but Recommended): The phosphate (B84403) groups of the extracted phosphoinositides are methylated using a reagent such as TMS-diazomethane. This step improves chromatographic separation and ionization efficiency in positive ion mode mass spectrometry.

  • LC Separation: The derivatized lipid extract is injected onto a reverse-phase C18 or C8 liquid chromatography column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) is used to separate the different lipid species.

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte (this compound) and the internal standard.

    • Precursor Ion: The mass-to-charge ratio (m/z) of the methylated this compound.

    • Product Ion: A characteristic fragment ion generated by collision-induced dissociation of the precursor ion.

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is constructed using known concentrations of a synthetic this compound standard to determine the absolute concentration in the sample.

Immunoassay (ELISA) Protocol for PI(3,4,5)P3 Quantification
  • Lipid Extraction: Lipids are extracted from the biological sample as described for the LC-MS/MS protocol. The solvent is then evaporated, and the lipids are resuspended in an appropriate assay buffer.

  • Coating: A microtiter plate is coated with a PI(3,4,5)P3-binding protein or a competitive PI(3,4,5)P3 conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).

  • Competition/Binding: The extracted lipid samples and a standard curve of known PI(3,4,5)P3 concentrations are added to the wells, followed by the addition of a primary antibody specific for PI(3,4,5)P3.[2] The antibody will bind to the PI(3,4,5)P3 in the sample or the PI(3,4,5)P3 coated on the plate.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Detection: A colorimetric HRP substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of PI(3,4,5)P3 in the samples is determined by comparing their absorbance to the standard curve.

Conclusion and Recommendations

The choice of quantification method for this compound depends on the specific research question and available resources.

  • For definitive, acyl-chain specific quantification and in-depth lipidomic studies, LC-MS/MS is the unequivocal method of choice. Its high specificity and sensitivity allow for the accurate measurement of this compound, even in complex biological matrices.

  • For high-throughput screening of total PI(3,4,5)P3 levels and for laboratories without access to mass spectrometry, immunoassays provide a valuable alternative. They are cost-effective, easy to implement, and can provide reliable data on the overall changes in PI(3,4,5)P3 levels.[1]

It is crucial for researchers to be aware of the limitations of each method. When using immunoassays, it is important to consider the potential for cross-reactivity and the fact that the results represent the total PI(3,4,5)P3 pool, not a specific acyl variant. For critical studies, orthogonal validation of immunoassay results with LC-MS/MS is highly recommended to ensure the accuracy and reliability of the findings.

References

Confirming the Identity of 18:0-20:4 PI(3,4,5)P3 in Cell Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific phosphoinositide species, such as 18:0-20:4 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), within complex cell extracts is paramount for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for confirming the identity of this critical second messenger.

The 18:0-20:4 molecular species of PI(3,4,5)P3, containing stearoyl (18:0) and arachidonoyl (20:4) fatty acyl chains, is a major molecular species found in mammalian cells.[1] Its production at the plasma membrane, catalyzed by Class I phosphoinositide 3-kinases (PI3Ks), initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[2][3] Dysregulation of PI(3,4,5)P3 levels is implicated in numerous diseases, including cancer and diabetes.[4]

Comparison of Identification Methodologies

The accurate identification and quantification of 18:0-20:4 PI(3,4,5)P3 in cellular extracts present a significant analytical challenge due to its low abundance and high polarity.[1][4] Various techniques have been developed, each with distinct advantages and limitations. The following table summarizes the key performance characteristics of the most common methods.

Method Specificity for Fatty Acyl Chains Sensitivity Quantitative Accuracy Throughput Primary Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High (can resolve and identify specific fatty acyl compositions)[5][6]High (fmol to pmol range)[7][8]High (with appropriate internal standards)[7]ModerateUnambiguous identification and quantification of specific molecular species.
Thin-Layer Chromatography (TLC) with Radiolabeling Low (separates based on head group phosphorylation, not fatty acyl chains)[9]Moderate (dependent on radiolabel incorporation)Semi-quantitativeLowInitial separation and qualitative assessment of phosphoinositide classes.
Protein-Lipid Overlay Assay (ELISA-like) Low (relies on binding of a protein domain to the PI(3,4,5)P3 head group)[3]HighSemi-quantitativeHighRapid screening for the presence of PI(3,4,5)P3.
High-Performance Liquid Chromatography (HPLC) with Radiolabeling Low (separates deacylated glycerophosphoinositol (B231547) phosphates)[9][10]ModerateSemi-quantitativeLowQuantification of total levels of phosphoinositide classes.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the definitive identification of this compound, LC-MS/MS has emerged as the gold standard methodology.[11] This powerful technique allows for the separation of lipid species by liquid chromatography followed by their detection and fragmentation in a mass spectrometer, providing detailed structural information.

A key challenge in the mass spectrometric analysis of highly phosphorylated phosphoinositides is their acidic nature, which leads to poor ionization.[1][11] To overcome this, a common and effective strategy is the methylation of the phosphate (B84403) groups using trimethysilyldiazomethane (TMS-diazomethane).[1][10] This derivatization neutralizes the negative charges, enhancing detection sensitivity in positive ion mode.

Upon collision-induced dissociation (CID) in the mass spectrometer, methylated PI(3,4,5)P3 yields characteristic fragment ions. Neutral loss scans, corresponding to the loss of the methylated inositol (B14025) trisphosphate headgroup, and precursor ion scans for the diacylglycerol (DAG) backbone containing the 18:0 and 20:4 fatty acyl chains, allow for the unambiguous identification and quantification of the target molecule.[4][11]

Experimental Protocols

Key Experiment: Identification of this compound in Cell Extracts by LC-MS/MS

1. Lipid Extraction:

  • Cells are harvested and lipids are extracted using a modified Folch method with an acidified solvent mixture (e.g., chloroform/methanol/HCl).[11] This ensures the efficient extraction of acidic lipids like phosphoinositides.

2. Derivatization (Methylation):

  • The phosphate groups of the extracted phosphoinositides are methylated using TMS-diazomethane.[10] This step is crucial for improving the ionization efficiency and stability of PI(3,4,5)P3 for mass spectrometric analysis.[1]

3. Liquid Chromatography Separation:

  • The derivatized lipid extract is subjected to reversed-phase liquid chromatography (RPLC). A C4 or C8 column is often used to separate the different phosphoinositide species based on their hydrophobicity.[8][10]

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The eluting lipids are ionized using electrospray ionization (ESI) and analyzed in a tandem mass spectrometer.

  • Neutral Loss Scan: A neutral loss scan is performed to detect the loss of the methylated inositol trisphosphate headgroup, which is characteristic of PI(3,4,5)P3.[11]

  • Precursor Ion Scan: A precursor ion scan for the diacylglycerol fragment corresponding to 18:0 and 20:4 fatty acyl chains is performed to confirm the specific molecular species.[4]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used, where specific precursor-to-product ion transitions for this compound are monitored, providing high sensitivity and specificity.[10]

Visualizing the Context and Workflow

To better understand the biological significance and the analytical process, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow for identifying this compound.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PI(4,5)P2 PIP3 18:0-20:4 PI(3,4,5)P3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds PDK1->Akt Activates Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream Promotes

Caption: PI3K signaling pathway leading to the production of this compound.

LCMS_Workflow start Cell Extract extraction Lipid Extraction (Folch Method) start->extraction derivatization Derivatization (TMS-diazomethane) extraction->derivatization lc Reversed-Phase Liquid Chromatography derivatization->lc ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms analysis Data Analysis (Neutral Loss & Precursor Ion Scans) ms->analysis result Confirmed Identity of This compound analysis->result

References

A Comparative Guide to the Biological Activity of Synthetic vs. Endogenous 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetically produced 18:0-20:4 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) and its endogenous counterpart. This specific acyl chain variant, containing stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position, is a predominant and physiologically crucial molecular species of PI(3,4,5)P3, a key second messenger in cellular signaling.

Introduction

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid residing in the inner leaflet of the plasma membrane that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] It is generated from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by the action of Class I phosphoinositide 3-kinases (PI3Ks) and is degraded by phosphatases such as PTEN and SHIP.[1] The 18:0-20:4 acyl chain configuration is one of the most abundant species of PI(3,4,5)P3 found in mammalian cells, highlighting its biological significance.[3][4] Synthetic versions of this lipid are invaluable tools for in vitro studies and for elucidating its specific roles in signaling pathways. This guide assesses the biological activity of synthetic 18:0-20:4 PI(3,4,5)P3 in comparison to its naturally occurring endogenous form, providing available quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Quantitative Data Presentation

Direct head-to-head comparative studies quantifying the biological activity of synthetic versus endogenous this compound are limited in publicly available literature. However, we can infer a functional equivalence based on the use of synthetic analogs in assays that probe the function of the endogenous molecule. The following tables summarize representative data for the quantification of endogenous this compound and the binding of synthetic phosphoinositide analogs to key effector proteins.

Table 1: Quantification of Endogenous 18:0/20:4 PI(3,4,5)P3 in Human and Mouse Tissues

Cell/Tissue TypeConditionConcentration (pmol/mg protein)Reference
Human NeutrophilsBasal~0.1[5]
Human NeutrophilsfMLP-stimulated~1.5[5]
Mouse LiverInsulin-stimulated>0.02[5]
Human Adipose TissueGlucose-stimulatedNot specified[4]

Table 2: Binding Affinities of Synthetic Phosphoinositide Analogs to PH Domains

Protein DomainSynthetic LigandMethodBinding Constant (Kd)Reference
Akt1 PH domaindiC8-PI(3,4,5)P3Isothermal Titration CalorimetryNot specified[6]
Sortilindibutanoyl PI(3,4,5)P3Surface Plasmon ResonanceNot specified[7]
Akt PH domainBiotinylated PI(3,4,5)P3 headgroupMicroplate AssayNot specified (strong binding)[8]
PDK1 PH domainPtdIns(3,4,5)P3Not specifiedHigh affinity[9]

Signaling Pathways and Experimental Workflows

To visually represent the central role of this compound, the following diagrams illustrate its signaling pathway and the workflows for key experimental procedures used to assess its biological activity.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PI(4,5)P2 (18:0/20:4) PI3K->PIP2 Phosphorylates PIP3 PI(3,4,5)P3 (18:0/20:4) PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Dephosphorylates SHIP SHIP PIP3->SHIP Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN->PIP2 PI(3,4)P2 PI(3,4)P2 SHIP->PI(3,4)P2 PDK1->Akt Phosphorylates (Thr308) p-Akt p-Akt (Active) Downstream Targets Downstream Targets (e.g., GSK3, mTOR) p-Akt->Downstream Targets Phosphorylates Cellular Responses Cell Growth, Survival, Proliferation Downstream Targets->Cellular Responses Regulates mTORC2->Akt Phosphorylates (Ser473)

Caption: PI3K/Akt Signaling Pathway.

Experimental_Workflows cluster_mass_spec Quantification of Endogenous PI(3,4,5)P3 cluster_kinase_assay In Vitro Akt Kinase Assay cluster_binding_assay Protein-Lipid Binding Assay (SPR) ms1 Cell/Tissue Homogenization ms2 Lipid Extraction ms1->ms2 ms3 Phosphate (B84403) Methylation (with TMS-diazomethane) ms2->ms3 ms4 HPLC Separation ms3->ms4 ms5 Mass Spectrometry (MS/MS) ms4->ms5 ms6 Data Analysis & Quantification ms5->ms6 ka1 Prepare Lipid Vesicles (with synthetic this compound) ka2 Add Akt, PDK1, and ATP ka1->ka2 ka3 Add Substrate (e.g., GSK-3α) ka2->ka3 ka4 Incubate at 30°C ka3->ka4 ka5 Terminate Reaction ka4->ka5 ka6 Analyze Substrate Phosphorylation (Western Blot or Luminescence) ka5->ka6 ba1 Immobilize PH Domain (e.g., Akt-PH) on Sensor Chip ba3 Flow Lipid over Sensor Surface ba1->ba3 ba2 Prepare Synthetic PI(3,4,5)P3 Nanodiscs/Liposomes ba2->ba3 ba4 Measure Change in Refractive Index ba3->ba4 ba5 Calculate Binding Kinetics (Kd, Kon, Koff) ba4->ba5

Caption: Key Experimental Workflows.

Experimental Protocols

Quantification of Endogenous this compound by Mass Spectrometry

This protocol is adapted from methodologies described for the sensitive detection and quantification of phosphoinositide species.[4][5]

a. Lipid Extraction:

  • Homogenize cells or tissues in a suitable solvent, typically a mixture of chloroform (B151607) and methanol.

  • Perform a two-step extraction to first remove non-polar lipids and then an acidic extraction to recover phosphoinositides.[4]

b. Derivatization:

  • Methylate the phosphate groups of the extracted lipids using TMS-diazomethane. This step improves the ionization efficiency and stability of the phosphoinositides for mass spectrometry analysis.[4]

c. HPLC-MS/MS Analysis:

  • Separate the derivatized lipids using high-performance liquid chromatography (HPLC), often with a C4 or C8 reversed-phase column.[4][10]

  • Analyze the eluate by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify the different acyl chain variants of PI(3,4,5)P3.[4]

  • Include a non-endogenous internal standard (e.g., C17:0/C16:0-PI(3,4,5)P3) to correct for extraction and derivatization efficiency and for absolute quantification.[5]

In Vitro Akt Kinase Assay Using Synthetic this compound

This protocol describes a method to assess the ability of synthetic PI(3,4,5)P3 to activate Akt in a controlled in vitro environment.

a. Preparation of Lipid Vesicles:

  • Prepare a lipid mixture in chloroform containing a base lipid (e.g., phosphatidylcholine), phosphatidylserine, and synthetic this compound at a desired molar ratio.

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

  • Hydrate the lipid film in kinase assay buffer and create unilamellar vesicles by sonication or extrusion.

b. Kinase Reaction:

  • In a microcentrifuge tube, combine the prepared lipid vesicles, recombinant inactive Akt, PDK1, and a suitable buffer containing MgCl2 and DTT.

  • Initiate the reaction by adding ATP and a recombinant Akt substrate (e.g., GSK-3α).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

c. Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α) to determine the extent of Akt activity.

  • Alternatively, use a luminescence-based assay that measures ADP production as an indicator of kinase activity.[11]

Protein-Lipid Binding Assay Using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantify the binding affinity of synthetic this compound to a protein containing a PH domain.[7]

a. Chip Preparation:

  • Covalently immobilize the purified recombinant PH domain of the protein of interest (e.g., Akt-PH) onto a sensor chip surface using amine coupling chemistry.

b. Analyte Preparation:

  • Prepare nanodiscs or liposomes incorporating synthetic this compound.

c. Binding Measurement:

  • Flow the PI(3,4,5)P3-containing nanodiscs/liposomes at various concentrations over the sensor chip surface.

  • Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • After the association phase, flow buffer over the chip to measure the dissociation of the lipid.

d. Data Analysis:

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

References

A Comparative Guide: 18:0-20:4 PI(3,4,5)P3 versus PI3K Inhibitors in Modulating PI3K Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a critical target for therapeutic intervention. Researchers aiming to modulate this pathway have two primary experimental approaches: directly introducing the key second messenger, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3 or PIP3), or inhibiting the enzymes that produce it, the PI3-kinases.

This guide provides an objective comparison of these two approaches, focusing on a specific, biologically prevalent isoform of PIP3, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (18:0-20:4 PI(3,4,5)P3), and a selection of commonly used PI3K inhibitors. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols and visualizations to inform your research.

Mechanism of Action: A Tale of Two Interventions

The fundamental difference between using this compound and PI3K inhibitors lies in their point of intervention within the PI3K signaling cascade.

This compound: The Activator

Exogenous administration of this compound aims to directly activate the PI3K pathway downstream of the kinase itself. This specific molecular species of PIP3, with a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position, is a naturally abundant form in many cell types[1][2]. Once introduced into the cell and localized to the plasma membrane, it acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1)[3]. This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt, which then propagates the signal to downstream effectors that regulate various cellular functions[3][4].

PI3K Inhibitors: The Blockers

In contrast, PI3K inhibitors act upstream by blocking the enzymatic activity of PI3-kinases[5]. These small molecules typically function as ATP-competitive inhibitors, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to PI(3,4,5)P3[5]. By preventing the production of PIP3, they effectively shut down the downstream signaling cascade, leading to decreased Akt activation and the inhibition of pro-growth and pro-survival signals[4].

cluster_0 PI3K Signaling Pathway cluster_1 Points of Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt_PDK1 Akt / PDK1 PIP3->Akt_PDK1 Recruits & Activates Downstream Signaling Downstream Signaling Akt_PDK1->Downstream Signaling Phosphorylates Exogenous_PIP3 Exogenous This compound Exogenous_PIP3->Akt_PDK1 Directly Activates PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits

Figure 1: PI3K Signaling Pathway and Intervention Points.

Quantitative Comparison of PI3K Inhibitors

The efficacy of PI3K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a PI3K isoform by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTypep110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Key Off-Target Effects/Toxicities
Wortmannin Pan-PI3K (Irreversible)~5~5~5~5Unstable, reactive, off-target effects on other kinases.
LY294002 Pan-PI3K (Reversible)500970570-Weak potency, off-target effects on kinases like CK2, mTOR, and DNA-PK.[6]
Pictilisib (B1683980) (GDC-0941) Pan-PI3K333375Nausea, rash, fatigue, diarrhea.[7][8]
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ dominant)0.53.70.76.4Hyperglycemia, hypertension, neutropenia, diarrhea.[9][10]
Alpelisib (BYL719) α-specific51200290250Hyperglycemia, rash, diarrhea.[5][11][12][13]
Idelalisib (CAL-101) δ-specific860056002.54000Diarrhea/colitis, hepatotoxicity, pneumonitis, infections.[14][15][16]

Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values from published literature.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of compounds.

Objective: To determine the IC50 value of a PI3K inhibitor.

Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer, a purified recombinant PI3K enzyme (e.g., p110α/p85α), the lipid substrate PIP2, and the PI3K inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 25-30°C).

  • Termination: Stop the reaction by adding an acidic solution.

  • Product Detection: Separate the product, PI(3,4,5)P3, from the unreacted substrate and quantify the amount of product formed. This can be done using methods like thin-layer chromatography (TLC) followed by autoradiography or fluorescence-based assays.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Phospho-Akt

This widely used immunoassay assesses the activation state of the PI3K pathway within cells by measuring the phosphorylation of its key downstream effector, Akt.

Objective: To determine the effect of this compound or a PI3K inhibitor on Akt phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. For inhibitor studies, pre-treat cells with the PI3K inhibitor at various concentrations for a specified time before stimulating with a growth factor (e.g., EGF or insulin). For PIP3 studies, introduce this compound into the cells (see Protocol 3).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative change in Akt phosphorylation.

Protocol 3: Delivery of Exogenous this compound to Cells

Introducing a charged lipid like PIP3 into cells requires a carrier to facilitate its passage across the cell membrane.

Objective: To transiently increase intracellular levels of this compound.

Methodology (Lipid Carrier-based):

  • Preparation of Lipid Complexes:

    • In a sterile microcentrifuge tube, dilute the this compound stock solution in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted PIP3 and the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow the formation of lipid-PIP3 complexes.

  • Cell Treatment:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the lipid-PIP3 complexes dropwise to the cells.

    • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C. The optimal time should be determined empirically for the specific cell type and downstream assay.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting for phospho-Akt (Protocol 2).

Visualizing Experimental Workflows

cluster_0 Comparative Experimental Workflow cluster_1 Treatment Groups cluster_2 Analysis Methods Cell_Culture 1. Cell Culture Treatment 2. Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Control Vehicle Control Stimulation Growth Factor Stimulation Inhibitor PI3K Inhibitor + Growth Factor Exogenous_PIP3 Exogenous This compound Analysis 4. Downstream Analysis Lysis->Analysis Western_Blot Western Blot (p-Akt, total Akt) Microscopy Immunofluorescence (PH-domain probes) Functional_Assay Cell Proliferation/ Survival Assay

Figure 2: Workflow for comparing PIP3 and PI3K inhibitors.

The Significance of Acyl Chain Composition

The "18:0-20:4" designation in this compound is not trivial. The stearoyl (18:0) and arachidonoyl (20:4) acyl chains play a significant role in the localization and function of this signaling lipid.

  • Membrane Localization: The specific acyl chain composition can influence the partitioning of PIP3 into different membrane microdomains, such as lipid rafts[11][17]. This localization is critical for bringing PIP3 into proximity with its downstream effectors.

  • Protein Interaction: The acyl chains can modulate the interaction of the inositol (B14025) headgroup with the PH domains of effector proteins[14][15]. Studies have shown that altering the length and saturation of the acyl chains can regulate the binding affinity of phosphoinositides to their target proteins[14][15].

  • Precursor for Other Signaling Molecules: The arachidonoyl (20:4) chain can be a precursor for the synthesis of eicosanoids, another important class of signaling molecules, although the direct contribution of PIP3-derived arachidonate (B1239269) to this pool is less clear.

The prevalence of the 18:0-20:4 acyl chain composition in cellular phosphoinositides suggests an evolutionary advantage for this specific structure in facilitating efficient and localized signaling[1][2].

Choosing the Right Tool for the Job: A Summary

FeatureThis compoundPI3K Inhibitors
Point of Intervention Downstream of PI3KAt the level of PI3K
Effect on Pathway ActivatesInhibits
Specificity Activates all PIP3-dependent pathwaysCan be pan-isoform or isoform-specific
Use Case Studying the direct effects of PIP3, bypassing upstream regulation; rescuing PI3K inhibition.Investigating the necessity of PI3K activity for a cellular process; mimicking a therapeutic intervention.
Potential for Off-Target Effects Low; directly provides the signaling molecule.Varies by inhibitor; some have known off-target kinase activities.
Challenges Delivery into cells can be challenging and may not perfectly mimic endogenous PIP3 localization and dynamics.Feedback loops and pathway crosstalk can complicate interpretation; development of resistance.

Conclusion

Both the direct administration of this compound and the application of PI3K inhibitors are powerful tools for dissecting the complexities of the PI3K signaling pathway. The choice between these two approaches depends on the specific research question.

  • Use this compound when you want to understand the direct consequences of elevated PIP3 levels, independent of upstream receptor activation, or to determine if a phenotype caused by a PI3K inhibitor can be rescued by restoring the downstream signal.

  • Use PI3K inhibitors when you want to determine if PI3K activity is necessary for a particular cellular response or to model the effects of a therapeutic agent that targets this pathway.

By carefully considering the mechanism of action, potential for off-target effects, and the specific experimental context, researchers can effectively leverage these tools to gain deeper insights into the critical role of PI3K signaling in health and disease.

References

validation of 18:0-20:4 PI(3,4,5)P3-protein interactions with biophysical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of biophysical methods for validating the interaction between proteins and the specific phosphoinositide variant, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:0-20:4 PI(3,4,5)P3. Understanding this interaction is critical, as PI(3,4,5)P3 is a key second messenger in the PI3K/Akt signaling pathway, which governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in diseases such as cancer and diabetes.[1][3]

The specificity of these interactions is often mediated by protein modules such as the Pleckstrin Homology (PH) domain, which recognizes the phosphorylated inositol (B14025) headgroup of PI(3,4,5)P3.[4] This guide will delve into the quantitative data derived from various biophysical techniques, offer detailed experimental protocols, and present visual workflows to aid in the design and execution of validation studies.

The PI(3,4,5)P3 Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of phosphoinositide 3-kinases (PI3Ks) at the cell membrane.[5] These enzymes phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[4] This lipid then acts as a docking site for proteins containing PH domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] The recruitment of these proteins to the membrane facilitates their activation and the subsequent phosphorylation of a multitude of downstream targets, leading to a cascade of cellular responses.[2] The pathway is tightly regulated by phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2, thereby terminating the signal.[1][4]

PI3K_Akt_Pathway cluster_cytosol Cytosol cluster_membrane_proteins RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 18:0-20:4 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K PIP3->PIP2 Akt_mem Akt (active) PIP3->Akt_mem PDK1_mem PDK1 (active) PIP3->PDK1_mem PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_cyto Akt (inactive) Akt_cyto->Akt_mem Recruitment & Activation PDK1_cyto PDK1 (inactive) PDK1_cyto->PDK1_mem Recruitment & Activation Cellular_Response Cell Growth, Survival, Proliferation Akt_mem->Cellular_Response Phosphorylates Downstream Targets PDK1_mem->Akt_mem Phosphorylates

PI3K/Akt Signaling Pathway Activation.

Comparison of Biophysical Methods

Several biophysical techniques can be employed to quantify the interaction between a protein of interest and PI(3,4,5)P3-containing lipid vesicles. Each method offers distinct advantages and provides different types of data, from binding affinity and kinetics to thermodynamic parameters.

Method Principle Key Parameters Measured Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (protein) to a ligand (lipid bilayer) immobilized on a sensor chip.KD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time, label-free, provides kinetic data, high sensitivity.[7]Requires immobilization of lipids, potential for mass transport effects and nonspecific binding.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, solution-based, provides a complete thermodynamic profile.[7]Requires larger amounts of sample, lower throughput.
Native Mass Spectrometry (MS) Measures the mass of intact protein-ligand complexes to determine stoichiometry and affinity.KD, ΔG (Gibbs free energy), ΔH, TΔSProvides information on individual binding events and stoichiometry, high sensitivity.[8]Requires specialized instrumentation, lipids are solubilized in detergent micelles, not bilayers.
Proteoliposome Flow Cytometry (e.g., ProLIF) Measures the fluorescence of tagged proteins binding to fluorescently labeled liposomes.KDHigh-throughput potential, can be used with cell lysates, relatively low sample consumption.Requires fluorescent labeling of protein or liposome (B1194612), indirect measurement.

Quantitative Data for PI(3,4,5)P3 and Related Phosphoinositide Interactions

Direct comparative data for the same this compound-protein interaction across multiple biophysical platforms is scarce in the literature. However, by compiling data from different studies, we can compare how acyl chain composition and headgroup phosphorylation state affect protein binding.

Table 1: Binding Affinity (KD) for PH Domain-Phosphoinositide Interactions

ProteinLipid SpeciesBiophysical MethodKDReference
BTK-PH-EGFPThis compoundProteoliposome Flow Cytometry174 ± 15.2 nM
BTK PH DomainInositol (1,3,4,5)P4 (soluble headgroup)Not specified40 nM

This table highlights the high-affinity interaction of the Bruton's Tyrosine Kinase (Btk) PH domain with PI(3,4,5)P3. The affinity for the soluble headgroup appears higher, which can be attributed to differences in the experimental setup (liposomal vs. soluble ligand).

Table 2: Thermodynamic Comparison of Kir3.2 Channel Binding to Different Phosphoinositides

Lipid SpeciesΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving ForceReference
18:0-20:4 PI(4,5)P2-7.5 ± 0.1-12.1 ± 1.14.6 ± 1.1Enthalpy-driven[8]
18:1-18:1 PI(3,4,5)P3-8.5 ± 0.112.3 ± 1.3-20.8 ± 1.3Entropy-driven[8]

Data from Native Mass Spectrometry. This comparison demonstrates a striking shift in the thermodynamic driving forces for the interaction with the same protein (Kir3.2) based on the lipid's headgroup phosphorylation and acyl chain structure. The binding of the 18:0-20:4 PI(4,5)P2 is driven by favorable enthalpy changes, while the binding of a PI(3,4,5)P3 variant is entirely driven by favorable entropy, despite a significant enthalpic penalty.[8]

Experimental Protocols

A crucial step in validating lipid-protein interactions is the preparation of high-quality liposomes (vesicles) that incorporate the lipid of interest. Below is a representative protocol for preparing small unilamellar vesicles (SUVs) suitable for biophysical assays like SPR.

Protocol: Preparation of this compound-Containing Liposomes by Extrusion

Materials:

  • Background lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Lipid of interest (this compound)

  • Chloroform (B151607)

  • Assay Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation: a. In a clean glass vial, combine the background lipid (e.g., POPC) and this compound in chloroform at the desired molar ratio (e.g., 98% POPC, 2% PI(3,4,5)P3). b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding the desired volume of assay buffer. The final lipid concentration is typically between 1-5 mg/mL. b. Vortex the vial vigorously for 5-10 minutes to form a suspension of multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles: a. To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath (slightly above the lipid transition temperature). d. Vortex briefly between cycles.

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Load the MLV suspension into one of the syringes. c. Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs). d. The resulting liposome solution should be translucent.

  • Characterization & Storage: a. The size distribution of the liposomes can be verified by Dynamic Light Scattering (DLS). b. Liposomes are typically used immediately for best results but can be stored for a short period under argon at 4°C.

Experimental Workflow Visualization

The general workflow for a biophysical assay to validate a protein-lipid interaction, such as Surface Plasmon Resonance (SPR), involves several key stages from preparation to data analysis.

Experimental_Workflow A 1. Liposome Preparation (e.g., Extrusion) C 3. Liposome Immobilization Capture on Sensor Surface A->C Flow over chip B 2. SPR Sensor Chip Preparation (e.g., L1 chip) B->C E 5. Binding Assay Inject Protein over Surface C->E D 4. Protein Preparation Purification & Dilution Series D->E F 6. Data Acquisition Real-time Sensorgram E->F Measure RU change G 7. Data Analysis Kinetic & Affinity Fitting F->G Fit curves H Result: K_D, k_on, k_off G->H

General workflow for a protein-lipid SPR assay.

This guide provides a foundational framework for researchers validating this compound-protein interactions. The selection of a biophysical method should be guided by the specific experimental question, whether it pertains to binding affinity, kinetics, or the thermodynamic nature of the interaction. By leveraging the comparative data and protocols presented, scientists can more effectively design experiments to elucidate the nuanced roles of this critical signaling lipid.

References

Safety Operating Guide

Proper Disposal of 18:0-20:4 PI(3,4,5)P3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling any chemical substance. This guide provides essential information for the proper disposal of 18:0-20:4 PI(3,4,5)P3 (1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)), a critical signaling lipid in cellular processes.

While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is a critical component of responsible laboratory practice.[1] The following procedures are based on information from safety data sheets and general laboratory safety guidelines.

Immediate Safety and Handling Considerations

According to available safety data, no special handling precautions are required for this compound, and there are no known hazardous reactions or decomposition products.[1] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

For Small Quantities:

Smaller amounts of this compound can typically be disposed of with regular laboratory waste, akin to household waste.[1] However, it is crucial to consult your institution's specific guidelines, as policies may vary.

For Larger Quantities and Uncleaned Packaging:

For the disposal of larger quantities or any packaging that has come into contact with the substance, official regulations must be followed.[1][2] This generally involves treating the material as chemical waste.

Step-by-Step Disposal Protocol for Chemical Waste:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for clarification.

  • Waste Collection:

    • Use a designated and properly labeled chemical waste container.

    • The label should clearly identify the contents, including the full chemical name: this compound.

    • If the PI(3,4,5)P3 is in a solution, identify all solvent components on the waste label.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or your laboratory's main chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials, although no specific incompatibilities are noted for this compound.[1]

  • Arrange for Pickup: Follow your institution's procedure for scheduling a chemical waste pickup with the EHS department.

The following table summarizes the key disposal information:

Aspect Guideline
Hazard Classification Not subject to classification.[1]
Small Quantities May be disposed of with household waste, pending institutional approval.[1]
Large Quantities/Packaging Must be disposed of according to official regulations as chemical waste.[1]
Personal Protective Equipment Standard laboratory PPE (safety glasses, gloves).
Known Hazardous Reactions No dangerous reactions are known.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision Assess Quantity of Waste start->decision small_quant Small Quantity decision->small_quant Small large_quant Large Quantity or Contaminated Packaging decision->large_quant Large check_local Consult Institutional Policy for Non-Hazardous Waste small_quant->check_local dispose_chem Treat as Chemical Waste large_quant->dispose_chem dispose_regular Dispose with Regular Laboratory Waste check_local->dispose_regular Permitted check_local->dispose_chem Not Permitted end End: Proper Disposal dispose_regular->end follow_ehs Follow EHS Guidelines for Chemical Waste Disposal dispose_chem->follow_ehs follow_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 18:0-20:4 PI(3,4,5)P3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for 18:0-20:4 PI(3,4,5)P3

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), also known as this compound. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), its toxicological and pharmacological properties are not fully known.[1][2] Therefore, it is imperative to handle this research chemical with caution, adhering to standard laboratory safety procedures.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles.Protects against potential splashes and airborne particles.ANSI Z87.1
Skin Protection - Chemical-resistant gloves (e.g., nitrile). - Fully buttoned lab coat. - Long pants. - Closed-toe shoes.Prevents skin contact with the chemical and protects from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of aerosols.NIOSH approved
Operational Protocol: Step-by-Step Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk and ensuring experimental integrity.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure all necessary PPE is worn correctly before handling the substance.

    • Clean the workspace and all glassware thoroughly to prevent contamination.

  • Handling the Compound :

    • This compound is typically supplied as a lyophilized powder or in a solvent.

    • If working with the powder form, handle it carefully to avoid creating dust.

    • When dissolving the compound, add the solvent slowly and cap the vial securely before mixing. For biological experiments, it is suggested to prepare aqueous solutions by directly dissolving the lyophilized powder in aqueous buffers.[3] It is not recommended to store the aqueous solution for more than one day.[3]

  • Storage :

    • Store the compound at -20°C in a tightly sealed container, protected from moisture.[2]

    • Longer-chain phosphatidylinositol polyphosphates should be stored in glass containers to prevent loss of material due to absorption to the vessel surface.[2]

    • Avoid storage in basic (pH > 9) or acidic (pH < 4) buffers, as this may cause decomposition.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused Product : Dispose of in accordance with local, state, and federal regulations for chemical waste. Smaller quantities may potentially be disposed of with household waste, but it is crucial to consult and adhere to official regulations.[1]

  • Contaminated Materials : All materials that have come into contact with the compound, such as gloves, pipette tips, and empty vials, should be considered chemical waste.

    • Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Labeling : Label all waste containers with "Hazardous Waste" and the chemical name: "this compound".

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Spill : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation.

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep1 Don Personal Protective Equipment prep2 Prepare Well-Ventilated Workspace (Fume Hood) prep1->prep2 Proceed handle1 Retrieve 18:0-20:4 PI(3,4,5)P3 from -20°C Storage prep2->handle1 Start Handling handle2 Handle Compound (Weighing/Dissolving) handle1->handle2 Proceed handle3 Perform Experiment handle2->handle3 Proceed disp1 Dispose of Unused Product per Regulations handle3->disp1 Begin Disposal clean1 Clean Workspace and Equipment handle3->clean1 Experiment Complete disp2 Collect Contaminated Materials in Labeled Waste Container clean2 Doff and Dispose of PPE Correctly clean1->clean2 Proceed clean3 Wash Hands Thoroughly clean2->clean3 Proceed

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.